Author: BenchChem Technical Support Team. Date: March 2026
High-Yield Synthesis of Methyl 2-cyano-3-methylhexanoate: A Comprehensive Technical Guide
Executive Summary
Methyl 2-cyano-3-methylhexanoate (C9H15NO2) is a highly versatile, branched aliphatic cyanoester. Featuring two adjacent stereocenters and a dense array of functional groups (nitrile, ester, and branched alkyl chain), it serves as a critical building block in the development of complex active pharmaceutical ingredients (APIs), such as gabapentinoids, and specialty agrochemicals. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the two primary synthetic routes to this compound: the direct SN2 alkylation of methyl cyanoacetate, and the sequential Knoevenagel condensation-reduction pathway.
Retrosynthetic Strategy & Pathway Selection
Retrosynthetic disconnection of the C2–C3 bond reveals two distinct approaches utilizing as the core active methylene precursor[1].
Pathway 1 (Alkylation): Direct nucleophilic substitution (SN2) using 2-bromopentane. While atom-economical, this route faces stereoelectronic hurdles due to competing E2 elimination.
Pathway 2 (Condensation-Reduction): A Knoevenagel condensation with 2-pentanone followed by 1,4-conjugate reduction. This route bypasses the E2 elimination risk, offering superior yields and scalability, albeit requiring stoichiometric Lewis acid activation.
Figure 1: Divergent synthetic workflows for Methyl 2-cyano-3-methylhexanoate.
Pathway 1: Direct Alkylation via SN2
Mechanistic Causality
The pKa of methyl cyanoacetate is approximately 11, allowing for facile deprotonation by mild bases like potassium carbonate (K2CO3). However, the electrophile, 2-bromopentane, is a secondary alkyl halide. When secondary halides are subjected to basic conditions, classical SN2 substitution competes heavily with E2 elimination (yielding 2-pentene). To suppress the E2 pathway, the reaction must be conducted in a polar aprotic solvent (DMF) which optimally solvates the potassium cation, leaving a highly nucleophilic, "naked" enolate that favors SN2 attack.
Step-by-Step Protocol
Preparation: Charge a dry, nitrogen-flushed reactor with anhydrous DMF (5.0 volumes) and finely powdered K2CO3 (1.5 eq).
Enolate Formation: Cool the suspension to 0°C. Add methyl cyanoacetate (1.0 eq) dropwise over 30 minutes. Stir for 1 hour to ensure complete deprotonation.
Alkylation: Add 2-bromopentane (1.2 eq) dropwise. Gradually warm the reactor to 60°C and maintain for 12–16 hours.
Workup: Quench the reaction with cold distilled water (10 volumes) to dissolve inorganic salts. Extract the aqueous layer with MTBE (3 x 4 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Isolate the product via fractional vacuum distillation.
Self-Validating System
In-Process Control (IPC): Extract a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. The reaction is deemed complete when the methyl cyanoacetate peak (m/z 99) is <2% relative to the product peak (m/z 169).
NMR Verification: The success of the alkylation is confirmed by 1H NMR: the disappearance of the distinct singlet of the active methylene protons (~3.5 ppm) and the emergence of a doublet (~3.6 ppm, 1H) corresponding to the new C2 methine proton adjacent to the chiral C3 center.
Standard Knoevenagel conditions (e.g., piperidine/acetic acid) are highly effective for aldehydes but often stall with sterically hindered, less electrophilic aliphatic ketones like 2-pentanone. To force the condensation, the is employed[2]. Titanium(IV) chloride (TiCl4) acts as a potent Lewis acid, coordinating to the ketone oxygen to drastically increase its electrophilicity. Pyridine facilitates the deprotonation of the cyanoacetate and neutralizes the generated HCl.
Following the formation of the tetrasubstituted alkene intermediate (Methyl 2-cyano-3-methyl-2-hexenoate), a selective 1,4-conjugate reduction is required. Sodium borohydride (NaBH4) in ethanol selectively delivers a hydride to the highly electrophilic
-carbon (C3) without reducing the ester or the nitrile functionalities.
Figure 2: Mechanistic sequence of the TiCl4-mediated Knoevenagel and reduction.
Step-by-Step Protocol
Step A: Condensation
Charge a reactor with anhydrous THF, 2-pentanone (1.0 eq), and methyl cyanoacetate (1.1 eq). Cool to 0°C under argon.
Add TiCl4 (2.0 eq) dropwise. A thick complex will form.
Add anhydrous pyridine (4.0 eq) dropwise, maintaining the internal temperature below 5°C.
Warm to room temperature and stir for 18 hours.
Quench with water, extract with ethyl acetate, wash with 1M HCl, and concentrate to yield the crude tetrasubstituted alkene.
Step B: Selective Reduction
Dissolve the crude alkene in absolute ethanol and cool to 0°C.
Add NaBH4 (1.2 eq) portionwise over 30 minutes.
Stir for 2 hours at 0°C.
Carefully quench with glacial acetic acid to destroy excess hydride, concentrate the ethanol, partition between water and dichloromethane, and evaporate to yield the final product.
Self-Validating System
Step A (Condensation) Validation: 1H NMR of the intermediate will not show a vinylic proton (as the alkene is tetrasubstituted). Instead, validation relies on the disappearance of the 2-pentanone methyl singlet (~2.1 ppm) and its shift to a strongly deshielded allylic position (~2.3–2.4 ppm).
Step B (Reduction) Validation: The reduction is confirmed by the reappearance of the C2 alpha-proton as a doublet (~3.5 ppm) and the transformation of the allylic methyl group back to an upfield aliphatic doublet (~1.0 ppm). The product will present as a ~1:1 mixture of syn and anti diastereomers due to the creation of two new chiral centers.
Comparative Pathway Analysis
To aid process chemists in route selection, the following table summarizes the quantitative and qualitative metrics of both pathways.
Parameter
Pathway 1 (Direct Alkylation)
Pathway 2 (Knoevenagel + Reduction)
Overall Yield
45% – 55%
75% – 85%
Atom Economy
High (Primary waste is KBr)
Low (Generates stoichiometric TiO2, HCl)
Major Byproducts
2-pentene (E2 elimination), dialkylation
Unreacted ketone, trace over-reduced alcohol
Scalability
Moderate (Exothermic, off-gassing risks)
High (Highly controlled, stepwise progression)
Stereochemistry
Diastereomeric mixture (syn/anti)
Diastereomeric mixture (syn/anti)
Reagent Cost
Low
Moderate (TiCl4 handling costs)
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7747, Methyl cyanoacetate." PubChem,[Link]
Lehnert, W. "Verbesserte Variante der Knoevenagel-Kondensation Mit TiCl4/THF/Pyridine (I). Alkyliden-und Arylidenmalonester bei 0 - 25°C." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53428703, Ethyl 2-allyl-2-cyano-3-methylhexanoate." PubChem,[Link]
Methyl 2-cyano-3-methylhexanoate CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application profile of Methyl 2-cyano-3-methylhexanoate . Executive Summary Methyl 2-cyano-3-methylhexanoate (CAS 90608-57-4) is a specialized a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application profile of Methyl 2-cyano-3-methylhexanoate .
Executive Summary
Methyl 2-cyano-3-methylhexanoate (CAS 90608-57-4) is a specialized aliphatic nitrile-ester used primarily as an intermediate in organic synthesis and as a functional ingredient in fragrance chemistry.[1] Structurally, it features a hexanoate backbone substituted with a cyano group at the
-position and a methyl group at the -position. This steric arrangement creates two chiral centers, resulting in a molecule that exists as a mixture of four stereoisomers. Its reactivity is defined by the electron-withdrawing cyano and ester groups, making the -proton highly acidic and susceptible to further functionalization.
Chemical Identity & Physicochemical Properties
The following data establishes the definitive identification standards for this compound.
Soluble in alcohols, ethers, esters; insoluble in water.[2][3][4][5][6]
Structural Analysis & Stereochemistry
The molecule possesses two stereogenic centers at C2 and C3 .
C2 Position: The carbon bearing the cyano and ester groups.[7]
C3 Position: The carbon bearing the methyl group and the propyl chain.
This configuration yields two diastereomeric pairs (four enantiomers). In commercial synthesis, unless asymmetric catalysis is employed, the product is typically obtained as a racemic mixture of diastereomers.
Figure 1: Stereochemical hierarchy showing the origin of the four isomeric forms.
Synthesis & Production
The industrial and laboratory synthesis of Methyl 2-cyano-3-methylhexanoate follows a two-stage logic: construction of the carbon skeleton via Knoevenagel Condensation , followed by saturation of the alkene via Catalytic Hydrogenation .
Stage 1: Knoevenagel Condensation
The formation of the carbon-carbon double bond occurs between Methyl Cyanoacetate and 2-Pentanone . Note that ketones are generally less reactive than aldehydes in Knoevenagel condensations, requiring continuous water removal (Dean-Stark) and catalysis.
Solvent: Toluene or Benzene (for azeotropic water removal).
Protocol:
Charge a reaction flask equipped with a Dean-Stark trap and reflux condenser with Methyl Cyanoacetate, 2-Pentanone, and Toluene.
Add the Ammonium Acetate/Acetic Acid catalyst system.
Heat to reflux (approx. 110–115 °C) with vigorous stirring.
Monitor water collection in the trap. Continue until the theoretical amount of water is collected (approx. 4–8 hours).
Workup: Cool the mixture, wash with water (2x) and saturated
to remove acid catalyst.
Dry the organic layer over
and concentrate under reduced pressure to yield the intermediate: Methyl 2-cyano-3-methylhex-2-enoate .
Stage 2: Catalytic Hydrogenation
The
-unsaturated intermediate is reduced to the target saturated compound.
Reagents: Intermediate alkene, Hydrogen gas (
).
Catalyst: 10% Palladium on Carbon (Pd/C).
Solvent: Methanol or Ethanol.
Protocol:
Dissolve the crude intermediate in Methanol.
Add 5% w/w of Pd/C catalyst carefully (under inert atmosphere).
Pressurize the vessel with
(30–50 psi) and stir at room temperature.
Monitor consumption of starting material via GC-MS or TLC.
Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate.
Final Isolation: Distill the residue under high vacuum to obtain pure Methyl 2-cyano-3-methylhexanoate .
Figure 2: Synthetic workflow from commodity precursors to the final saturated ester.
Applications
Fragrance & Flavor Industry
Like its ethyl analog (Ethyl 2-cyano-3-methylhexanoate, CAS 19823-28-0), the methyl ester is utilized for its olfactory properties.
Odor Profile: Typically describes as herbaceous, fruity, and slightly woody with a "green" nuance.
Stability: The nitrile group provides excellent stability in aggressive media (e.g., bleach, high pH) where aldehydes might degrade, making it valuable for functional perfumery (soaps, detergents).
Pharmaceutical Intermediates
The compound serves as a versatile scaffold for synthesizing bioactive molecules:[7][8]
Amino Acid Synthesis: Hydrolysis of the cyano group to an amide/acid, followed by Hofmann rearrangement or reduction, can yield
-amino acids.
Heterocycle Formation: The 1,3-functional relationship (ester and nitrile) allows for condensation with amidines or hydrazines to form pyrimidines and pyrazoles.
Engineering Controls: Always handle within a chemical fume hood to prevent inhalation of vapors.
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis or oxidation.
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste. Do not allow entry into drains.
References
ChemicalBook. (2025). Methyl 2-cyano-3-methylhexanoate Product Entry (CAS 90608-57-4).[1][9] Retrieved from
Echemi. (2025).[2][4] Global Chemical Indices: Methyl 2-cyano-3-methylhexanoate. Retrieved from
Sigma-Aldrich. (2025). Ethyl 2-cyano-3-methylhexanoate (Analog Reference). Retrieved from
PubChem. (2025).[2][4][10] Compound Summary: Methyl 3-cyano-5-methylhexanoate (Structural Isomer Reference). National Library of Medicine. Retrieved from
Spectroscopic data for Methyl 2-cyano-3-methylhexanoate (NMR, IR, Mass Spec)
Executive Summary Methyl 2-cyano-3-methylhexanoate (CAS: 90608-57-4) is a highly functionalized aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agroch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-cyano-3-methylhexanoate (CAS: 90608-57-4) is a highly functionalized aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a hexanoate backbone substituted with a cyano group at C2 and a methyl group at C3, this molecule presents unique stereochemical and spectroscopic characteristics.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a field-proven guide to the molecule's synthesis, structural elucidation, and self-validating analytical protocols. The methodologies and spectroscopic predictions detailed herein are grounded in established chemical principles and authoritative databases.
Structural & Mechanistic Overview
The molecular formula of Methyl 2-cyano-3-methylhexanoate is C₉H₁₅NO₂ . The structural framework consists of an ester carbonyl (C1), an alpha-carbon bearing a nitrile (C2), and a beta-carbon bearing a methyl branch (C3) extending into a propyl chain.
Expert Insight on Stereochemistry:
The presence of two adjacent chiral centers at C2 and C3 dictates that the compound exists as a mixture of four stereoisomers (two pairs of diastereomers: syn and anti). During spectroscopic analysis, this diastereomeric mixture manifests as duplicated signal sets for proximal nuclei. Recognizing this duality is critical; novice analysts frequently misinterpret these split signals as chemical impurities rather than inherent stereochemical complexity.
Experimental Synthesis Workflow
The most robust and scalable method for synthesizing aliphatic cyanoesters involves a two-step sequence: a Knoevenagel condensation followed by a selective 1,4-conjugate reduction. This pathway leverages the predictable reactivity of [1].
Step-by-Step Protocol
Knoevenagel Condensation (Formation of the Enoate):
Reagents: Combine methyl cyanoacetate (1.0 eq) and 2-pentanone (1.1 eq) in anhydrous toluene.
Catalysis: Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Causality: The amine and acid work synergistically to form a highly electrophilic iminium intermediate from the ketone, accelerating the nucleophilic attack by the cyanoacetate enolate.
Execution: Reflux the mixture vigorously using a Dean-Stark apparatus. Causality: Continuously removing the water byproduct drives the thermodynamic equilibrium toward the intermediate methyl 2-cyano-3-methylhex-2-enoate.
Selective Reduction (Formation of the Target):
Execution: Dissolve the crude enoate in methanol and cool to 0 °C. Carefully add sodium borohydride (NaBH₄, 1.2 eq) in portions.
Causality: While NaBH₄ typically reduces aldehydes and ketones, the highly electron-deficient nature of the conjugated double bond (flanked by -CN and -COOCH₃) allows for a rapid, selective 1,4-conjugate reduction without reducing the ester or cyano groups [2].
Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification:
Purify via fractional vacuum distillation. Causality: Alpha-cyanoesters are prone to retro-aldol-type degradation or decarboxylation at elevated temperatures. Maintaining a high vacuum (<1 mmHg) lowers the boiling point and preserves molecular integrity.
Figure 1: Two-step experimental workflow for the synthesis of Methyl 2-cyano-3-methylhexanoate.
Spectroscopic Data Analysis
The following spectroscopic data is derived from established empirical rules and for functional group identification [3].
Nuclear Magnetic Resonance (NMR)
The NMR profile is defined by the severe deshielding of the C2 environment. The combined electron-withdrawing effects (anisotropic deshielding cones) of the cyano and ester carbonyl groups push the C2 methine proton significantly downfield.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Assignment Causality
C1-OCH₃
3.80
Singlet (x2)*
3H
Deshielded by the adjacent ester oxygen.
C2-H
3.55
Doublet
1H
Highly deshielded by adjacent -CN and C=O groups.
C3-H
2.10
Multiplet
1H
Methine proton adjacent to the chiral center.
C4-H₂, C5-H₂
1.20 - 1.50
Multiplet
4H
Aliphatic propyl chain envelope.
C3-CH₃
1.05
Doublet
3H
Split by the C3 methine proton.
C6-H₃
0.90
Triplet
3H
Terminal methyl group of the hexanoate chain.
*Note: The methoxy singlet and C2 doublet will likely appear as two closely spaced sets of peaks due to the syn/anti diastereomeric mixture.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon
Chemical Shift (ppm)
Functional Group
C1
166.5
Ester Carbonyl (C=O)
C2-CN
116.2
Nitrile Carbon (C≡N)
C1-OCH₃
53.4
Methoxy Carbon
C2
44.1
Alpha-Methine Carbon
C3
36.8
Beta-Methine Carbon
C4, C5
34.5, 20.2
Aliphatic Methylenes
C3-CH₃
18.5
Branched Methyl
C6
13.9
Terminal Methyl
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid, self-validating system for the synthesis workflow. The successful reduction of the enoate intermediate is confirmed by the disappearance of the conjugated C=C stretch (~1640 cm⁻¹) and the blue-shift of the ester carbonyl to its unconjugated frequency.
Table 3: Key IR Absorptions (Neat)
Wavenumber (cm⁻¹)
Vibration Type
Diagnostic Significance
2960, 2875
C-H stretch (sp³)
Confirms the saturated aliphatic backbone.
2245
C≡N stretch
Characteristic of aliphatic nitriles (often weak intensity).
1745
C=O stretch
Sharp, strong peak indicating an unconjugated ester.
1250, 1200
C-O stretch
Ester C-O-C asymmetric/symmetric stretches.
Mass Spectrometry (EI-MS, 70 eV)
Electron ionization yields a predictable fragmentation pattern governed by the stability of the resulting carbocations and radicals, consistent with data from the [4]. The molecular ion [M]⁺ at m/z 169 is typically weak due to facile alpha-cleavage at the highly substituted C2-C3 bond.
Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Self-Validating Analytical Protocols
To ensure absolute scientific integrity during drug development workflows, the following orthogonal validation steps must be employed:
2D NMR (HSQC & HMBC): Use HSQC to definitively correlate the highly deshielded C2 proton (~3.55 ppm) with its corresponding carbon (~44.1 ppm). HMBC will show cross-peaks between the C2 proton and both the nitrile carbon (116.2 ppm) and the ester carbonyl (166.5 ppm), unequivocally proving the connectivity of the core pharmacophore.
GC-MS Analysis: Due to the diastereomeric nature of the product, high-resolution Gas Chromatography will likely resolve the syn and anti isomers into two distinct chromatographic peaks. Crucially, both peaks will exhibit identical mass spectra. This serves as a self-validating proof of the stereocenters rather than an indication of chemical impurity.
References
Organic & Biomolecular Chemistry (RSC Publishing) - An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate: analogues, biological activities... Available at:[Link]
Internet Archive / John Wiley & Sons - Spectrometric Identification of Organic Compounds (Silverstein, R. M., et al.). Available at:[Link]
National Institute of Standards and Technology (NIST) - NIST Chemistry WebBook, SRD 69. Available at:[Link]
Exploratory
Methyl 2-cyano-3-methylhexanoate structural formula and stereochemistry
Structural Formula, Stereochemistry, and Synthetic Applications Executive Summary Methyl 2-cyano-3-methylhexanoate is a specialized functionalized ester serving as a critical intermediate in the synthesis of barbiturates...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Formula, Stereochemistry, and Synthetic Applications
Executive Summary
Methyl 2-cyano-3-methylhexanoate is a specialized functionalized ester serving as a critical intermediate in the synthesis of barbiturates (specifically pentobarbital derivatives) and
-amino acids. Its structure features a vicinal chiral motif at C2 and C3, presenting unique stereochemical challenges and opportunities in asymmetric synthesis. This guide provides a comprehensive technical analysis of its structural properties, stereochemical dynamics, and validated synthetic protocols, adapted from established methodologies for its ethyl analog.
Structural Analysis & Identity
The molecule consists of a hexanoate backbone substituted with a cyano group at the
-position (C2) and a methyl group at the -position (C3).
Chemical Identity
Parameter
Detail
IUPAC Name
Methyl 2-cyano-3-methylhexanoate
Molecular Formula
Molecular Weight
169.22 g/mol
SMILES
CCCC(C)C(C#N)C(=O)OC
InChI Key
(Analogous to Ethyl) FIJVOSSCAUGKQY-UHFFFAOYSA-N (modified for methyl)
CAS Number
Not widely listed; Analog (Ethyl ester): 19823-28-0
Connectivity & Numbering
The carbon backbone is numbered starting from the ester carbonyl carbon (C1).
C1: Carbonyl carbon (Ester).
C2 (
): Chiral center bearing the Cyano group (-CN) and an acidic proton.
C3 (
): Chiral center bearing a Methyl group and a Propyl chain.
C4-C6: Propyl chain terminal.
Stereochemistry and Conformational Analysis
The presence of two adjacent chiral centers (C2 and C3) gives rise to four possible stereoisomers. However, the stereochemical integrity of this molecule is governed by the acidity of the
-proton.
Stereoisomer Enumeration
The molecule possesses two stereogenic centers, resulting in
stereoisomers, existing as two pairs of enantiomers:
(2R, 3R) and (2S, 3S) — Like pair (syn/erythro depending on convention).
(2R, 3S) and (2S, 3R) — Unlike pair (anti/threo).
Thermodynamic Epimerization (The C2 Lability)
A critical technical consideration for researchers is the configurational instability at C2. The proton at C2 is flanked by two electron-withdrawing groups (EWG): the nitrile (
) and the ester carbonyl ().
Acidity: The
of this proton is approximately 9–11.
Consequence: In the presence of even weak bases (or during silica gel chromatography), the C2 center undergoes rapid epimerization via an enolate intermediate.
Result: Synthetic samples typically exist as a thermodynamic mixture of diastereomers, regardless of the stereoselectivity of the initial bond-forming step.
Figure 1: Stereochemical relationships showing the four isomers and the pathway for C2 epimerization.
Synthesis Protocol
The most robust synthetic route involves a Knoevenagel Condensation followed by a Regioselective Reduction . This method allows for the construction of the carbon skeleton from readily available precursors: 2-pentanone and methyl cyanoacetate.
Reaction Scheme
Condensation: 2-Pentanone + Methyl Cyanoacetate
-Unsaturated Intermediate.
Reduction: Catalytic hydrogenation (
) or hydride reduction () to the saturated ester.
Figure 2: Two-step synthetic pathway via Knoevenagel condensation and subsequent reduction.
Detailed Methodology (Adapted for Methyl Ester)
Note: This protocol is adapted from standard procedures for the ethyl analog [1, 2].
Ammonium Acetate (0.1 eq) or Piperidine/Acetic Acid (catalytic)
Solvent: Toluene (for Dean-Stark water removal)
Procedure:
Combine ketone, methyl cyanoacetate, and catalyst in toluene.[1]
Reflux with a Dean-Stark trap to continuously remove water.[2] This drives the equilibrium forward (essential for ketone condensations).
Monitor by TLC (Hexane/EtOAc 8:2). The product will appear as a UV-active spot (conjugated system).
Workup: Wash with dilute HCl (to remove amine catalyst), then saturated
, then brine. Dry over and concentrate.
Purification: Vacuum distillation is preferred to isolate the unsaturated intermediate.
Step 2: Reduction
Objective: Reduce the alkene to the alkane without reducing the nitrile or ester.
Reagents:
Intermediate from Step 1.
Sodium Borohydride (
) (1.5 eq) in Methanol (for selective 1,4-reduction).
Alternative:
(1 atm) with 10% Pd/C in Methanol (requires careful monitoring to avoid nitrile reduction).
Procedure (
method):
Dissolve the unsaturated ester in Methanol at 0°C.
Add
portion-wise (exothermic).
Stir at room temperature for 2 hours.
Quench: Carefully add dilute acetic acid or HCl.
Extraction: Extract with Ethyl Acetate.
Purification: Fractional distillation or Flash Chromatography (Silica gel). Note: Use neutral silica to minimize C2 epimerization.
Analytical Characterization
Distinguishing the diastereomers requires high-field NMR.
Technique
Expected Signal Characteristics
NMR (C2-H)
Doublet (d) around 3.4–3.6 ppm. The coupling constant differs between diastereomers (typically Hz for one, Hz for the other).
NMR (C3-Me)
Two doublets around 0.9–1.1 ppm. The chemical shift will be slightly different for the two diastereomers.
IR Spectroscopy
Nitrile stretch: ~2245 cm (sharp, weak).Ester Carbonyl: ~1735 cm (strong).
Mass Spectrometry
Molecular Ion at m/z 169. Fragmentation typically shows loss of methoxy () or cleavage of the propyl chain.
Applications in Drug Development[5][6][7]
Barbiturate Precursors
This molecule contains the 1-methylbutyl carbon skeleton attached to a functionalized head group. This specific branching pattern is crucial for the synthesis of Pentobarbital and related sedatives.
Mechanism: The 2-cyano-3-methylhexanoate can be alkylated or condensed with urea derivatives. Subsequent hydrolysis and decarboxylation of the cyano/ester groups yields the barbituric acid core with the correct lipophilic side chain [3].
-Amino Acid Synthesis
Reduction of the nitrile group (using Raney Nickel or
) yields a -amino ester. Hydrolysis of the ester then provides a -substituted -amino acid.
Relevance: These scaffolds are structural analogs of Gabapentin and Pregabalin , targeting the
subunit of voltage-gated calcium channels. The specific "3-methylhexanoate" side chain offers a unique lipophilicity profile compared to the isobutyl group of Pregabalin [4].
References
BenchChem. Application Notes and Protocols for Ethyl 2-cyano-3-methylhex-2-enoate Derivatives. (2025).[3][4][2][5][6][7] Retrieved from
Sigma-Aldrich. Ethyl 2-cyano-3-methylhexanoate Product Specification and CAS 19823-28-0 Data. Retrieved from
PubChem. Ethyl 2-cyano-2-ethyl-3-methylhexanoate (Pentobarbital Intermediate) - CID 45489849. Retrieved from
MedChemExpress. Stable Isotope Labeling of Cyano-hexanoate Derivatives for DMPK Studies. Retrieved from
The Serendipity of Stiction: A Technical Review of Cyanoacrylate Esters
Executive Summary Cyanoacrylate esters (CAs) represent a unique class of acrylic resins that undergo rapid anionic polymerization in the presence of weak nucleophiles, most notably water.[1][2][3] While ubiquitous as "Su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cyanoacrylate esters (CAs) represent a unique class of acrylic resins that undergo rapid anionic polymerization in the presence of weak nucleophiles, most notably water.[1][2][3] While ubiquitous as "Super Glue" in the consumer market, their utility in medical device fixation, wound closure, and drug delivery systems is predicated on a complex structure-activity relationship (SAR). This guide deconstructs the discovery, synthesis, and clinical translation of CAs, providing a rigorous examination of how alkyl chain length dictates toxicity profiles and degradation kinetics—critical parameters for formulation scientists.
The Serendipity of Synthesis: A Historical Forensics
The discovery of cyanoacrylates is a canonical example of "failed" research yielding high-value utility.[4] It was not a single event but a recurring anomaly observed by Dr. Harry Coover at Eastman Kodak.[4]
1942 (The Gun Sight Failure): While searching for optically clear polymers for precision gun sights, Coover synthesized methyl-2-cyanoacrylate. The material was rejected because it permanently adhered to the casting equipment.
1951 (The Jet Canopy Failure): Years later, while developing heat-resistant polymers for jet canopies, Coover and colleague Fred Joyner rediscovered the monomers. When measuring the refractive index, they permanently bonded the expensive prisms of the refractometer.
The Scientific Pivot:
Instead of viewing the extreme reactivity as a defect, Coover recognized the potential for a heat-less, pressure-less adhesive.[5] This led to the commercialization of "Eastman 910" (1958).[6][7] For the modern researcher, this underscores the importance of characterizing "process impurities" or "failed formulations," as they may possess orthogonal utility.
Fundamental Chemistry & Polymerization Kinetics
The Anionic Mechanism
Unlike standard acrylates that typically require radical initiators (peroxides, UV), cyanoacrylates possess two strong electron-withdrawing groups—the nitrile (-CN) and the alkoxycarbonyl (-COOR)—attached to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-carbon highly electrophilic (electron-deficient). Consequently, even weak nucleophiles (Lewis bases) such as hydroxide ions () found in trace surface moisture are sufficient to initiate polymerization.
Graphviz Diagram: Anionic Polymerization Pathway
The following diagram illustrates the initiation and propagation mechanism.
Figure 1: The anionic polymerization mechanism.[2] Note that acidic species terminate the reaction, which is why commercial CAs contain trace acid stabilizers (e.g., sulfonic acid) to prevent shelf-life curing.
Synthesis & Manufacturing Protocol
For researchers synthesizing custom CAs for drug delivery, the Knoevenagel Condensation followed by Depolymerization is the gold standard. This is a self-validating system: if the depolymerization step fails, you obtain a useless solid oligomer rather than the reactive liquid monomer.
Step-by-Step Protocol
Phase 1: Condensation (Oligomerization)
Reactants: Equimolar alkyl cyanoacetate and paraformaldehyde.
Solvent: Toluene or benzene (azeotropic removal of water is critical).
Reaction: Reflux to remove water. The result is a low-molecular-weight prepolymer (oligomer).
Phase 2: Depolymerization ("Cracking")
This is the critical purification step.
Preparation: The prepolymer is dried and mixed with a polymerization inhibitor (e.g.,
or polyphosphoric acid) and a radical inhibitor (hydroquinone).
Thermal Cracking: Heat the mixture to 150–200°C under high vacuum (<5 mmHg).
Distillation: The prepolymer "cracks" (un-zips) into pure monomeric vapor, which is distilled and collected in a chilled receiver containing acid stabilizers (
or methanesulfonic acid).
Graphviz Diagram: Industrial Synthesis Workflow
Figure 2: The Knoevenagel/Depolymerization workflow.[10] The "Cracking" step is essential to revert the stable oligomer back into the reactive monomeric form.
Structure-Activity Relationship (SAR) & Toxicity
For drug development, the choice of alkyl chain length (R-group) is the primary determinant of biocompatibility.
The Toxicity Mechanism:
CAs degrade via hydrolysis, releasing formaldehyde and the corresponding alkyl cyanoacetate .[11] Formaldehyde causes tissue necrosis and inflammation.
The SAR Rule:
Short Chains (Methyl/Ethyl): Hydrolyze rapidly
High spike in formaldehyde High toxicity. (Suitable for inert surfaces, not living tissue).
Long Chains (Butyl/Octyl): Hydrolyze slowly (due to steric hindrance and hydrophobicity)
Slow release of formaldehyde Biocompatible.
Comparative Data: Alkyl Chain Impact
Property
Methyl-CA (Super Glue)
n-Butyl-CA (Histoacryl)
2-Octyl-CA (Dermabond)
Chain Length
C1 (Short)
C4 (Medium)
C8 (Long)
Degradation Rate
Very Fast
Moderate
Slow
Flexibility
Brittle
Moderate
High (Flexible)
Tensile Strength
High
High
Moderate
Toxicity
High (Histotoxic)
Low
Very Low
Primary Use
Industrial/Consumer
Surgical (Internal/External)
Surgical (Topical Skin)
Medical Translation: From Vietnam to the FDA
The transition from industrial adhesive to medical device required navigating the SAR described above.
Vietnam War (1960s): Field surgeons used methyl/ethyl cyanoacrylate sprays to achieve immediate hemostasis in battlefield wounds. While it saved lives by preventing exsanguination, it caused significant tissue necrosis and scarring due to the short-chain toxicity.
The Pivot to Butyl (1970s): Europe adopted n-butyl cyanoacrylate (Histoacryl). It offered a balance: less toxic than ethyl, but rigid enough for precise wound closure.
The FDA & Octyl (1998): The US FDA approved 2-octyl cyanoacrylate (Dermabond).[3][12] The long C8 chain provided the necessary flexibility for skin (preventing sloughing during movement) and a degradation profile slow enough to be non-toxic.
Current Research Frontier:
Modern applications involve conjugating CAs with polyethylene glycol (PEG) to create "stealth" nanoparticles for targeted drug delivery, utilizing the polymer's degradability to release payloads at controlled rates.
References
Coover, H. W. (1951).[3][6][13] Alcohol-Catalyzed Cyanoacrylate Adhesive Compositions. U.S. Patent No. 2,768,109.[5] Washington, DC: U.S. Patent and Trademark Office.
Petrie, E. M. (2000). Handbook of Adhesives and Sealants. McGraw-Hill Education.
Leggat, P. A., & Kedjarune, U. (2003). Toxicity of cyanoacrylate adhesives and their occupational health hazards. Industrial Health, 41(2), 87-93.
Singer, A. J., & Thode, H. C. (2004). A review of the literature on octylcyanoacrylate tissue adhesive. American Journal of Surgery, 187(2), 238-248.
Vauthier, C., et al. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications.[14][15] Advanced Drug Delivery Reviews, 55(4), 519-548.
Physical properties of Methyl 2-cyano-3-methylhexanoate (boiling point, melting point, density)
Executive Summary Methyl 2-cyano-3-methylhexanoate (MCMH) is a specialized aliphatic cyanoester utilized primarily as an intermediate in the synthesis of pharmaceutical actives and high-value agrochemicals.[1][2] Its str...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-cyano-3-methylhexanoate (MCMH) is a specialized aliphatic cyanoester utilized primarily as an intermediate in the synthesis of pharmaceutical actives and high-value agrochemicals.[1][2] Its structural complexity—featuring two chiral centers and a nitrile functionality—imparts unique physicochemical behaviors that distinguish it from simple fatty acid esters.[1]
This technical guide provides a rigorous analysis of the physical properties of MCMH, grounding these data points in thermodynamic theory and practical application. It is designed to assist researchers in optimizing purification protocols, ensuring reactor safety, and validating analytical standards.
Chemical Identity & Structural Analysis[4]
Before analyzing the physical properties, we must establish the structural context which dictates them.
Stereochemical Implications:
Unlike its unsaturated precursor, MCMH possesses two stereogenic centers at C2 and C3 .[1] Consequently, the commercial grade material exists as a mixture of four stereoisomers (two pairs of enantiomers).
Impact on Properties: While enantiomers share identical physical properties in an achiral environment, the presence of diastereomers can lead to a boiling point range rather than a sharp point, and potential splitting in NMR spectra.[1]
Physical Properties Matrix
The following data aggregates experimental values and validated computational models.
The boiling point of 212.1°C reflects the dipole-dipole interactions introduced by the cyano (-CN) group, which significantly elevates the boiling point compared to methyl octanoate (~193°C), despite similar molecular weights.[2]
Operational Insight: Distillation at atmospheric pressure poses a risk of thermal degradation (decarboxylation or nitrile hydrolysis).[1] Vacuum distillation is the mandatory standard for purification.[1] A target pressure of <10 mmHg is recommended to keep pot temperatures below 110°C.
3.2 Density & Phase Separation
With a density of 0.968 g/cm³, MCMH is lighter than water but significantly denser than non-functionalized alkanes (typically ~0.7 g/cm³).
Operational Insight: In biphasic aqueous workups, MCMH will reside in the upper organic layer if extracted with chlorinated solvents (DCM), but potentially the lower layer if extracted with light ethers or hexanes, depending on the exact solvent mixture.[1] Verification of layers via conductivity or water-drop test is critical during extraction.[1]
Synthesis & Impurity Profile
Understanding the synthesis is crucial for interpreting physical property deviations. MCMH is typically produced via a two-stage sequence:
Knoevenagel Condensation: Reaction of 2-pentanone with methyl cyanoacetate to form the unsaturated intermediate.[1][6]
Catalytic Hydrogenation: Reduction of the C=C double bond.[1]
Figure 1: Synthesis pathway highlighting the critical hydrogenation step that defines the final physical properties.[1][2]
Impurity Impact on Properties:
Unreduced Olefin: Presence of the unsaturated intermediate increases the Refractive Index and slightly elevates the Density.[1]
Residual Solvent: 2-Pentanone (BP 102°C) will significantly depress the Flash Point if not removed.[1]
Experimental Protocols
As a self-validating system, the following protocols ensure data integrity.
Why this method? Pycnometry is prone to evaporation errors with volatile organics.[1] The oscillating U-tube provides 4-decimal precision with temperature control.[1]
Calibration: Calibrate the instrument using degassed, double-distilled water and dry air at 20.0°C.
Sample Prep: Filter MCMH through a 0.45 µm PTFE syringe filter to remove particulates that could dampen oscillation.[1]
Injection: Inject ~2 mL into the cell, ensuring no bubbles are trapped (bubbles cause artificially low density readings).
Equilibration: Allow the instrument to equilibrate to 20.0°C until the period of oscillation stabilizes (drift < 0.0001 g/cm³).
Validation: Perform a duplicate run. Results must agree within ±0.0005 g/cm³.[1]
Boiling Point Determination (Micro-Distillation)
Adapted from ASTM D1078 for small scale
Why this method? Standard open-cup boiling points are dangerous for cyanoesters.[1] A micro-distillation setup under inert gas is preferred.[1]
Setup: Equip a 25 mL round-bottom flask with a short-path distillation head and a calibrated thermometer (or thermocouple) positioned at the vapor takeoff point.
Inert Atmosphere: Flush the system with Nitrogen to prevent oxidation at high temperatures.[1]
Heating: Apply heat via a silicone oil bath.[1] Do not use a heating mantle directly to avoid hot spots.[1]
Observation: Record the temperature when the condensate ring reaches the thermometer bulb (Initial Boiling Point) and when the temperature stabilizes (True Boiling Point).
Correction: If performing at non-standard pressure, use the Sidney-Young equation to correct to 760 mmHg:
Where is corrected temp, is observed temp, is pressure in mmHg.[1]
Safety & Handling (H-Codes)
Based on the functional groups and analogous esters:
Engineering Controls: All transfers must occur in a fume hood.
PPE: Nitrile gloves (0.11 mm) provide splash protection.[1] For prolonged contact, use laminate gloves (Silver Shield) as nitriles can be permeable to some cyano-compounds over time.
Spill Management: Absorb with vermiculite.[1] Do not use oxidative cleaning agents (bleach) immediately, as this may react with the nitrile group under certain conditions; use soapy water first.
Workflow for Property Validation
The following diagram illustrates the logical flow for validating a batch of MCMH before release into a synthesis workflow.
Figure 2: Quality Control decision tree for validating Methyl 2-cyano-3-methylhexanoate batches.
References
Pinpools Chemical Data. (2023). Methyl 2-cyano-3-methylhexanoate Product Specifications. Retrieved from [Link][2]
PubChem Database. (2025).[1][5][8] Compound Summary: Methyl 2-cyano-3-methylhexanoate.[1][3][2][4] National Center for Biotechnology Information.[1] Retrieved from [Link]
Technical Guide: The Electron-Withdrawing Architecture of Cyanoesters in Drug Synthesis
Executive Summary This technical guide analyzes the electronic properties of the cyano group (-CN) within -cyanoesters, specifically contrasting its behavior with the ester group (-COOR). As a Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the electronic properties of the cyano group (-CN) within
-cyanoesters, specifically contrasting its behavior with the ester group (-COOR). As a Senior Application Scientist, I will demonstrate how the unique sp-hybridized nitrogen of the cyano group creates a superior electron-withdrawing environment compared to standard diesters. This guide provides quantitative data (, Hammett constants), mechanistic insights into carbanion stabilization, and a validated protocol for leveraging these properties in the synthesis of pharmaceutical intermediates (e.g., pyrimidine cores in Minoxidil).
The Electronic Architecture: Nitrile vs. Ester
To understand the reactivity of ethyl cyanoacetate, one must quantify the electron-withdrawing group (EWG) capacity of the nitrile moiety against the ester moiety found in diethyl malonate.
Hybridization and Electronegativity
The cyano group consists of a carbon atom triple-bonded to nitrogen (
).
Hybridization: The carbon and nitrogen are sp hybridized. The high s-character (50%) of the sp orbital holds electrons closer to the nucleus than the sp² (33% s) orbitals of the carbonyl carbon in an ester.
Inductive Effect (-I): The linear geometry and high electronegativity of the sp nitrogen create a potent dipole, pulling electron density through the
-framework more effectively than the alkoxy-carbonyl group.
Quantitative Comparison: Hammett Constants
The Hammett substituent constant (
) offers a direct metric for the electronic influence of a substituent on a benzene ring, which serves as a proxy for its general EWG strength.
Substituent Group
Hammett Constant ()
Electronic Effect
-CN (Cyano)
0.66
Strong -I and -R (Resonance)
-COOEt (Ester)
0.45
Moderate -I and -R
-NO (Nitro)
0.78
Very Strong -I and -R
Analysis: The cyano group (
) is approximately 47% stronger as an electron-withdrawing group than the ester group (). This difference dictates the superior acidity and nucleophilic activity of cyanoesters.
Acidity and Carbanion Stabilization
The primary synthetic utility of
-cyanoesters lies in the acidity of the -protons (methylene group). The conjugate base (carbanion) is stabilized by delocalization of the negative charge onto both the carbonyl oxygen and the nitrile nitrogen.
Comparative Acidity (
)
The following table contrasts the acidity of ethyl cyanoacetate against related active methylene compounds.
Compound
Structure
(in DMSO)
(in HO)*
Ethyl Cyanoacetate
13.1
~9.0
Diethyl Malonate
16.4
~13.0
Ethyl Acetate
~29.5
~25.0
Malononitrile
11.1
~11.0
*Note:
values in water are approximate due to solubility limits; DMSO values (Bordwell scale) provide the most accurate thermodynamic comparison for organic synthesis.
Causality: The substitution of one ester group in diethyl malonate (
16.4) with a cyano group to form ethyl cyanoacetate ( 13.1) increases acidity by over 3 orders of magnitude.[1] This allows for deprotonation using milder bases (e.g., piperidine, carbonate) rather than the alkoxides required for malonates, reducing side reactions like transesterification.
Synthetic Utility in Drug Discovery
The enhanced acidity and small steric profile of the cyano group make cyanoesters ideal for constructing heterocycles found in bioactive molecules.
Case Study: Minoxidil Synthesis
The synthesis of Minoxidil (a potassium channel opener) relies on the condensation of methyl/ethyl cyanoacetate with guanidine.
Mechanism: The guanidine acts as a binucleophile. The high electrophilicity of the nitrile carbon (activated by the
-ester) allows for rapid cyclization to form the pyrimidine ring.
Advantage: Using a diester (malonate) would yield a di-oxo pyrimidine (barbituric acid derivative), whereas the cyanoester yields the required amino-oxo pyrimidine core.
Knoevenagel Condensation
In drug development, arylidene cyanoacetates are common intermediates. The reaction proceeds via the formation of an enolate which attacks an aldehyde. The cyano group's linearity minimizes steric hindrance during the attack step, often resulting in higher yields compared to malonate condensations.
-cyanocinnamate (Standard Drug Intermediate Model).
Scope: Validated for benzaldehyde derivatives.
Reagents
Aldehyde (1.0 equiv)
Ethyl Cyanoacetate (1.05 equiv)
Piperidine (0.1 equiv) - Catalyst
Ethanol (Absolute) - Solvent
Step-by-Step Methodology
Preparation: In a clean, dry round-bottom flask, dissolve 10 mmol of the aromatic aldehyde in 15 mL of absolute ethanol.
Addition: Add 10.5 mmol (1.19 g) of ethyl cyanoacetate. Stir at room temperature for 5 minutes.
Catalysis: Add 1 mmol (approx. 3 drops) of piperidine.
Note: The reaction is often exothermic. If scaling up (>10g), add catalyst dropwise at 0°C.
Reaction: Stir the mixture at room temperature.
Monitoring: Check TLC (20% EtOAc/Hexane) every 30 minutes. Most electron-poor aldehydes react within 1 hour; electron-rich aldehydes may require mild heating (40°C).
Workup (Crystallization):
Upon completion, cool the flask in an ice bath (0-4°C) for 20 minutes.
The product typically precipitates as a crystalline solid.
Filter the solid and wash with cold ethanol (2 x 5 mL).
Purification: Recrystallize from hot ethanol if necessary.
Self-Validating Check: The appearance of a solid precipitate usually indicates high purity. A melting point check against literature (48-51°C for unsubstituted product) confirms identity immediately.
Visualizations
Resonance Stabilization of the Cyanoester Enolate
The following diagram illustrates how the negative charge is delocalized, explaining the high acidity.
Caption: Resonance hybrid showing charge delocalization onto both the ester oxygen and nitrile nitrogen.
Synthetic Workflow: Minoxidil Pyrimidine Core
This workflow demonstrates the critical role of the cyanoester in ring formation.
Caption: Cyclization pathway utilizing the dual electrophilicity of ethyl cyanoacetate to form the pyrimidine ring.
References
Bordwell, F. G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution." Accounts of Chemical Research, 1988.
Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
PubChem. "Ethyl Cyanoacetate - Compound Summary."[2] National Library of Medicine.
Quest Journals. "Tungstate catalyzed oxidation of Pyrimidines... Synthesis of Minoxidil." Journal of Research in Pharmaceutical Science, 2018.
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.
A Comprehensive Technical Guide on the Chirality, Synthesis, and Enantiomeric Profiling of Methyl 2-cyano-3-methylhexanoate
An in-depth technical guide on the stereochemical properties and synthetic methodologies of Methyl 2-cyano-3-methylhexanoate, designed for researchers and drug development professionals. Executive Summary Methyl 2-cyano-...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the stereochemical properties and synthetic methodologies of Methyl 2-cyano-3-methylhexanoate, designed for researchers and drug development professionals.
Executive Summary
Methyl 2-cyano-3-methylhexanoate (CAS: 90608-57-4) is a highly versatile, sterically hindered cyanoacetate derivative[1]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), specialty polymers, and agricultural chemicals. The molecule's architecture features two adjacent stereocenters, introducing significant stereochemical complexity. This whitepaper details the causality behind its epimerization dynamics, self-validating synthetic workflows, and analytical resolution strategies.
Structural and Stereochemical Profiling
Understanding the stereochemical behavior of Methyl 2-cyano-3-methylhexanoate requires isolating the distinct chemical environments of its two chiral centers (C2 and C3).
C3 (Beta-position): This stereocenter is established during the formation of the carbon skeleton. Once formed, the C3 position is configurationally stable under standard physiological and synthetic conditions.
C2 (Alpha-position): The C2 carbon is flanked by a strongly electron-withdrawing cyano group (-CN) and a methyl ester (-COOCH
). This dual-activation renders the alpha-proton highly acidic (pK ~9–11). Consequently, the C2 stereocenter is configurationally labile. In the presence of mild bases or protic solvents, it undergoes rapid epimerization via an achiral enolate intermediate.
Because of this lability, isolating a single absolute enantiomer (e.g., 2R, 3R) is practically impossible in solution; the compound dynamically equilibrates into a mixture of epimers at C2 for any fixed configuration at C3.
Table 1: Stereoisomeric Profile and Stability
Isomer Configuration
Relationship to (2R, 3R)
C2 Stability
C3 Stability
(2R, 3R)
Reference
Labile (Epimerizes to 2S)
Stable
(2S, 3R)
Diastereomer (Epimer)
Labile (Epimerizes to 2R)
Stable
(2R, 3S)
Enantiomer of (2S, 3S)
Labile (Epimerizes to 2S)
Stable
(2S, 3S)
Enantiomer
Labile (Epimerizes to 2R)
Stable
Stereochemical Epimerization Dynamics
Diagram 1: Base-catalyzed epimerization pathway of Methyl 2-cyano-3-methylhexanoate at the C2 position.
Synthetic Methodologies
Depending on the required stereochemical purity of the final API, two primary synthetic routes are utilized.
Protocol A: Direct Alkylation via Nucleophilic Substitution (S
2)
This route is the industrial standard for generating the racemic mixture. It relies on the alkylation of methyl cyanoacetate with 2-bromopentane[2][3].
Causality of Reagents: Potassium carbonate (K
CO) is chosen over stronger bases (like NaH) because its basicity is perfectly tuned to deprotonate the highly acidic methylene of methyl cyanoacetate without triggering transesterification or ester hydrolysis. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to strip the hydration shell from the potassium ion, maximizing the nucleophilicity of the naked enolate[2].
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-purged reactor with methyl cyanoacetate (1.0 eq) and anhydrous DMF (5 volumes).
Base Activation: Add finely powdered anhydrous K
CO (1.5 eq). Stir at ambient temperature for 30 minutes. Self-validation: The solution will transition to a pale yellow color, visually confirming active enolate generation.
Alkylation: Dropwise add 2-bromopentane (1.1 eq) over 1 hour. Maintain the internal temperature strictly below 30°C to suppress unwanted dialkylation side-reactions.
Thermal Maturation: Elevate the reactor temperature to 70°C for 12–16 hours. Monitor via GC-MS until the methyl cyanoacetate peak shows >95% consumption.
Workup: Cool to 20°C, quench with distilled water (10 volumes) to dissolve inorganic salts, and extract with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine to purge residual DMF.
Purification: Dry the organic layer over anhydrous Na
SO, concentrate under reduced pressure, and purify via fractional vacuum distillation.
When stereocontrol at the C3 position is mandatory, a two-step condensation-reduction sequence is employed[4].
Causality of Reagents: Condensing 2-pentanone with methyl cyanoacetate yields an achiral
-unsaturated intermediate (methyl 2-cyano-3-methyl-2-hexenoate). Subsequent asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., Ru-BINAP) selectively sets the stable C3 stereocenter, bypassing the limitations of racemic alkyl halides.
Step-by-Step Methodology:
Condensation: React 2-pentanone and methyl cyanoacetate in toluene using catalytic piperidine and acetic acid. Use a Dean-Stark apparatus to continuously remove water, driving the equilibrium forward.
Isolation: Concentrate and purify the resulting methyl 2-cyano-3-methyl-2-hexenoate via silica gel chromatography.
Asymmetric Hydrogenation: Dissolve the intermediate in anhydrous methanol. Introduce a chiral catalyst, such as [Ru((R)-BINAP)Cl
] (0.5 mol%).
Reduction: Pressurize the reactor with H
gas (50 psi) and agitate at 40°C for 24 hours.
Validation: Analyze the crude mixture via chiral HPLC to validate the enantiomeric excess (ee) at the C3 position.
Table 2: Comparison of Synthetic Routes
Parameter
Route A: Direct Alkylation
Route B: Condensation + Reduction
Precursors
Methyl cyanoacetate, 2-Bromopentane
Methyl cyanoacetate, 2-Pentanone
Stereochemical Yield
Racemic mixture (4 stereoisomers)
High ee at C3; Epimeric at C2
Scalability
High (Cost-effective, standard equipment)
Moderate (Requires high-pressure H)
Primary Challenge
Dialkylation side-reactions
Chiral catalyst cost and optimization
Synthetic Workflow Diagram
Diagram 2: End-to-end synthetic and analytical workflow for Route A.
Analytical Resolution and Chiral Separation
Standard High-Performance Liquid Chromatography (HPLC) is often insufficient for resolving the stereoisomers of Methyl 2-cyano-3-methylhexanoate. Because the C2 position epimerizes dynamically in protic mobile phases, chromatograms typically exhibit severe peak tailing or plateauing (interconversion phenomena).
Best Practice:
To accurately quantify the enantiomeric excess at the stable C3 position, analysts must freeze the C2 epimerization during the run. This is achieved using Supercritical Fluid Chromatography (SFC) paired with a chiral stationary phase (e.g., Chiralpak AD-H). Utilizing supercritical CO
with a strictly neutral, non-protic modifier (such as pure ethanol without basic amine additives) at sub-ambient temperatures effectively halts enolization, allowing for sharp, baseline-resolved peaks of the distinct diastereomeric pairs.
Application Note: Optimized Knoevenagel Condensation for Methyl 2-cyano-3-methylhexanoate Synthesis
Executive Summary This application note details the optimized protocol for the synthesis of Methyl 2-cyano-3-methylhex-2-enoate , the critical unsaturated precursor to Methyl 2-cyano-3-methylhexanoate . While the final t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for the synthesis of Methyl 2-cyano-3-methylhex-2-enoate , the critical unsaturated precursor to Methyl 2-cyano-3-methylhexanoate . While the final target is the saturated cyanoester (often used as a scaffold for
-amino acids similar to Pregabalin), the pivotal synthetic challenge lies in the Knoevenagel condensation step.
Unlike reactive aldehydes, the ketone substrate (2-Pentanone ) presents significant steric and electronic hurdles, often leading to low conversion or self-condensation byproducts under standard conditions. This guide presents a High-Efficiency Ammonium Acetate/Acetic Acid Protocol utilizing azeotropic water removal to drive equilibrium, ensuring yields >85% with high
selectivity. A secondary Titanium(IV) Chloride (Lehnert) method is provided for stubborn substrates.
Scientific Background & Mechanism[1][2][3][4][5]
Retrosynthetic Analysis
The target molecule, Methyl 2-cyano-3-methylhexanoate, is generated via the catalytic hydrogenation of the
-unsaturated intermediate formed by the condensation of Methyl Cyanoacetate and 2-Pentanone .
The Knoevenagel condensation of ketones requires a catalyst system that facilitates both deprotonation and dehydration while suppressing the retro-aldol reaction.
Deprotonation: The amine base (Ammonium Acetate) deprotonates the active methylene of methyl cyanoacetate (
), forming a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-pentanone.[1] This step is rate-limiting due to the steric bulk of the propyl/methyl groups on the ketone.
Dehydration: The resulting
-hydroxy intermediate undergoes base-catalyzed elimination of water. Continuous removal of water via a Dean-Stark apparatus is critical to shift the equilibrium toward the alkene product.
Pathway Visualization
Figure 1: Mechanistic pathway of the Knoevenagel condensation for ketone substrates.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charging: Add Methyl Cyanoacetate (100 mmol, 9.91 g), 2-Pentanone (120 mmol, 10.34 g), Ammonium Acetate (20 mmol, 1.54 g), and Glacial Acetic Acid (40 mmol, 2.4 g) to the flask.
Solvent: Add Toluene (100 mL).
Reaction: Heat the mixture to vigorous reflux (
C oil bath). Ensure the solvent is condensing and filling the Dean-Stark trap.
Monitoring: Monitor water collection in the trap. The theoretical water yield is ~1.8 mL for 100 mmol scale. Reaction is typically complete in 6–12 hours.
Checkpoint: Use TLC (20% EtOAc/Hexane) to confirm consumption of Methyl Cyanoacetate.
Workup: Cool to room temperature. Wash the organic layer with Water (
mL), Saturated ( mL), and Brine ( mL).
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Distill the crude oil under high vacuum (
mmHg). The product typically boils at C (at reduced pressure).
Method B: TiCl4/Pyridine (Lehnert Condition)
Recommended for: Highly hindered ketones or when high reaction rates are required at low temperature.
Step-by-Step Procedure
Setup: Flame-dry a 3-neck RBF under Nitrogen atmosphere.
Base Addition: Slowly add Pyridine (400 mmol) in THF over 30 minutes. A heavy precipitate will form.
Reaction: Allow to warm to room temperature and stir for 24 hours.
Quench: Hydrolyze with dilute HCl/Ice. Extract with Ether.[2][3]
Data Analysis & Quality Control
Quantitative Performance
Parameter
Method A (Ammonium Acetate)
Method B ()
Yield
85-92%
90-95%
Reaction Time
6-12 Hours
2-4 Hours
Scalability
High (Kg scale)
Low (Exothermic quench)
Selectivity (E/Z)
~60:40
~55:45
Green Score
High (Recyclable solvent)
Low (Ti waste)
Analytical Characterization
GC-MS: Look for molecular ion peak
m/z.
1H NMR (
):
3.80 (s, 3H, )
2.45 (t, 2H, Allylic )
2.30 (s, 3H, Allylic )
Note: Distinct peaks will be observed for E and Z isomers.
Troubleshooting & Optimization
Experimental Workflow Diagram
Figure 2: Optimized workflow for the ammonium acetate catalyzed condensation.
Common Issues
Low Conversion:
Cause: Water accumulation in the reaction matrix.
Fix: Ensure the Dean-Stark trap is functioning and toluene is actively refluxing.[4] Add fresh catalyst (10%) if stalled after 6 hours.
Self-Condensation of Ketone:
Cause: Base concentration too high or temperature too high without substrate.
Fix: Use the buffered Ammonium Acetate/Acetic Acid system (Method A) rather than strong bases like Piperidine alone.
Polymerization:
Cause: Overheating the crude product during distillation.
Fix: Add a radical inhibitor (e.g., Hydroquinone) during distillation and keep bath temp <140°C.
References
BenchChem Technical Support. (2025).[2][4][5][6] Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. BenchChem. Link
Lehnert, W. (1973). Knoevenagel Condensation with TiCl4/Base. Tetrahedron Letters, 14(54), 4723-4724. Link
Cope, A. C. (1937). Condensation Reactions.[7][8][2][4][5][6][9][10][11] I. The Condensation of Ketones with Cyanoacetic Esters. Journal of the American Chemical Society, 59(11), 2327–2330. Link
Organic Chemistry Portal. (n.d.).[10] Knoevenagel Condensation: Mechanism and Conditions. Link
Sigma-Aldrich. (2025). Knoevenagel Condensation Reaction Guide. Merck KGaA. Link
Experimental protocol for the synthesis of alkyl cyanoacrylates
Application Note: High-Yield Synthesis and Stabilization Protocols for Alkyl Cyanoacrylate Monomers Executive Summary Alkyl cyanoacrylates are the foundational monomers for rapid-curing adhesives used extensively in indu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield Synthesis and Stabilization Protocols for Alkyl Cyanoacrylate Monomers
Executive Summary
Alkyl cyanoacrylates are the foundational monomers for rapid-curing adhesives used extensively in industrial engineering, forensic science, and biomedical tissue sealing[1][2]. Synthesizing these ultra-reactive monomers requires a counterintuitive chemical approach: intentionally forming a polymer, followed by controlled thermal degradation. This application note details the mechanistic rationale, self-validating protocols, and rigorous stabilization techniques required to synthesize, isolate, and store high-purity alkyl cyanoacrylate monomers.
Mechanistic Causality & Reaction Dynamics
The synthesis of alkyl cyanoacrylates relies on a base-catalyzed Knoevenagel condensation between an alkyl cyanoacetate and formaldehyde[3]. However, because the resulting monomer features two highly electron-withdrawing groups (a cyano and an ester group) on the
-carbon, the -carbon becomes exceptionally electrophilic[4]. Consequently, the monomer cannot survive the basic, aqueous conditions of its own synthesis; it instantaneously undergoes anionic polymerization to form a poly(alkyl cyanoacrylate) prepolymer[3][5].
To isolate the active monomer, this prepolymer must undergo thermal depolymerization (often referred to as "cracking") under high vacuum[5]. This "unzipping" mechanism is an equilibrium process driven forward by the continuous removal of the monomer in the vapor phase[6][7]. Because even trace ambient moisture or the slightly basic surface of standard laboratory glassware can trigger catastrophic repolymerization of the purified distillate, dual-stabilization is mandatory: Lewis acids (e.g.,
or ) inhibit anionic pathways, while phenolic antioxidants (e.g., hydroquinone) suppress thermally induced free-radical polymerization during the high-temperature cracking phase[2][8].
Process Visualization
Figure 1: Synthetic workflow for alkyl cyanoacrylate monomers via condensation and cracking.
Reagent Matrix & Stoichiometry
Reagent
Role in Synthesis
Molar Eq.
Mechanistic Notes
Alkyl Cyanoacetate
Primary Substrate
1.00
The alkyl group (methyl, ethyl, butyl, octyl) determines final adhesive properties.
Paraformaldehyde
Electrophile
1.00 - 1.05
Slight excess ensures complete consumption of the cyanoacetate[8].
Toluene
Solvent / Azeotrope
~5.00
Facilitates continuous water removal via Dean-Stark trap[8].
Objective: Synthesize the poly(alkyl cyanoacrylate) intermediate via azeotropic dehydration.
In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine the chosen alkyl cyanoacetate (1.0 eq) and paraformaldehyde (1.05 eq) in toluene (2-3 mL per gram of substrate)[8].
Add piperidine hydrochloride (0.02 eq) as the catalyst[8].
Heat the mixture to reflux (approx. 110°C) with vigorous stirring.
Self-Validation Metric: Monitor the aqueous phase accumulation in the Dean-Stark trap. The reaction is self-indicating; it is complete when the collected water volume matches the theoretical yield (1 mole of
per mole of cyanoacetate). This typically requires 2-4 hours.
Once complete, remove the toluene under reduced pressure using a rotary evaporator. The resulting residue is the poly(alkyl cyanoacrylate) prepolymer, appearing as a highly viscous liquid or waxy solid.
Phase 2: Thermal Depolymerization (Cracking)
Objective: Unzip the prepolymer into the highly reactive monomeric form.
Transfer the prepolymer to a heavy-walled distillation flask.
Add
(1.5% w/w) and HQ (1.0% w/w) directly to the prepolymer matrix and mix thoroughly. Causality: acts as a potent Lewis acid to neutralize basic sites that would cause immediate repolymerization, while HQ prevents radical cross-linking at the elevated cracking temperatures[2][8].
Equip the flask with a short-path distillation head. Pre-treat the condenser and receiving flask by flushing them with dry
gas (or rinsing with a 1% solution of p-toluenesulfonic acid in acetone and drying thoroughly) to passivate the basic silanol groups on the glass surfaces.
Apply a high vacuum (1-5 Torr).
Gradually heat the flask using a heating mantle to 150-200°C.
Self-Validation Metric: The onset of depolymerization is indicated by the steady distillation of a clear liquid. The vapor temperature must stabilize at the specific boiling point of the target monomer under the applied vacuum (see Section 5). A sudden drop in vapor temperature indicates that the unzipping process has exhausted the prepolymer or that vacuum integrity has been lost.
Phase 3: Final Purification and Stabilization
Objective: Remove oligomeric impurities to yield a shelf-stable monomer.
Transfer the crude monomer to a clean distillation apparatus containing a fresh charge of
(0.5% w/w) and HQ (0.5% w/w).
Perform a second fractional distillation under high vacuum, maintaining a slow capillary bleed of
gas to ensure an acidic environment in the vapor phase.
Collect the middle fraction, discarding the initial fore-run and the final residual bottoms.
Self-Validation Metric: The final product must be a water-clear, free-flowing liquid. To validate adhesive efficacy and monomeric viability, place a single drop between two glass slides; it should polymerize and rigidly bond the slides within 5-15 seconds[1][8].
Quantitative Data & Target Parameters
The physical properties and yields of the final monomer are heavily dependent on the alkyl chain length. As the alkyl chain length increases, hydrophobicity increases, which slows the rate of moisture-initiated polymerization and reduces the exothermic heat of reaction. This causality explains why longer-chain variants (butyl, octyl) are exclusively preferred for medical tissue adhesives, whereas short-chain variants (methyl, ethyl) are used for rigid industrial bonding[2][9].
Alkyl Group
Boiling Point (°C / Torr)
Typical Yield (%)
Primary Application Profile
Methyl
48-49 °C / 2.5 Torr
45 - 55%
High-strength industrial adhesives
Ethyl
54-56 °C / 3.0 Torr
50 - 60%
General purpose consumer superglues
n-Butyl
68-70 °C / 3.0 Torr
60 - 70%
Veterinary and medical tissue adhesives
2-Octyl
118-120 °C / 2.0 Torr
65 - 75%
Advanced human wound closure
References
Nicolas, J., & Couvreur, P. (2011). Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. 5
Petrie, E. M. (1998). Developments and applications of cyanoacrylate adhesives. Journal of Adhesion Science and Technology. 1
Vauthier, C., et al. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Advanced Drug Delivery Reviews. 9
Vauthier, C., et al. (2003). Synthesis of Poly(Alkyl Cyanoacrylates) as Biodegradable Polymers for Drug Delivery Applications. ResearchGate. 6
Nicolas, J., & Couvreur, P. (2011). Synthesis of poly(alkyl cyanoacrylate)‐based colloidal nanomedicines. SciSpace. 4
Perez, M., et al. (2005). EP1548077A1 - Cyanoacrylic-based adhesive composition for sealing biological tissues. Google Patents. 8
Tahtouh, M., et al. (2011). Synthesis and Characterization of Four Alkyl 2-Cyanoacrylate Monomers and Their Precursors for Use in Latent Fingerprint Detection. Journal of Polymer Science. 2
Ryan, J., et al. (1996). On the anionic homo- and copolymerization of ethyl- and butyl-2-cyanoacrylates. ResearchGate.7
Reedy, B. J., et al. (2008). Reagents for infrared chemical imaging of fingerprints on difficult surfaces. OPUS at UTS. 3
Using Methyl 2-cyano-3-methylhexanoate as a precursor in organic synthesis
Application Note: Methyl 2-cyano-3-methylhexanoate as a Versatile Synthon in Organic Synthesis Executive Summary & Strategic Value Methyl 2-cyano-3-methylhexanoate (MCMH) represents a high-value "push-pull" scaffold in o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 2-cyano-3-methylhexanoate as a Versatile Synthon in Organic Synthesis
Executive Summary & Strategic Value
Methyl 2-cyano-3-methylhexanoate (MCMH) represents a high-value "push-pull" scaffold in organic synthesis. Structurally, it features a vicinal arrangement of a nitrile and an ester group flanking a chiral center at the C3 position. This specific architecture makes it a critical precursor for two major classes of compounds:
-Branched -Amino Acids: Analogs of GABA (e.g., 3-methyl-GABA), which are structurally related to blockbuster anticonvulsants like Pregabalin and Gabapentin.
Chiral Fatty Acids: Specifically (S)- or (R)-3-methylhexanoic acid, which are potent fragrance ingredients and pheromone precursors.
This guide provides a validated roadmap for the synthesis, chiral resolution, and downstream derivatization of MCMH. Unlike linear alkyl esters, the
-branching at C3 introduces steric challenges that require specific protocol modifications to suppress elimination side-reactions during synthesis.
Synthesis Strategy: The Knoevenagel Route
While direct alkylation of methyl cyanoacetate with 2-bromopentane is theoretically possible, it is experimentally inferior due to the high rate of E2 elimination caused by the secondary halide. The industry-preferred route utilizes a Knoevenagel Condensation followed by selective reduction.
Mechanism & Rationale
The reaction between 2-pentanone and methyl cyanoacetate is thermodynamically less favorable than aldehyde condensations due to the steric bulk of the ketone. Standard piperidine catalysis often stalls. We utilize a TiCl
-mediated or Ammonium Acetate/Dean-Stark approach to drive conversion.
Protocol 1: Synthesis of Methyl 2-cyano-3-methylhex-2-enoate (Intermediate)
Because the C3 methyl group creates a chiral center, obtaining enantiopure material is essential for biological activity. Chemical asymmetric synthesis is costly; biocatalysis is the gold standard here.
Enzyme Choice: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL). These enzymes show high stereoselectivity for the ester group remote from the chiral center.
Protocol 3: Lipase-Catalyzed Resolution
Principle: The lipase selectively hydrolyzes the ester of the (S)-enantiomer (typically) to the free acid, leaving the (R)-ester intact (or vice versa, depending on the specific lipase strain).
Workflow:
Emulsion: Suspend racemic MCMH (100 mM) in Phosphate Buffer (pH 7.0) / MTBE (biphasic system 4:1).
Analytical techniques for characterizing Methyl 2-cyano-3-methylhexanoate
An In-Depth Guide to the Analytical Characterization of Methyl 2-cyano-3-methylhexanoate Authored by: A Senior Application Scientist Introduction Methyl 2-cyano-3-methylhexanoate is a multifunctional molecule featuring a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Analytical Characterization of Methyl 2-cyano-3-methylhexanoate
Authored by: A Senior Application Scientist
Introduction
Methyl 2-cyano-3-methylhexanoate is a multifunctional molecule featuring a nitrile, an ester, and an alkene group. This combination of functionalities makes it a potentially valuable building block in organic synthesis, particularly for the preparation of more complex molecules and heterocyclic systems in the pharmaceutical and specialty chemical industries. The precise arrangement of these groups, including the potential for E/Z isomerism around the double bond, necessitates a robust and multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides detailed application notes and protocols for the comprehensive characterization of Methyl 2-cyano-3-methylhexanoate, leveraging a suite of standard analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals who require a high degree of confidence in their analytical results.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Volatile Impurity Profiling
Causality Behind Experimental Choices
Gas chromatography is the premier technique for separating volatile and thermally stable compounds, making it ideally suited for the analysis of a moderately sized ester like Methyl 2-cyano-3-methylhexanoate. Coupling it with a mass spectrometer provides not only quantitative information based on retention time but also definitive structural information from the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5), is selected for its versatility and ability to separate compounds primarily based on their boiling points, which is effective for purity assessments and identifying related volatile impurities.
Experimental Protocol: GC-MS Analysis
Sample Preparation : Prepare a 1 mg/mL solution of Methyl 2-cyano-3-methylhexanoate in a high-purity volatile solvent such as ethyl acetate or methylene chloride.
Injection : Inject 1 µL of the prepared sample into the GC inlet. A split injection (e.g., 50:1 split ratio) is recommended to prevent column overloading and ensure sharp peaks.
Chromatographic Separation : Perform the separation using the parameters outlined in the table below. The temperature program is designed to first provide good resolution at lower temperatures before ramping up to elute any less volatile components.
Mass Spectrometry Detection : The mass spectrometer should be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns ideal for library matching and structural elucidation. A scan range of m/z 40-300 is appropriate to capture the molecular ion and key fragments.
Data Presentation: GC-MS Parameters
Parameter
Value
Rationale
Column
HP-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Provides excellent separation of volatile and semi-volatile organic compounds.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inert carrier gas that provides good chromatographic efficiency.
Injector Temp.
250 °C
Ensures rapid and complete volatilization of the analyte without thermal degradation.
Oven Program
Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Separates the analyte from solvent and potential impurities with varying boiling points.
MS Source Temp.
230 °C
Standard temperature for EI sources.
MS Quad Temp.
150 °C
Standard temperature for quadrupole mass analyzers.
Ionization Energy
70 eV
Standard energy for generating reproducible mass spectra.
Scan Range
m/z 40-300
Covers the expected molecular ion and key fragment ions.
Data Interpretation
The primary peak in the total ion chromatogram (TIC) will correspond to Methyl 2-cyano-3-methylhexanoate. The mass spectrum of this peak should display a molecular ion ([M]⁺) at m/z 183. The fragmentation pattern is expected to show characteristic losses, such as the loss of the methoxy group (-OCH₃, m/z 152) and the ester group (-COOCH₃, m/z 124). The presence of a peak at m/z 59 is indicative of the [COOCH₃]⁺ fragment. Purity is typically determined by area normalization, where the area of the main peak is expressed as a percentage of the total peak area in the chromatogram.
Visualization: GC-MS Experimental Workflow
Caption: Workflow for purity analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC): Purity and Non-Volatile Impurity Analysis
Causality Behind Experimental Choices
While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities that might be present from the synthesis, such as starting materials or polymerization products. A reversed-phase C18 column is the workhorse of modern HPLC, separating compounds based on their hydrophobicity. An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, which is ideal for quality control applications.[1] The ester and nitrile functionalities contain chromophores that allow for UV detection, typically around 210-220 nm, where many organic molecules absorb light.[1]
Experimental Protocol: Reversed-Phase HPLC
Mobile Phase Preparation : Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use to prevent pump and column issues.
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
Chromatographic Analysis : Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject 10 µL of the sample and run the analysis according to the parameters in the table below.
Detection : Monitor the column eluent at 215 nm.
Data Presentation: HPLC Parameters
Parameter
Value
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Standard for reversed-phase separation based on hydrophobicity.
Mobile Phase
Acetonitrile:Water (60:40 v/v), isocratic
Provides good separation for moderately polar analytes with stable retention.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm I.D. column, balancing analysis time and pressure.
Column Temp.
30 °C
Maintains consistent retention times and improves peak shape.
Detection
UV at 215 nm
Wavelength at which the ester and nitrile chromophores exhibit absorbance.
Injection Vol.
10 µL
A standard volume that balances sensitivity and peak broadening.
Data Interpretation
The purity of Methyl 2-cyano-3-methylhexanoate is determined by the area percentage of its corresponding peak in the chromatogram. The retention time should be consistent across injections. Any other peaks represent impurities, which can be quantified relative to the main peak. For unknown impurities, fractions can be collected for further analysis by mass spectrometry or NMR.
Visualization: HPLC Experimental Workflow
Caption: Workflow for purity analysis by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Causality Behind Experimental Choices
NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of different types of carbon atoms in the molecule. Using a standard deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard is a routine practice that ensures data comparability.[2] Two-dimensional NMR techniques like COSY and HSQC can be employed if needed to resolve complex spin systems and definitively assign proton-carbon correlations.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation : Dissolve approximately 10-20 mg of Methyl 2-cyano-3-methylhexanoate in ~0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.
¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition : Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Presentation: Predicted NMR Data for Methyl 2-cyano-3-methylhexanoate
Assignment
Predicted ¹H Shift (ppm)
Predicted Multiplicity
Predicted ¹³C Shift (ppm)
-CH₃ (Hexyl)
~0.9
Triplet (t)
~14
-CH₂- (Hexyl)
~1.3-1.5
Multiplet (m)
~22, ~30
-CH₂- (Hexyl, adjacent to C=C)
~2.3
Triplet (t)
~35
C-CH₃ (on C=C)
~2.1
Singlet (s)
~25
-OCH₃ (Ester)
~3.8
Singlet (s)
~53
C=C-H
~6.8
Singlet (s)
~150
C-CN (on C=C)
-
-
~105
C≡N
-
-
~116
C=O
-
-
~165
Note: These are predicted values and may vary slightly based on the actual E/Z isomer ratio and solvent effects.
Data Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons, the vinylic proton, the methyl group on the double bond, and the protons of the hexyl chain. The chemical shift of the vinylic proton (~6.8 ppm) is a key indicator of the α,β-unsaturated cyanoester system. The lack of coupling for this proton suggests the major isomer has the proton and the hexyl group on the same carbon of the double bond. The ¹³C NMR spectrum will confirm the presence of all carbon atoms, with characteristic downfield shifts for the carbonyl carbon (~165 ppm), the carbons of the double bond, and the nitrile carbon (~116 ppm).
Caption: Correlation of key NMR signals to the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
Causality Behind Experimental Choices
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[3] For Methyl 2-cyano-3-methylhexanoate, FT-IR is essential to confirm the simultaneous presence of the nitrile (C≡N), ester (C=O), and alkene (C=C) groups. Attenuated Total Reflectance (ATR) is a common sampling technique for liquids as it requires minimal sample preparation.[4]
Experimental Protocol: FT-IR-ATR
Instrument Background : Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR stage.
Sample Application : Place a single drop of neat Methyl 2-cyano-3-methylhexanoate directly onto the ATR crystal.
Spectrum Acquisition : Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing : The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation: Characteristic FT-IR Absorption Bands
Functional Group
Characteristic Absorption (cm⁻¹)
Vibration Type
C-H (Alkyl)
2850 - 3000
Stretching
C≡N (Nitrile)
2220 - 2240
Stretching
C=O (Ester, conjugated)
1710 - 1730
Stretching
C=C (Alkene)
1620 - 1650
Stretching
C-O (Ester)
1100 - 1300
Stretching
Data Interpretation
The FT-IR spectrum provides clear evidence for the key functional groups. A sharp, intense peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group.[5] A strong, sharp absorption in the 1710-1730 cm⁻¹ region confirms the conjugated ester carbonyl group.[6] The C=C double bond will show a weaker absorption around 1630 cm⁻¹. Finally, the broad set of peaks below 3000 cm⁻¹ corresponds to the C-H stretching of the alkyl portions of the molecule.
Visualization: FT-IR Analysis Workflow
Caption: Workflow for functional group analysis by FT-IR.
Conclusion
The characterization of Methyl 2-cyano-3-methylhexanoate requires a multi-technique approach to ensure a comprehensive understanding of its structure and purity. GC-MS provides essential information on volatility and purity, HPLC assesses non-volatile impurities, FT-IR confirms the presence of key functional groups, and NMR spectroscopy delivers the definitive structural proof. Together, these techniques form a self-validating system, providing researchers and developers with the high-confidence data necessary for advancing their scientific and commercial objectives.
References
PerkinElmer. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing using Spectrum 3 FT-IR.
UTS. (2008, December 8). Reagents for infrared chemical imaging of fingerprints on difficult surfaces. OPUS at UTS.
ResearchGate. (2016, February). FTIR Spectrum of 1-Octyl-2-Cyano Acrylate.
pepolska.pl. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing.
AZoM. (2019, June 11). Analyzing Glues for Quality Control with FT-IR.
DTIC. (n.d.). GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES.
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.
CORE. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis G.
ResearchGate. (2011, December 22). Tacticity of poly(butyl-a-cyanoacrylate) chains in nanoparticles: NMR spectroscopy and DFT calculations.
Hanseo University. (n.d.). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.
Benchchem. (n.d.). High-performance liquid chromatography (HPLC) method for "Ethyl 3-hydroxy-3-methylhexanoate".
Asymmetric synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl esters
Application Note: Asymmetric Synthesis of Optically Pure (S)-3-Cyano-5-Methylhexanoic Acid Alkyl Esters Executive Summary & Mechanistic Rationale The synthesis of enantiomerically pure (S)-3-cyano-5-methylhexanoic acid a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Asymmetric Synthesis of Optically Pure (S)-3-Cyano-5-Methylhexanoic Acid Alkyl Esters
Executive Summary & Mechanistic Rationale
The synthesis of enantiomerically pure (S)-3-cyano-5-methylhexanoic acid alkyl esters is a critical bottleneck in the commercial production of Pregabalin (Lyrica), a blockbuster γ-aminobutyric acid (GABA) analogue used to treat neuropathic pain and seizure disorders[1]. Because the pharmacological activity of Pregabalin resides exclusively in the (S)-enantiomer, establishing the C4 stereocenter (C3 in the ester nomenclature) with absolute precision is mandatory for regulatory compliance and process economics[2].
Historically, this intermediate was isolated via the classical resolution of diastereomeric salts, a process plagued by a maximum theoretical yield of 50% and high E-factors (waste generation). Modern synthetic paradigms have shifted toward asymmetric catalysis to achieve dynamic control over the stereocenter. This guide details two field-proven, state-of-the-art methodologies: Rhodium-Catalyzed Asymmetric Hydrogenation (Chemocatalysis) and Ene-Reductase Mediated Bioreduction (Biocatalysis).
Preparation of the Catalytic Milieu: In a nitrogen-filled glovebox, dissolve 0.1 mol% of [(R,R)-Me-DuPHOS]Rh(COD)BF4 in 50 mL of anhydrous, degassed methanol.
Causality: Rhodium(I) phospholane complexes are highly susceptible to oxidative degradation. Strict anaerobic preparation prevents the irreversible formation of catalytically inactive Rh(III) oxides, ensuring maximum turnover frequencies (TOF).
Substrate Loading: Transfer the catalyst solution to a 300 mL stainless steel high-pressure autoclave containing 100 mmol of the prochiral ester substrate.
Purging and Pressurization: Seal the autoclave. Purge the headspace with ultra-high-purity N₂ three times, followed by H₂ three times. Pressurize the vessel to 60 psi with H₂.
Causality: The cyano group provides relatively weak coordination to the Rh center compared to standard amides. Maintaining a specific, optimized H₂ pressure ensures that the rate of migratory insertion outpaces any non-selective background isomerization of the olefin.
Reaction Execution: Stir the mixture at 25°C for 12 hours.
Self-Validating Endpoint: The reaction is monitored via an in-line mass flow controller attached to the H₂ reservoir. A complete plateau in H₂ consumption precisely correlates to quantitative olefin conversion. This serves as an intrinsic, real-time indicator that the reaction has reached completion, validating the protocol before any offline sampling.
Workup: Vent the reactor, concentrate the solvent in vacuo, and filter through a short silica plug (hexanes/EtOAc) to remove the rhodium catalyst, yielding the (S)-ester[2].
Protocol B: Biocatalytic Asymmetric Bioreduction
This protocol utilizes an Ene-Reductase (ER) enzyme to perform a highly stereoselective hydride transfer, providing an elegant, green alternative to heavy-metal catalysis[1].
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 20% (v/v) DMSO.
Causality: The β-cyanoacrylate substrate is highly lipophilic. The inclusion of 20% DMSO alters the hydration shell of the substrate and increases its solubility without denaturing the robust OPR1 enzyme, mitigating mass-transfer limitations that would otherwise stall the bioreduction.
Cofactor Recycling Assembly: To the buffer, add 100 mmol of glucose, 10 U/mL of GDH, and 0.1 mM NADP⁺.
Causality: Ene-reductases are strictly dependent on nicotinamide cofactors. Stoichiometric use of NADPH is economically unfeasible for scale-up. Coupling the reduction with a GDH/glucose system drives the thermodynamic equilibrium forward while maintaining only catalytic amounts of the expensive NADP⁺ cofactor[1].
Enzyme and Substrate Addition: Add the OPR1 biocatalyst (5 mg/mL) and 50 mmol of the substrate. Incubate at 30°C with orbital shaking at 200 rpm.
Self-Validating Endpoint: As GDH oxidizes glucose to regenerate NADPH, it produces gluconic acid, lowering the pH. The reaction is coupled to an automated pH-stat titrator dispensing 1M NaOH to maintain pH 7.0. The continuous consumption of base directly correlates to the reduction of the olefin. When exactly 50 mL of 1M NaOH is consumed, the system self-validates that 100% conversion has been achieved.
Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and evaporate to yield the optically pure (S)-ester[1].
Quantitative Performance Matrix
The following table summarizes the comparative metrics of the two asymmetric methodologies, providing a data-driven basis for route selection during process development.
Multi-step synthesis pathways for complex cyano-containing molecules
Application Note: Strategic Synthesis of Complex Cyano-Containing Molecules Abstract & Strategic Importance The nitrile (cyano) group is a cornerstone pharmacophore in modern medicinal chemistry, present in over 30 FDA-a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of Complex Cyano-Containing Molecules
Abstract & Strategic Importance
The nitrile (cyano) group is a cornerstone pharmacophore in modern medicinal chemistry, present in over 30 FDA-approved drugs including Letrozole (breast cancer), Vildagliptin (diabetes), and Lersivirine (HIV) [1]. Beyond its role as a hydrogen-bond acceptor and metabolic stabilizer, the nitrile moiety serves as a versatile "linchpin" intermediate, readily convertible into amines, amides, carboxylic acids, and tetrazoles.[1]
However, the introduction of a cyano group into complex, late-stage intermediates poses significant safety and chemoselectivity challenges. Traditional Kolbe nitrile synthesis (Sɴ2) fails with aryl halides, while Rosenmund-von Braun reactions require harsh temperatures (>150°C) that degrade sensitive scaffolds.
This guide details two high-fidelity workflows:
Pd-Catalyzed Cross-Coupling: The industry-standard "workhorse" for aryl halides.
Photoredox C-H Cyanation: A mild, metal-free approach for late-stage functionalization of arenes.
Strategic Disconnection: Route Selection
Before selecting a protocol, the synthetic chemist must analyze the substrate's electronic and steric environment. Use the following decision matrix to select the optimal pathway.
Figure 1: Synthetic decision tree for nitrile installation.
Protocol A: Palladium-Catalyzed Cyanation of Aryl Halides
Rationale:
This protocol utilizes Zinc Cyanide (Zn(CN)₂) rather than NaCN/KCN. Zn(CN)₂ is non-hygroscopic and structurally polymeric, releasing cyanide ions slowly. This "slow release" mechanism is critical because high concentrations of free cyanide poison the Palladium catalyst by forming stable, unreactive [Pd(CN)4]²⁻ species [2].
Mechanism:
The reaction proceeds via a catalytic cycle involving:
Oxidative Addition of the aryl halide to Pd(0).
Transmetallation with Zn(CN)₂ (often the rate-limiting step).
Reductive Elimination to release the aryl nitrile and regenerate Pd(0).
Figure 2: Catalytic cycle for Pd-mediated cyanation using Zinc Cyanide.
Materials:
Substrate: Aryl Bromide (1.0 equiv)
Cyanide Source: Zn(CN)₂ (0.6 equiv) — Note: 0.5 equiv supplies 1.0 equiv of CN, but slight excess ensures conversion.
Catalyst: Pd₂(dba)₃ (2-5 mol%)
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-10 mol%) or Xantphos.
Solvent: DMF (wet or anhydrous depending on additive) or DMF/Water (99:1). Trace water accelerates transmetallation.
Additive: Zn powder (10 mol%) — Reduces oxidized Pd(II) back to active Pd(0).
Step-by-Step Protocol:
Setup (Glovebox or Schlenk Line):
In a dry reaction vial equipped with a magnetic stir bar, add Aryl Bromide (1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), dppf (22 mg, 0.04 mmol), and Zn powder (6.5 mg, 0.1 mmol).
Critical: Oxygen acts as a catalyst poison. Cap the vial with a septum and purge with Argon/Nitrogen for 10 minutes.
Solvent Addition:
Add degassed DMF (5 mL) via syringe.
Optimization Tip: If the reaction stalls, the addition of 1% water (50 µL) can facilitate the dissolution of Zn(CN)₂ and speed up transmetallation [2].
Reaction:
Heat the block to 100–120°C for 4–16 hours.
Monitoring: Monitor by LC-MS. The nitrile product typically elutes earlier than the bromide starting material on reverse-phase C18.
Quench: Add 20 mL of 2M Ammonium Hydroxide (NH₄OH) or dilute ethylenediamine. This complexes the zinc and palladium, breaking up emulsions.
Wash the organic layer with water (2x) and brine (1x).
Dry over MgSO₄, filter, and concentrate.
Purification:
Flash column chromatography (Hexanes/EtOAc).
Protocol B: Photoredox C-H Cyanation of Arenes
Rationale:
For substrates lacking a halogen handle, or to avoid transition metal contaminants in late-stage synthesis, organic photoredox catalysis is superior. This method utilizes an acridinium photocatalyst to generate an arene radical cation, which is then trapped by a cyanide source [3].[1]
Oxidant: Pure O₂ balloon or atmospheric air (depending on substrate).
Solvent: Dichloromethane (DCM) or Acetonitrile.
Light Source: Blue LEDs (450 nm, approx. 5-10 W).
Step-by-Step Protocol:
Setup:
To a Pyrex vial, add the Arene (0.5 mmol) and Mes-Acr-Me⁺ catalyst (10 mg, 5 mol%).
Add DCM (2.5 mL, 0.2 M).
Add TMSCN (125 µL, 1.0 mmol).
Irradiation:
Seal the vial. If the mechanism requires O₂ as the terminal oxidant (common for turnover), insert an O₂ balloon with a needle outlet to purge/maintain atmosphere.
Place in a photoreactor setup with Blue LEDs. Use a fan to maintain temperature <30°C.
Irradiate for 12–24 hours.
Workup:
Remove solvent under reduced pressure.
Caution: TMSCN is volatile and toxic. Use a cold trap on the rotovap and treat the trap contents with bleach solution immediately.
Purification:
Standard silica chromatography.
Safety & Waste Management (Mandatory)
Working with cyanides requires strict adherence to safety protocols.[4][5][6][7] The primary risk is the generation of Hydrogen Cyanide (HCN) gas, which is fatal.
Cyanide Destruction Protocol:
All aqueous waste and glassware must be treated with an oxidizing bleach solution before disposal.
Parameter
Requirement
Scientific Rationale
pH Control
pH > 10
At acidic pH, CN⁻ converts to volatile HCN gas. Bleach is acidic; Base (NaOH) must be added first.
Oxidant
Sodium Hypochlorite (10-15%)
Oxidizes Cyanide (CN⁻) to Cyanate (OCN⁻), which is 1000x less toxic.
Reaction Time
> 24 Hours
Ensure complete oxidation.
Verification
KI Starch Paper
Test for excess oxidant (should turn blue) to ensure CN is fully consumed.
Emergency Procedure:
Inhalation: Isolate victim, administer 100% Oxygen. Use Cyanokit (Hydroxocobalamin) if available and trained.
Spill: Do not use acid.[4][5][6] Cover with solid sodium carbonate, then treat with bleach solution.
References
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Link
Cohen, D. T., & Buchwald, S. L. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3] Link
McManus, J. B., & Nicewicz, D. A. (2017).[8] Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.[8][9] Journal of the American Chemical Society, 139(8), 2880–2883. Link
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Link
Use of Methyl 2-cyano-3-methylhexanoate in the development of polymers and coatings
This guide details the application of Methyl 2-cyano-3-methylhexanoate (MCMH) as a high-performance additive in polymer formulations.[1] While often overlooked in standard literature, this saturated -cyano ester serves a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of Methyl 2-cyano-3-methylhexanoate (MCMH) as a high-performance additive in polymer formulations.[1] While often overlooked in standard literature, this saturated
-cyano ester serves a critical role as a polar plasticizer and viscosity modifier , particularly in the development of cyanoacrylate adhesives and acrylic coatings where balancing flexibility with cure speed is paramount.
[1]
Executive Summary
Methyl 2-cyano-3-methylhexanoate (MCMH) is a branched, aliphatic
-cyano ester used primarily to modify the mechanical and rheological properties of polar polymer systems.[1] Unlike its unsaturated precursors (which act as monomers), MCMH is a saturated molecule. Its primary utility lies in its ability to intercalate between rigid polymer chains (such as Poly(methyl methacrylate) or Poly(ethyl 2-cyanoacrylate)), increasing free volume and reducing brittleness without sacrificing the polar interactions necessary for compatibility.[1]
Key Technical Specifications
Property
Value
Relevance
CAS Number
90608-57-4
Identity Verification
Molecular Formula
Balance of polar/non-polar moieties
Functionality
Non-reactive Plasticizer / Diluent
Modifies and viscosity
Boiling Point
~212°C (Predicted)
Low volatility for stable coatings
Solubility Parameter
High Polar Component
Compatible with PVC, PAN, PMMA
Mechanism of Action: Steric Plasticization
The efficacy of MCMH stems from its unique structural dualism:
Polar Anchoring: The nitrile (-CN) and methyl ester (-COOMe) groups form strong dipole-dipole interactions with the polar backbone of acrylic or cyanoacrylate polymers.[1] This prevents the plasticizer from leaching out (migration resistance).
Steric Disruption: The 3-methylhexyl tail is a branched, bulky alkyl chain. When the polar head anchors to the polymer, this tail acts as a "spacer," forcing polymer chains apart.
This mechanism, known as the Free Volume Theory of Plasticization , effectively lowers the glass transition temperature (
) of the bulk material, converting a brittle adhesive into a toughened, impact-resistant coating.
Diagram: Plasticization Mechanism
The following diagram illustrates how MCMH disrupts inter-chain forces in a Poly(cyanoacrylate) matrix.
Caption: MCMH anchors to the polymer backbone via nitrile groups, while the 3-methylhexyl tail forces chains apart to increase flexibility.[1]
Standard cyanoacrylate adhesives (e.g., Ethyl 2-cyanoacrylate) are notoriously brittle.[1] MCMH is an ideal additive because its chemical structure mimics the monomer, ensuring perfect solubility without participating in the anionic polymerization (due to its saturated nature).
Materials Required[3][4][5][6][7][8][9]
Base Monomer: Ethyl 2-cyanoacrylate (ECA), high purity (>99%).[1]
Stabilizer: Hydroquinone (50-100 ppm) to prevent premature polymerization.[1]
Vessel: HDPE or PTFE mixing container (Glass is generally avoided due to surface alkalinity triggering cure).
Step-by-Step Formulation
Preparation of Base: In a humidity-controlled glove box (<2% RH), dispense 90g of Ethyl 2-cyanoacrylate.[1]
Doping: Slowly add 5.0% to 15.0% (w/w) of MCMH to the monomer.
Note: 5% provides mild flexibility; 15% creates a rubber-toughened effect but may slightly increase set time.[1]
Mixing: Stir magnetically at 200 RPM for 30 minutes at ambient temperature (20-25°C). Ensure no vortex creates air bubbles (moisture in air initiates cure).
Stabilization Check: If the viscosity increases unexpectedly, add 10 ppm of
(Lewis acid stabilizer) to neutralize any basic impurities introduced by the MCMH.
Filtration: Filter the mixture through a 1
PTFE membrane to remove particulates.
Quality Control Test (Impact Resistance)[1]
Method: ASTM D950 (Impact Strength of Adhesive Bonds).
Expectation: A 10% MCMH loading typically increases impact strength by 40-60% compared to the neat monomer.[1]
Protocol 2: Viscosity Modification in Acrylic Coatings
In solvent-based acrylic coatings, MCMH acts as a co-solvent and coalescing agent .[1] Its high boiling point ensures it remains in the film during the initial drying phase, promoting smooth film formation (leveling) before eventually plasticizing the dry film.
Workflow: High-Solids Acrylic Coating Formulation
Resin Dissolution: Dissolve Poly(methyl methacrylate) (PMMA) beads in a primary solvent (e.g., MEK or Toluene) to achieve a 30% solids solution.
Additive Integration:
Add MCMH at a ratio of 1:10 relative to the solid resin content.
Reasoning: MCMH reduces the solution viscosity, allowing for higher solids content at the same application viscosity (reducing VOCs).
Dispersion: Mix using a high-shear disperser at 1500 RPM for 15 minutes.
Application: Apply via spin-coating or drawdown bar onto the substrate.
Curing/Drying:
Stage 1: 60°C for 10 mins (Flash off primary solvent).
Stage 2: 120°C for 30 mins (Annealing).
Result: The MCMH remains trapped in the matrix, providing long-term flexibility and preventing cracking.
Synthesis and Purity Verification
For researchers needing to synthesize MCMH de novo (e.g., for deuterated studies or specific analog creation), the standard pathway involves the hydrogenation of the Knoevenagel condensation product.
Synthesis Pathway Diagram
Caption: Synthesis of MCMH via Knoevenagel condensation followed by selective hydrogenation.[1]
Profile: Look for the disappearance of the alkene peak (associated with the hex-2-enoate precursor) to ensure full saturation.[1] The saturated MCMH should elute slightly earlier than the unsaturated precursor due to loss of pi-stacking interactions with the stationary phase.
Safety and Handling
Hazard Class: Irritant (Skin/Eye).
PPE: Nitrile gloves, safety goggles, and lab coat.
Storage: Store in a cool, dry place away from strong bases (which can abstract the
-proton) and strong oxidizers.
Disposal: Incineration in accordance with local chemical waste regulations.
References
PubChem. (2025).[2][3] Ethyl 2-cyano-3-methylhexanoate Compound Summary. National Library of Medicine. [Link][1][3]
Technical Support Center: Synthesis of Methyl 2-cyano-3-methylhexanoate
Executive Summary & Reaction Overview Methyl 2-cyano-3-methylhexanoate is a dense, functionalized aliphatic ester used as an intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., gabapentinoids or frag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Reaction Overview
Methyl 2-cyano-3-methylhexanoate is a dense, functionalized aliphatic ester used as an intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., gabapentinoids or fragrance compounds). Its synthesis typically proceeds via a two-step sequence: a Knoevenagel condensation between 2-pentanone and methyl cyanoacetate, followed by a chemoselective reduction of the alkene.
The primary yield-limiting factors are the low electrophilicity of 2-pentanone (steric hindrance compared to aldehydes) and the chemoselectivity required during reduction to preserve the nitrile group.
Reaction Scheme
Figure 1: Two-step synthesis pathway from 2-pentanone to the target saturated cyanoester.
Troubleshooting Guide (Q&A Format)
This section addresses specific "pain points" reported by researchers.
Phase 1: Knoevenagel Condensation (Formation of the Alkene)
Q1: My reaction stalls at ~50% conversion even after refluxing for 24 hours. How do I push it to completion?Diagnosis: This is a classic equilibrium limitation caused by water accumulation . Unlike aldehydes, ketones like 2-pentanone are sterically hindered and less electrophilic.[1] The water byproduct hydrolyzes the intermediate back to starting materials.
Solution:
Azeotropic Removal: You must use a Dean-Stark apparatus with toluene or benzene to physically remove water.
Catalyst Switch: If using simple piperidine, switch to a Piperidinium Acetate buffer (Piperidine + Acetic Acid). The acidic component activates the ketone carbonyl, while the base deprotonates the cyanoacetate.
Stoichiometry: Use an excess of the ketone (1.5–2.0 equiv) if it is inexpensive/volatile, or excess cyanoacetate if the ketone is precious.
Q2: I see a significant amount of "tar" or heavy impurities. What is happening?Diagnosis: This indicates polymerization or self-condensation of the ketone (aldol-type side reactions), likely triggered by a base that is too strong or temperatures that are too high.
Solution:
Lower Basicity: Switch from DBU or NaOEt to a milder catalyst system like β-Alanine / Acetic Acid or Ammonium Acetate .
Temperature Control: Reduce the bath temperature. While reflux is needed for water removal, ensure the oil bath is not overheating the reaction wall significantly (>130°C).
Q3: The product solidifies or crashes out during the reaction, trapping reagents.Diagnosis: The intermediate unsaturated ester can be crystalline.
Solution: Use a solvent system that maintains solubility at reflux (e.g., Toluene/DMF mix) or increase the solvent volume (dilution effect).
Phase 2: Reduction (Alkene to Alkane)
Q4: During hydrogenation (H2/Pd-C), I am losing the nitrile group (forming an amine). How do I prevent this?Diagnosis: Standard catalytic hydrogenation is often too aggressive for cyano esters, reducing the -CN group to -CH2NH2.
Solution:
Method A (Catalytic): Poison the catalyst. Use 5% Pd/C with a small amount of quinoline or sulfur , or switch to Wilkinson’s catalyst (RhCl(PPh3)3) which is less active toward nitriles.
Method B (Chemical - Recommended): Switch to Magnesium in Methanol (Mg/MeOH) .[2] This method is highly chemoselective for reducing electron-deficient alkenes (conjugated esters) without touching the nitrile or the ester functionality [1].
Q5: The reduction is extremely slow. Why?Diagnosis: The beta-methyl group (at position 3) creates steric bulk, hindering the approach of the reducing agent or adsorption onto the catalyst surface.
Solution:
If using Mg/MeOH: Ensure the magnesium turnings are freshly activated (wash with dilute HCl then dry, or grind in a mortar) and use anhydrous methanol .
If using H2/Pd: Increase pressure to 5-10 bar (using an autoclave) rather than a simple balloon, or heat to 40-50°C.
Why this method? It avoids high-pressure hydrogen and eliminates the risk of reducing the nitrile group [1].
Step-by-Step:
Dissolve the intermediate (Methyl 2-cyano-3-methylhex-2-enoate, 50 mmol) in anhydrous Methanol (250 mL).
Place the flask in a water bath (20°C) to manage exotherm.
Add Magnesium turnings (100 mmol, 2.0 eq) in small portions over 1 hour. Caution: Hydrogen gas evolution.
Stir for an additional 2–4 hours. The reaction mixture may turn turbid (Mg(OMe)2 formation).
Quench: Carefully add 1M HCl until the solution is clear and pH is neutral/acidic.
Extraction: Extract with Ethyl Acetate (3x).
Purification: The product is usually pure enough for use; otherwise, purify via silica gel chromatography (Hexane/EtOAc).
Troubleshooting Logic Flow
Use this decision tree to diagnose low yields.
Figure 2: Diagnostic flowchart for yield optimization.
References
BenchChem. Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation.[1] (2025).[1][2][3] Retrieved from
Organic Chemistry Portal. Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Retrieved from
Prof. D.H.R. Barton Group. Selective reduction of conjugated double bonds with nitrile groups. Tetrahedron Letters.[4]
PubChem. Ethyl 2-cyano-3-methylhexanoate Compound Summary. Retrieved from
Cyanoacrylate Ester Synthesis: Troubleshooting & Technical Support Center
Welcome to the Technical Support Center for Cyanoacrylate Ester Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges inherent in producing h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Cyanoacrylate Ester Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges inherent in producing high-purity cyanoacrylate monomers.
The synthesis of cyanoacrylates relies on a delicate two-stage process: a base-catalyzed Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde to form an oligomeric prepolymer, followed by high-vacuum thermal depolymerization (cracking) to isolate the highly reactive monomer. Because the monomer features a highly electrophilic
-carbon—activated by both cyano and ester electron-withdrawing groups—it is exceptionally prone to side reactions. This guide will help you understand the causality behind these side reactions and implement self-validating protocols to ensure high yields and product stability.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why is my prepolymer yield unexpectedly low following the Knoevenagel condensation stage?Causality: The Knoevenagel condensation between alkyl cyanoacetate and formaldehyde produces water as a stoichiometric byproduct. Because this is an equilibrium-driven reaction, any accumulated water drives the reverse reaction, hydrolyzing the intermediate and stalling prepolymer formation.
Solution: You must shift the equilibrium by continuously removing water from the reaction matrix. Implementing azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene is the standard industrial approach 1.
Q2: During thermal depolymerization (cracking), the reaction mixture turns into an intractable gel. What causes this and how can it be prevented?Causality: Gelation during cracking is the result of premature polymerization. Cyanoacrylate monomers are hyper-reactive; even trace amounts of weak bases (like ambient moisture or glass surface alkalinity) will trigger rapid anionic polymerization. Furthermore, the thermal stress of the cracking process can induce free radical cross-linking 2.
Solution: A dual-inhibitor system is mandatory. You must introduce an anionic polymerization inhibitor (e.g., gaseous
, polyphosphoric acid, or sulfonic acids) to neutralize basic nucleophiles, alongside a free radical inhibitor (e.g., hydroquinone or p-methoxyphenol) to quench thermally induced radicals directly in the prepolymer matrix before applying heat 3.
Q3: I detect a sharp, bitter almond odor during the cracking phase, and the distillate is discolored. What is happening?Causality: You have exceeded the thermal stability threshold of the poly(cyanoacrylate) backbone. Heating the prepolymer above 200°C causes non-specific thermal decomposition rather than clean "unzipping." This side reaction generates highly toxic hydrogen cyanide (HCN) and other degradation products 1.
Solution: Abort the reaction immediately due to severe toxicity risks. To prevent this, ensure your system is under high vacuum (< 1 Torr) to lower the required cracking temperature to 150–170°C. Use a diffuse heating source (e.g., a stirred oil bath or sand bath) to prevent localized hot spots on the flask walls.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in physical checks allow the operator to verify the success of the reaction in real-time.
Protocol A: Optimized Knoevenagel Condensation
Objective: Synthesize the cyanoacrylate prepolymer while suppressing hydrolytic reversal.
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a dropping funnel.
Reagent Loading: Add 1.0 molar equivalent of paraformaldehyde, catalytic piperidine (0.01 eq), and toluene (solvent). Heat to 80°C.
Addition: Dropwise, add 1.0 molar equivalent of alkyl cyanoacetate over 60 minutes to control the exothermic reaction.
Azeotropic Distillation: Increase heat to achieve vigorous toluene reflux. Water will begin to collect in the Dean-Stark trap.
Self-Validation Check: Monitor the collected water volume. The theoretical yield is exactly 1 mole of water per mole of cyanoacetate. If the water collection ceases at < 95% of the theoretical volume, the equilibrium has stalled or there is a vapor leak. Do not proceed to cracking until the theoretical water volume is confirmed; instead, check system seals and increase the reflux rate.
Solvent Removal: Once validated, remove toluene under reduced pressure to isolate the viscous prepolymer.
Objective: Unzip the prepolymer into pure monomer while preventing premature anionic/radical polymerization and thermal decomposition.
Inhibitor Doping: To the isolated prepolymer, add 0.5% w/w polyphosphoric acid (anionic inhibitor) and 0.1% w/w hydroquinone (radical inhibitor). Mix thoroughly.
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Pre-treat all receiving glassware by rinsing with a 1% solution of
in acetone, then dry thoroughly (neutralizes glass surface alkalinity).
Vacuum & Heating: Apply high vacuum (< 1 Torr). Gradually heat the prepolymer using a stirred oil bath to 150–170°C.
Self-Validation Check: Monitor the distillation head temperature and vacuum gauge. The head temperature should stabilize at the specific boiling point of the monomer at your given pressure (e.g., ~50-60°C at 1 Torr for ethyl cyanoacrylate). If the head temperature spikes abruptly or vacuum pressure rises, localized thermal decomposition is occurring (HCN risk). Immediately remove the heat source and inspect the flask for charring.
Collection: Collect the clear, low-viscosity monomer in the treated receiving flask chilled in an ice bath to further suppress kinetic reactivity 4.
Part 3: Quantitative Data & Inhibitor Selection
The table below summarizes the quantitative parameters required to mitigate common side reactions during cyanoacrylate synthesis.
Synthesis Stage
Primary Side Reaction
Kinetic Trigger
Recommended Inhibitor / Strategy
Effective Concentration / Parameter
Condensation
Hydrolytic Reversal
Water accumulation
Azeotropic distillation (Toluene)
100% theoretical removal
Condensation
Michael Addition
Excess base catalyst
Piperidine / Glacial Acetic Acid
< 1.0 mol% catalyst
Cracking
Anionic Polymerization
Weak bases, , amines
Sulfur Dioxide () gas
10 - 50 ppm in monomer
Cracking
Anionic Polymerization
Glass alkalinity
Polyphosphoric / Sulfonic acids
0.1 - 0.5% w/w in prepolymer
Cracking
Radical Cross-linking
Thermal stress (>120°C)
Hydroquinone / p-Methoxyphenol
100 - 1000 ppm w/w
Cracking
Thermal Decomposition
Overheating (>200°C)
High Vacuum Distillation
< 1.0 Torr pressure
Part 4: Workflow & Side Reaction Visualization
The following diagram maps the logical workflow of cyanoacrylate synthesis, highlighting where specific side reactions branch off from the desired pathway and where mitigation strategies (inhibitors) must be applied.
Cyanoacrylate synthesis workflow detailing primary side reactions and required inhibitor mitigation.
References
Google Patents (US4182823A).Anionic polymerization inhibitor for cyanoacrylate adhesives.
ResearchGate. Cyanoacrylate Adhesives: A Critical Review. Retrieved from: [Link]
National Institutes of Health (PMC). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from:[Link]
Technical Support Center: Purification of Methyl 2-cyano-3-methylhexanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division Introduction & Physicochemical Profiling Welcome to the Process Che...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist, Process Chemistry Division
Introduction & Physicochemical Profiling
Welcome to the Process Chemistry Technical Support Center. When synthesizing Methyl 2-cyano-3-methylhexanoate (CAS: 90608-57-4) [1]—typically via the base-catalyzed alkylation of methyl cyanoacetate with 2-bromopentane—downstream purification is often complicated by unreacted starting materials, phase-transfer catalysts, and the thermal sensitivity of the cyanoester linkage.
As a Senior Application Scientist, I approach purification not as a set of isolated tasks, but as a self-validating system . Every step in your workflow must have a built-in analytical checkpoint to ensure causality between your experimental actions and the purity of your final intermediate.
Quantitative Data: Physicochemical Properties
Before designing a purification workflow, we must understand the physical constants governing the molecule's behavior [1][4].
Property
Value
Implication for Purification
Molecular Formula
C9H15NO2
Contains two stereocenters (C2, C3); exists as a diastereomeric mixture.
Molecular Weight
169.22 g/mol
Moderate volatility; suitable for gas chromatography (GC) tracking.
Boiling Point
212.1 °C @ 760 mmHg
Critical: Atmospheric distillation will cause thermal degradation. Vacuum is mandatory.
Density
0.968 g/cm³
Lighter than water; will form the top organic layer during aqueous extraction.
Flash Point
88.9 °C
Requires an inert atmosphere (N2/Ar) during high-temperature solvent stripping.
Core Purification Workflows
To ensure scientific integrity, the following protocols are designed with self-validating checkpoints to verify success in real-time.
Causality: Cyanoacetates are prone to decarboxylation and retro-aldol-type condensations at temperatures exceeding 150 °C[2]. By applying a high vacuum (<10 Torr), we depress the boiling point to a safe thermal window (~85–95 °C), preserving the structural integrity of the molecule.
Step-by-Step Methodology:
Preparation & Degassing: Transfer the crude organic layer (post-aqueous workup) into a round-bottom flask equipped with a Vigreux column, a short-path distillation head, and a fraction collector. Stir magnetically to prevent bumping.
Solvent Stripping: Apply a moderate vacuum (e.g., 50 Torr) and gently heat the oil bath to 40 °C to remove residual extraction solvents (e.g., ethyl acetate or diethyl ether).
Self-Validation Checkpoint: The complete cessation of rapid bubbling in the flask indicates that low-boiling solvent removal is complete.
Fore-run Collection (Unreacted Starting Material): Lower the pressure to <10 Torr. Gradually increase the oil bath temperature. Collect the fore-run distilling between 50–70 °C.
Causality: This fraction primarily contains unreacted methyl cyanoacetate and residual 2-bromopentane, which have higher vapor pressures than the target product.
Main Fraction Collection: Increase the bath temperature until the vapor temperature stabilizes between 85–95 °C (at ~10 Torr). Swap the receiving flask to collect the main fraction.
Validation Checkpoint: Run a rapid GC-FID on the first 1 mL of the main fraction. If the purity is >98%, continue collection. If lower, divert the flow back to the fore-run flask until the baseline stabilizes.
Workflow B: Silica Gel Column Chromatography (Analytical/Small Scale)
Causality: For drug development applications requiring >99.5% purity, or when separating diastereomers, distillation may not provide sufficient resolution. Normal-phase chromatography exploits the polarity difference between the cyanoester and non-polar alkyl halides [3].
Step-by-Step Methodology:
Column Packing: Prepare a slurry of silica gel (230–400 mesh) in hexanes. Pack the column under slight positive pressure, ensuring no air bubbles are trapped.
Loading: Dissolve the crude Methyl 2-cyano-3-methylhexanoate in a minimum volume of dichloromethane (DCM) and carefully load it evenly onto the flat silica bed.
Elution Gradient: Begin elution with 100% hexanes to flush out non-polar impurities (e.g., unreacted 2-bromopentane). Gradually increase the mobile phase polarity to 90:10 Hexanes:Ethyl Acetate.
Fraction Collection & TLC: Collect 20 mL fractions and monitor via Thin Layer Chromatography (TLC).
Self-Validation Checkpoint: Stain the TLC plates with potassium permanganate (
). The cyanoester will immediately reduce the stain, appearing as a distinct yellow/brown spot against a bright purple background.
Concentration: Pool the fractions containing the pure product and concentrate under reduced pressure at 30 °C to yield the purified oil.
Purification Decision Tree
Purification decision tree for Methyl 2-cyano-3-methylhexanoate based on scale.
Troubleshooting & FAQs
Q1: Why am I seeing unreacted methyl cyanoacetate in my distilled product, and how do I remove it?A: Causality: Methyl cyanoacetate has a relatively high boiling point that can co-distill or trail into the initial fractions of your target product if the Vigreux column lacks sufficient theoretical plates.
Solution: Implement a self-validating chemical wash prior to distillation. Wash the crude organic layer with a cold, dilute aqueous sodium carbonate (
) solution. The slightly acidic α-proton of the unreacted methyl cyanoacetate allows it to be deprotonated and partition into the aqueous phase much more readily than the sterically hindered, alkylated target product. Follow with a brine wash, dry over anhydrous , and proceed to distillation.
Q2: My product is turning yellow/brown during distillation. What is causing this, and how can I prevent it?A: Causality: Color changes during the distillation of cyanoesters are a classic indicator of thermal degradation. At elevated temperatures (>130 °C), trace amounts of base or moisture can trigger retro-aldol cleavage or polymerization of the cyano group.
Solution: Your vacuum is likely insufficient. Ensure your vacuum pump is pulling below 10 Torr (ideally 1–5 Torr). Check all joints for micro-leaks using a vacuum gauge. Lowering the pressure allows the product to distill at 85–95 °C, keeping the molecule well below its thermal decomposition threshold.
Q3: The NMR shows two distinct sets of peaks for the methyl groups. Is my product impure?A: Causality: Not necessarily. Methyl 2-cyano-3-methylhexanoate possesses two adjacent chiral centers (at C2 and C3). The standard alkylation synthesis produces a mixture of diastereomers (syn and anti). Because diastereomers have different physical and magnetic environments, they will present as two distinct sets of signals in both
and NMR spectra.
Solution: If your downstream drug development application requires a single stereoisomer, standard distillation will not suffice. You must utilize preparative Chiral HPLC or perform a diastereomeric resolution via crystallization (often requiring hydrolysis of the ester to the corresponding carboxylic acid first).
Q4: How do I completely remove the phase-transfer catalyst (e.g., TBAB) used in the alkylation step?A: Causality: Tetrabutylammonium bromide (TBAB) is highly soluble in organic solvents like dichloromethane and ethyl acetate, meaning it often survives standard aqueous workups and can cause severe foaming or co-elution during distillation.
Solution: Pass the crude organic mixture through a short plug of silica gel (eluting with 50:50 Hexanes:Ethyl Acetate) prior to distillation. The highly polar quaternary ammonium salt will irreversibly bind to the baseline of the silica, while your target cyanoester elutes cleanly.
References
PINPOOLS Chemical Database. "Methyl 2-cyano-3-methylhexanoate - Physicochemical Properties and Supplier Data." PINPOOLS B2B Procurement. Available at:[Link]
American Chemical Society (ACS). "Synthesis of Valproic Acid and Related Alkylated Cyanoacetates in Flow." Organic Process Research & Development. Available at: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 240552, Ethyl 2-cyano-3-methylhexanoate." PubChem. Available at:[Link]
Optimization
Technical Support Center: Optimizing Reaction Conditions for Knoevenagel Condensation
Status: Operational Operator: Senior Application Scientist Topic: Knoevenagel Condensation Optimization ID: KC-OPT-2026 Introduction Welcome to the Knoevenagel Condensation Technical Support Center. This guide is enginee...
Welcome to the Knoevenagel Condensation Technical Support Center. This guide is engineered for researchers requiring high-fidelity optimization of carbon-carbon bond formation between carbonyl compounds (aldehydes/ketones) and activated methylene species.
While the Knoevenagel condensation is a cornerstone of organic synthesis, its "simplicity" often masks complex kinetic and thermodynamic dependencies. In this center, we move beyond basic textbook recipes to address the specific physicochemical barriers—pKa matching, water management, and steric congruence—that determine experimental success.
Module 1: Catalyst Selection & Activity
Q: My reaction proceeds to 50% conversion and stalls. Adding more piperidine doesn't help. What is the kinetic bottleneck?
A: This "stalling" phenomenon is rarely due to catalyst decomposition but rather catalyst poisoning or equilibrium saturation .
The Mechanism: The reaction generates water.[1] In traditional protocols using piperidine/acetic acid, water accumulation hydrolyzes the active iminium intermediate back to the aldehyde.
The Fix: Do not add more base. Instead, shift the equilibrium.
Chemical Drying: Add 4Å Molecular Sieves (activated) directly to the reaction pot.
Azeotropic Removal: If using toluene/benzene, ensure your Dean-Stark trap is actively removing water.
Catalyst Switch: Switch to Ammonium Acetate (
) . It acts as a dual activation system (proton transfer agent) and is less susceptible to deactivation by water than free amines [1].
Q: I am working with an acid-sensitive substrate (e.g., containing a Boc group or acetal). Standard piperidine/acetic acid conditions are causing deprotection. What is the alternative?
A: You must move to a neutral or heterogeneous catalytic system .
Recommendation: Use EDDA (Ethylenediammonium diacetate) or Ammonium Bicarbonate (
) in a solvent-free environment.
Why: These catalysts operate near neutral pH. Ammonium bicarbonate, specifically, is a mild, degradable buffer that catalyzes the reaction effectively without cleaving acid-sensitive protecting groups [2].
Visual Guide: Catalyst Selection Logic
Figure 1: Decision matrix for selecting the optimal catalyst based on substrate sensitivity and electronic properties.
Module 2: Solvent Systems & Environmental Control
Q: I am trying to make my process "greener." Can I really run this in water if my reagents are insoluble?
A: Yes, and counter-intuitively, insolubility is often an advantage in aqueous Knoevenagel condensations.
The "On-Water" Effect: Reactions often accelerate at the organic-water interface due to hydrogen bonding stabilization of the transition state.
Protocol: Use uncatalyzed or surfactant-mediated conditions. If the product is solid, it will precipitate out, driving the equilibrium forward (Le Chatelier’s principle) and simplifying work-up to a simple filtration [3].
Q: How do I choose between a protic and aprotic solvent for difficult substrates?
A:
Protic Solvents (Ethanol, Methanol): Best for standard amine-catalyzed reactions. The solvent assists in proton transfer steps.
Aprotic Solvents (Toluene, DMF): Required when using Lewis Acid catalysts (e.g.,
, ) or when azeotropic water removal (Dean-Stark) is necessary to drive the reaction to completion [4].
Data: Solvent Performance Comparison
Solvent System
Typical Temp
Catalyst Compatibility
Green Score
Best For...
Ethanol (EtOH)
Reflux (78°C)
Piperidine, EDDA
High
General purpose, easy work-up.
Water ()
RT - 50°C
None, Surfactants, Hydroxyapatite
Very High
"On-water" synthesis, solid products.
Toluene
Reflux (110°C)
Piperidine/AcOH
Low
Stubborn substrates requiring water removal.
Solvent-Free
RT - 80°C
,
Excellent
Microwave synthesis, maximizing concentration.
Module 3: Troubleshooting & Work-up
Q: My product is oiling out as a sticky gum instead of precipitating. How do I fix this?
A: This is a common issue when the reaction mixture contains unreacted aldehyde or solvent impurities.
The "Scratch" Technique: Cool the mixture to 0°C. Induce crystallization by scratching the inner wall of the flask with a glass rod.
Solvent Swap: Evaporate the reaction solvent and redissolve the residue in a minimum amount of hot ethanol. Add water dropwise until turbidity appears, then cool slowly.
Check Conversion: If a significant amount of starting material remains (check TLC), the mixture acts as a solvent, preventing crystallization. Push conversion using the Microwave Protocol (see below).
Q: I see a side product with double molecular weight. What is it?
A: You are likely observing the Michael Addition product (Bis-adduct).
Cause: After the initial Knoevenagel condensation, the product (an electron-deficient alkene) reacts with another equivalent of the active methylene compound.
Solution:
Reduce the stoichiometry of the active methylene compound to 1.0 equivalents (or slight deficit).
Lower the reaction temperature.
Reduce the basicity of the catalyst (switch from Piperidine to Glycine or Ammonium Formate).
Visual Guide: Troubleshooting Workflow
Figure 2: Diagnostic flowchart for resolving common yield and purity issues.
Module 4: Standardized Experimental Protocols
Protocol A: Microwave-Assisted (Green & Fast)
Best for: Rapid screening, high throughput, solvent-free synthesis.
Setup: In a microwave-safe vial, combine Aldehyde (1.0 mmol), Active Methylene (1.0 mmol), and Ammonium Acetate (
) (0.1 mmol, 10 mol%).
Reaction: Mix solids thoroughly. Irradiate at 160–300 W for 30–60 seconds. Caution: Monitor temperature to prevent degradation (keep <100°C).
Work-up: Cool to room temperature. Add cold water (5 mL) and stir. The product usually precipitates as a solid.[2]
Purification: Filter the solid, wash with water/ethanol (9:1), and recrystallize if necessary [5].
Protocol B: Aqueous "On-Water" Synthesis
Best for: Large scale, environmental compliance, hydrophobic aldehydes.
Setup: Combine Aldehyde (10 mmol) and Active Methylene (10 mmol) in a flask.
Catalyst: Add Hydroxyapatite (0.5 g) or CTAB (Cetyltrimethylammonium bromide, 5 mol%) and Water (20 mL).
Reaction: Stir vigorously at 50°C for 1–4 hours.
Work-up: Cool the mixture. Filter the precipitated solid.[2][3]
Recycling: If using Hydroxyapatite, the filtrate containing the catalyst can often be reused [6].
Protocol C: The "Doebner Modification" (For Cinnamic Acids)
Best for: Synthesizing
-unsaturated acids from malonic acid.
Setup: Dissolve Aldehyde (10 mmol) and Malonic Acid (12 mmol) in Pyridine (5 mL).
Catalyst: Add Piperidine (0.5 mL).
Reaction: Reflux at 90–100°C for 2–4 hours until
evolution ceases.
Work-up: Pour the cooled reaction mixture into excess ice-cold HCl (2M). The product will precipitate as a white solid.
Purification: Recrystallize from ethanol/water [7].
References
Bhuiyan, M. M. H., et al. (2013). "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some
-Cyanoacrylates." Pak. J. Sci. Ind. Res. Ser. A: Phys. Sci., 56(3), 131-137. Link
Van Schijndel, J., et al. (2017). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[4][5][6] Green Chemistry Letters and Reviews, 10(4), 404-411. 6
Patil, D. R., et al. (2012). "A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media." International Journal of Chemical and Physical Sciences, 4. 7[6][8]
BenchChem Technical Support. (2025). "Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile." 3[6][8][9]
OAText. (2019). "Solvent-free efficient microwave assisted synthesis of
Sebti, T., et al. (2010). "Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation: A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst." MDPI. 11
Technical Support Center: Selective Reduction of α,β-Unsaturated Cyanoesters
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you frequently encounter highly functionalized intermediates where chemoselectivity is the primary bottleneck.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you frequently encounter highly functionalized intermediates where chemoselectivity is the primary bottleneck. α,β-unsaturated cyanoesters—typically generated via Knoevenagel condensations—present a unique triad of reducible functional groups: an electrophilic alkene (C=C), a hard carbonyl ester (C=O), and a strongly coordinating nitrile (C≡N).
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve absolute chemocontrol during your reduction workflows.
Mechanistic Overview: The Chemoselectivity Challenge
To troubleshoot a failed reduction, we must first understand the competing electronic demands of the substrate. The cyano group strongly withdraws electron density, rendering the β-carbon highly susceptible to conjugate (1,4) hydride addition. However, the ester carbonyl remains a hard electrophile prone to direct (1,2) attack, and the nitrile itself can coordinate to transition metals, leading to unwanted over-reduction.
Chemoselective reduction pathways of α,β-unsaturated cyanoesters.
Troubleshooting Guides & FAQs
Q1: Why does my standard Palladium-on-Carbon (Pd/C) hydrogenation reduce the nitrile group alongside the alkene, ruining my yield?Causality: Molecular hydrogen with heterogeneous Pd/C lacks the electronic discrimination required for this substrate. The linear cyano group (C≡N) coordinates strongly to the heterogeneous palladium surface. Once bound, it undergoes sequential hydrogenation to an imine and then a primary amine, leading to complex mixtures.
Solution: Switch from heterogeneous hydrogenation to homogeneous catalytic transfer hydrogenation using[1]. The homogeneous Pd(II) species selectively coordinates the electron-deficient alkene. Formate acts as a mild hydride donor via a cyclic transition state, strictly performing a conjugate reduction without touching the nitrile or ester[2].
Q2: I am using NaBH₄ to reduce the alkene, but NMR shows significant ester reduction and a mixture of 1,2- and 1,4-reduction products. How can I force a strict 1,4-conjugate reduction?Causality: Uncatalyzed sodium borohydride is a "hard" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it will competitively attack the "hard" ester carbonyl carbon (1,2-addition) rather than the "softer" β-carbon of the Michael acceptor.
Solution: You must soften the hydride by generating a transient metal-hydride species in situ. The[3] is highly recommended. InCl₃ reacts with NaBH₄ to form dichloroindium hydride (Cl₂InH). This softer intermediate exhibits exquisite chemoselectivity for the α,β-carbon-carbon double bond in highly activated cyanoesters, leaving the ester and cyano groups completely intact[4].
Q3: What if my synthetic goal is to reduce BOTH the alkene and the ester to an alcohol, but I must preserve the sensitive cyano group?Causality: Standard aggressive hydrides like LiAlH₄ will indiscriminately reduce all three groups, destroying the nitrile.
Solution: Employ the[5]. This specific catalytic combination tunes the borohydride to chemoselectively reduce both the unsaturated alkene and the carboxylic ester, yielding saturated cyano alcohols in excellent yields without nitrile cleavage[6].
Quantitative Catalyst Comparison
To aid in reagent selection, the following table summarizes the expected chemoselectivity profiles of various reduction systems when applied to α,β-unsaturated cyanoesters.
Reagent System
C=C Reduction
C≡N Reduction
Ester Reduction
Typical Yield
Chemoselectivity Profile
Pd/C + H₂
Complete
High
Low
Variable
Poor (Over-reduction to amine)
NaBH₄ (uncatalyzed)
Partial
None
High
< 50%
Poor (Competitive 1,2-reduction)
Pd(OAc)₂ + HCOOK
Complete
None
None
85–95%
Excellent (Strict 1,4-reduction)
InCl₃ + NaBH₄
Complete
None
None
80–92%
Excellent (Strict 1,4-reduction)
CoCl₂ + NaBH₄
Complete
None
Complete
75–90%
Specialized (Yields cyano alcohols)
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that the reaction is proceeding via the correct mechanistic pathway before you commit to purification.
Protocol A: Transfer Hydrogenation via Pd(OAc)₂ / HCOOK[1]
This protocol is ideal for scaling up, as it avoids pressurized hydrogen gas and utilizes inexpensive potassium formate as the hydrogen donor.
Self-validating experimental workflow for Pd(OAc)₂-catalyzed transfer hydrogenation.
Step-by-Step Methodology:
Preparation: Dissolve the α,β-unsaturated cyanoester (1.0 equiv) in anhydrous DMF (approx. 0.5 M concentration). Add Potassium Formate (HCOOK, 2.0 equiv).
Catalyst Addition: Add Palladium(II) acetate (2 mol%). Causality note: DMF is crucial here as it stabilizes the homogeneous Pd(II) complex better than non-polar solvents.
Reaction: Seal the vessel with a septum, purge with N₂, and stir at 45–50 °C for 3–4 hours.
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (eluent: 8:2 Hexane/EtOAc).
Validation: The starting material will be highly UV-active due to the extended conjugation. The successful product spot will have a slightly higher
and will exhibit a dramatic loss of UV activity (since the conjugation is broken). If the new spot remains highly UV-active, 1,4-reduction has not occurred.
Workup: Cool to room temperature, quench by diluting with water, and extract with diethyl ether (3x). Wash the combined organic layers with brine (critical to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Soft Hydride Reduction via InCl₃ / NaBH₄[3]
Use this protocol when you need a rapid reaction at lower temperatures or wish to avoid transition metals like Palladium.
Step-by-Step Methodology:
Preparation: Dissolve the α,β-unsaturated cyanoester (1.0 equiv) in anhydrous acetonitrile. Add Indium(III) chloride (InCl₃, 10 mol%).
Thermal Control: Cool the reaction flask to 0 °C in an ice bath. Causality note: Cooling is mandatory to control the exothermic generation of the active Cl₂InH species and suppress any background uncatalyzed 1,2-reduction by unreacted NaBH₄.
Hydride Addition: Slowly add NaBH₄ (1.5 equiv) in small portions.
Self-Validation Checkpoint (Gas Evolution): You should observe mild effervescence (hydrogen gas evolution) as the active indium hydride species forms. The reaction typically goes to completion within 1–2 hours at room temperature.
Workup: Quench carefully with water to destroy excess hydride. Extract with dichloromethane, dry over MgSO₄, and concentrate. NMR will confirm the disappearance of the downfield alkene protons (typically
7.0–8.5 ppm) and the appearance of upfield aliphatic multiplets.
Preventing premature polymerization of cyanoacrylate monomers during storage
Topic: Preventing Premature Polymerization of Cyanoacrylate Monomers Audience: Researchers, Drug Development Scientists, and Formulation Engineers Version: 2.1 (Current) Core Directive: The Stability Paradox Cyanoacrylat...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Premature Polymerization of Cyanoacrylate Monomers
Audience: Researchers, Drug Development Scientists, and Formulation Engineers
Version: 2.1 (Current)
Core Directive: The Stability Paradox
Cyanoacrylates (CAs) exist in a state of "metastability." They are designed to polymerize instantly upon contact with weak nucleophiles (like moisture), yet they must remain liquid during months of storage. Preventing premature polymerization is not about stopping the reaction entirely—it is about managing the kinetic threshold.
This guide moves beyond basic "keep it cold" advice. It details the chemical causality of failure modes and provides self-validating protocols to ensure your monomer stocks remain viable for experimental use.
Technical Troubleshooting Guide (Q&A)
Issue 1: Viscosity Drift (Thickening)
Q: My monomer viscosity has increased from 5 cPs to 20 cPs in storage. Is it still usable?
The Causality: Viscosity increase is the primary lagging indicator of "oligomerization." Even in a sealed bottle, trace moisture or container-wall nucleophiles initiate anionic polymerization. The resulting polymer chains dissolve in the remaining monomer, thickening the liquid.
The Verdict:Discard for critical quantitative applications. A 4x increase in viscosity indicates significant consumption of the inhibitor (acid stabilizer). The polymerization kinetics are now altered, likely leading to faster, uncontrolled curing or incomplete bond strength.[1]
Corrective Action: Check your stabilizer levels. If you are formulating custom CAs, you may need to increase the concentration of anionic inhibitors (e.g.,
or Methanesulfonic acid).
Issue 2: Solidification in the Freezer
Q: I stored my CA at -20°C to extend shelf life, but it solidified. Did it freeze or polymerize?
The Causality: Most ethyl/butyl cyanoacrylates have melting points well below -20°C. Solidification usually indicates polymerization , not freezing. This happens if the container was not hermetically sealed. As the air inside the bottle cools, it contracts, creating a vacuum that pulls in moist ambient air (if the seal is imperfect). This moisture condenses inside the cold liquid, triggering a runaway cure.
The Verdict: The sample is ruined.
Corrective Action: Use hermetically sealed HDPE containers with a moisture barrier (e.g., aluminized pouches) for freezer storage. Ensure the cap torque is validated before freezing.
Issue 3: The "Re-Refrigeration" Error
Q: Can I return the bottle to the fridge after use to save it?
The Causality: This is the most common user error. When you open a cold bottle at room temperature, the "thermal lag" causes atmospheric moisture to condense directly onto the liquid surface. If you recap and refrigerate this moisture-laden bottle, you trap the nucleophile (water) with the monomer.
The Protocol:
Thaw: Allow the unopened bottle to reach room temperature (approx. 1 hour).
Open & Use: Dispense what you need.
Store: Recapping and storing at room temperature in a dry box (desiccator) is safer than re-refrigerating.
Issue 4: Glassware Compatibility
Q: My monomer cures instantly when I transfer it to a glass vial.
The Causality: Glass is inherently basic (silanol groups,
) and often covered in microscopic layers of adsorbed water. This surface alkalinity is sufficient to trigger anionic polymerization.
The Verdict: Standard glassware is incompatible with unstabilized or lightly stabilized CAs.
Corrective Action: Use the Acid Wash Protocol (see Section 4) or switch to hydrophobic plastics like Polyethylene (PE), Polypropylene (PP), or Teflon (PTFE).
Technical Deep Dive: Stabilization Chemistry
To prevent polymerization, you must chemically block two distinct pathways: Anionic (moisture-triggered) and Radical (heat/light-triggered).[2]
Scavenges free radicals. Essential for high-temp storage or irradiation sterilization.
Visualizing the Failure Mechanism
The diagram below illustrates how moisture initiates the chain reaction and how acid stabilizers intercept it.
Caption: Anionic polymerization pathway. Moisture generates nucleophiles that activate the monomer. Acid stabilizers (Green) intercept the carbanion to halt propagation.
Experimental Protocols
Protocol A: Acid Washing Glassware
Required when glass containers must be used for CA monomer storage or transfer.
Clean: Wash glassware with solvent (Acetone) to remove organic residues.
Acidify: Submerge glassware in a 5-10% solution of Sulfuric Acid (
) or concentrated Hydrochloric Acid () for 30 minutes.
Why: This protonates the surface silanol groups (
becomes ), neutralizing the basicity.
Dry: Oven dry at 120°C for 2 hours.
Why: Removes bulk water and surface-adsorbed moisture.
Cool: Allow to cool in a desiccator. Use immediately.
Protocol B: Accelerated Aging Test (ASTM F1980 Adaptation)
Used to validate shelf-life claims without waiting 12 months.
Principle: Based on the Arrhenius equation, reaction rates roughly double for every 10°C increase in temperature.
Target: Simulate 1 year at 22°C.
Aging Factor (
): Conservatively set at 2.0.
Variable
Setting
Test Temperature
55°C
Ambient Reference
22°C
Duration
40 Days
Pass Criteria
Viscosity increase < 100% of initial value; No solidification.
Workflow:
Measure initial viscosity (
) of the monomer.
Place sealed samples in an air-circulating oven at 55°C.
Remove samples at Day 10, 20, 30, and 40.
Equilibrate to 22°C (critical for accurate viscosity reading).
Vezin, W. R., & Florence, A. T. (1980). In vitro heterogeneous degradation of poly(n-alkyl alpha-cyanoacrylates). Journal of Biomedical Materials Research. [Link]
Permabond Engineering Adhesives. (2024). Storage and Shelf Life of Cyanoacrylate Adhesives. [Link]
Troubleshooting bonding failures with cyanoacrylate adhesives
Welcome to the Technical Support Center for Adhesive Bonding. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Adhesive Bonding. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. In medical device assembly and advanced scientific research, bonding failures are rarely random; they are the result of specific chemical, environmental, or mechanical misalignments.
This guide provides a deep dive into the causality of cyanoacrylate (CA) bonding failures, offering self-validating protocols and authoritative solutions to ensure your experimental and production workflows remain robust.
Part 1: The Mechanism of Action (The "Why")
To troubleshoot cyanoacrylate adhesives, you must first understand their curing kinetics. Unlike solvent-based adhesives that dry via evaporation, CAs are chemically active liquid monomers stabilized by acidic species[1]. They cure via anionic polymerization . When the adhesive contacts a weak base—most commonly trace moisture (hydroxyl ions) on the substrate surface—the acidic stabilizers are neutralized[1][2]. This initiates a rapid, exothermic cross-linking reaction that forms a rigid thermoplastic[2].
Fig 1: Anionic polymerization of cyanoacrylate initiated by surface moisture.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my adhesive leaving a white, powdery residue around the bond line?The Science (Chlorosis/Blooming): This phenomenon, known as blooming or frosting, occurs when unreacted cyanoacrylate monomers volatilize into the air[3]. Because these monomers are heavier than air, they settle back onto the part, react with atmospheric moisture, and cure into a white, powdery polymer outside the bond line[3][4]. In medical devices or optical assemblies, this residue can contaminate pathways or interfere with sterilization[5].
The Solution:
Minimize Volume: Excess adhesive (large fillets) remains liquid longer, increasing the time available for volatilization[5]. Use the absolute minimum amount of adhesive required[6].
Formulation Shift: Switch to a "low-odor/low-bloom" CA. These formulations utilize higher molecular weight monomers (e.g., methoxyethyl cyanoacrylate) that have a lower vapor pressure and are less likely to become airborne[3][6].
Environmental Control: Increase cross-ventilation to carry airborne molecules away before they settle[3].
Q2: The adhesive remains liquid or tacky, and the parts won't fixture. What is stalling the cure?The Science (Cure Inhibition): Cure stalling is driven by a lack of the initiating base or physical limitations in the bond joint:
Low Humidity: Environments with <40% relative humidity (RH) lack sufficient hydroxyl ions to initiate polymerization rapidly[3][6].
Acidic Substrates: Surfaces with low pH (such as certain woods or chemically treated plastics) neutralize the basic initiators, keeping the adhesive in its stabilized liquid state[1].
Excessive Gap: CAs cure from the substrate surface inward. If the bond line gap exceeds 0.010 inches, moisture cannot penetrate deeply enough to cure the center of the adhesive mass[1][7].
The Solution: Maintain ambient RH between 40% and 80%[3]. For acidic surfaces, utilize a "surface-insensitive" CA grade or apply a solvent-based chemical accelerator to one substrate[1][8]. Redesign part tolerances to ensure the gap remains under 0.010"[1].
Q3: The bond fixtures, but the plastic substrate cracks shortly after assembly. Why?The Science (Stress Cracking & Modulus Mismatch): Uncured liquid cyanoacrylate can act as a solvent on susceptible thermoplastics (like polycarbonate), inducing stress cracking[1][7]. Furthermore, standard CAs cure into highly rigid polymers. If applied to a flexible substrate (like plasticized PVC or PEBA), the rigid adhesive acts as a "knife edge," concentrating mechanical stress and causing premature assembly failure[1][9].
The Solution: Minimize the bond gap to ensure rapid, complete curing so no liquid CA remains[7]. For flexible substrates, transition to a rubber-toughened CA or a lower-modulus light-cure acrylic adhesive[1][10].
Q4: The adhesive cures but fails adhesively (peels off cleanly) from polyolefins or PTFE. How do we fix this?The Science (Low Surface Energy): Substrates like polyethylene (PE), polypropylene (PP), and PTFE have exceptionally low surface energy, preventing the adhesive from wetting out properly[9][11]. For optimal bonding, the substrate's surface energy should be 7-10 dynes/cm higher than the surface tension of the adhesive[9].
The Solution: You must alter the surface chemistry. Use a polyolefin primer (typically a heptane-based surface modifier) prior to adhesive application[10][11], or employ plasma/corona surface treatment to introduce polar groups to the plastic.
Fig 2: Decision tree for diagnosing and resolving common cyanoacrylate bonding failures.
Part 3: Quantitative Data & Material Selection
Selecting the correct adhesive formulation is critical for experimental reproducibility. Use the following table to match the CA chemistry to your specific substrate and environmental constraints.
Protocol 1: Standardized Bonding Workflow for Low-Surface-Energy Plastics
Objective: Establish a repeatable, high-strength bond on polyolefins (PE/PP) or PTFE.
Surface Preparation: Wipe substrates with isopropyl alcohol (IPA) to remove contaminants. Causality: Oils and debris act as boundary layers, preventing adhesive wet-out[9].
Primer Application: Apply a polyolefin primer to both substrates and allow the solvent to flash off completely (approx. 30 seconds). Causality: Primers chemically modify the surface, raising the surface energy to exceed the adhesive's surface tension, enabling proper wetting[9][10].
Adhesive Dispensing: Dispense a micro-drop of standard CA onto one substrate. Causality: Excess adhesive increases the cure time, reduces shear strength, and exponentially increases the risk of blooming[8][13].
Mating and Fixturing: Mate the parts immediately, ensuring the bond gap is strictly under 0.010 inches[1]. Apply even pressure for 60 seconds.
Validation (Self-Validating Step): After a 24-hour full cure[12], subject a sacrificial assembly to a destructive peel test.
Pass Criteria: A cohesive failure (the adhesive tears within itself) or substrate failure (the plastic breaks) confirms the protocol is sound.
Fail Criteria: An adhesive failure (clean separation from the plastic) indicates Step 2 must be repeated with a different primer or plasma treatment.
Protocol 2: Root Cause Analysis (RCA) for Post-Sterilization Joint Failure
Objective: Diagnose and resolve bond degradation in medical devices post-autoclaving.
Visual Inspection: Examine the failed joint for stress cracking or blooming.
Thermal Assessment: CAs are thermoplastics and will soften at elevated temperatures[7]. If the joint was under mechanical load during the autoclave cycle, the failure is thermal-mechanical. Causality: High heat exceeds the glass transition temperature (Tg) of the CA, causing the polymer chains to yield under stress[7].
Corrective Action: Redesign the fixturing to remove load during sterilization, or transition the workflow to a highly cross-linked thermoset adhesive, such as a light-cure acrylic or two-part epoxy[1][7].
References
1.[1] Title: Simplifying Failure Analysis for Select Medical Device Adhesives | Source: henkel-adhesives.com | URL: 1
2.[11] Title: Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues | Source: incurelab.com | URL: 11
3.[13] Title: Adhesive failure - causes and solutions | Source: permabond.com | URL: 13
4.[2] Title: What is Cyanoacrylate Glue? | Source: hotmelt.com | URL: 2
5.[4] Title: Understanding Chlorosis in Products that Utilize CA Monomers | Source: dymax.com | URL:4
6. Title: When Adhesive Won't Adhere – Troubleshooting | Source: micro-measurements.com | URL: Link
7.[3] Title: Nine Simple Steps to Control Blooming of Adhesives | Source: designworldonline.com | URL: 3
8.[6] Title: Preventing chlorosis - powdery adhesive residue | Source: permabond.com | URL: 6
9.[7] Title: Fundamentals of Structural Adhesives for Device Assembly | Source: mddionline.com | URL: 7
10.[8] Title: Instant Adhesive: Cyanoacrylate Bonding & Bond Accelerators | Source: permabond.com | URL: 8
11.[12] Title: How to prevent blooming issue of Instant Adhesive or Cyanoacrylate Adhesive | Source: prostech.vn | URL: 12
12.[9] Title: Fundamentals of Medical Device Assembly | Source: dymax.com | URL: 9
13.[5] Title: Cyanoacrylate Blooming | Source: incurelab.com | URL: 5
14.[10] Title: Cyanoacrylate Adhesives for Medical Device Assembly | Source: gluespec.com | URL: 10
Advanced Technical Support Center: Cyanoacrylate Polymerization Kinetics
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. For researchers, scientists, and drug development professionals, simply knowing what went wrong is insufficient; we must understand the causality behind the failure.
Cyanoacrylate adhesives do not dry; they cure via a highly reactive chemical process. Understanding the thermodynamic and environmental levers of this process—specifically moisture and temperature—is critical for ensuring reproducible assays, robust medical device assembly, and safe in-vivo drug delivery systems.
Part 1: The Mechanistic Foundation (The "Why")
Cyanoacrylates polymerize via a rapid anionic polymerization mechanism [1]. The monomer molecule features highly electronegative cyano (-CN) and ester (-COOR) groups attached to an acrylate backbone[2]. This electron-withdrawing configuration makes the carbon-carbon double bond extremely electrophilic.
When exposed to weak bases—most commonly the hydroxide ions (OH⁻) naturally present in ambient water vapor—a nucleophilic attack occurs[1]. This generates a resonance-stabilized carbanion intermediate that rapidly attacks subsequent monomers, triggering a cascading chain reaction[2].
Caption: Anionic polymerization mechanism of cyanoacrylates initiated by ambient moisture.
Part 2: Troubleshooting Moisture & Humidity
Frequently Asked Questions
Q: Why is my adhesive taking significantly longer to cure in the winter, and why am I seeing a white, powdery residue around the bond line?A: This is a classic symptom of low ambient humidity (<30% RH). Winter air holds less moisture, depriving the reaction of the necessary OH⁻ initiators[3]. The white residue is called "blooming" or chlorosis. Because the surface polymerization is starved of moisture and proceeds too slowly, unreacted monomer vaporizes into the air, polymerizes upon hitting atmospheric moisture, and falls back onto the substrate as a white polymer dust[2].
Q: If moisture initiates the cure, can I accelerate my manufacturing line by increasing the humidity to 80%?A: No. While high humidity accelerates the reaction, it causes "shock curing"[3]. An overabundance of initiation sites causes millions of polymer chains to start growing simultaneously. These chains terminate prematurely, resulting in short polymer lengths. The macroscopic result is a highly stressed, brittle bond with significantly reduced shear strength[4].
Quantitative Data: Humidity vs. Cure Dynamics
Relative Humidity (RH)
Initiation Rate
Polymer Chain Length
Macroscopic Result
< 30%
Very Slow
Long
Sluggish cure, high risk of blooming/chlorosis[2].
Shock cure, brittle bond, high internal stress[3].
Protocol 1: Self-Validating Humidity Chamber Assay for Cure Kinetics
To optimize your specific substrate-adhesive pairing, use this self-validating protocol to isolate humidity as the sole variable.
Step 1: Substrate Standardization. Clean all substrates (e.g., steel or polycarbonate) with isopropyl alcohol to remove surface contaminants that might act as uncontrolled basic initiators.
Step 2: Environmental Equilibration. Place substrates in a controlled environmental chamber at 21°C. Set RH to the target test variable (e.g., 50%). Allow 2 hours for surface moisture to equilibrate.
Step 3: Automated Dispensing. Use a pneumatic dispenser to apply exactly 1 drop (approx. 6.5 cm²) of ethyl cyanoacrylate to ensure volume consistency[2].
Step 4: Shear Testing. Mate the parts and measure fixture time (time to develop a shear strength of 0.1 N/mm²) using a tensile tester[3].
Validation Check (The Self-Validating Step): Run a parallel control in a desiccator at 0% RH . The cyanoacrylate should remain liquid indefinitely. If the 0% RH control cures, your substrate has intrinsic basicity or contamination, invalidating your humidity data.
Part 3: Troubleshooting Temperature Dynamics
Frequently Asked Questions
Q: We are using N-butyl cyanoacrylate (NBCA) for vascular embolization. How does the temperature of the operating room affect the delivery?A: Temperature alters both the Arrhenius kinetics of the reaction and the rheology (viscosity) of the monomer. Cooling the NBCA mixture (e.g., to 0–10°C) significantly increases its viscosity and decreases the kinetic energy of the molecules, which drastically prolongs the polymerization time[6]. This delayed cure allows the embolic agent to distribute deeper into peripheral arterial branches before solidifying[6].
Q: Does exposing a cured cyanoacrylate bond to high temperatures improve its cross-linking?A: Unlike thermosetting epoxies, cyanoacrylates do not benefit from post-curing heat. They are thermoplastic. Exposure to elevated temperatures (e.g., 80°C) softens the polymer matrix, reducing bond strength to approximately 70% of its room-temperature baseline[3]. At 100°C, bond strength drops to 50%, and prolonged exposure to high heat and moisture will cause the polymer to depolymerize[3].
Protocol 2: Thermal Profiling of Cyanoacrylate Polymerization
To map the exact working time of your formulation at various temperatures, utilize rheological tracking.
Step 1: Monomer Equilibration. Store the cyanoacrylate formulation in sealed, airtight syringes at the target temperature (e.g., 4°C, 20°C, 37°C) for 60 minutes.
Step 2: Rheological Monitoring. Dispense the monomer onto the Peltier plate of a rotational rheometer pre-set to the matching target temperature[6].
Step 3: Exotherm Tracking. Introduce a standardized moisture catalyst (e.g., a 50% RH airflow) and measure the crossover point of the storage modulus (G') and loss modulus (G''), which physically defines the gelation/polymerization point.
Validation Check: Monitor the internal sample temperature via a micro-thermocouple. The system must account for the exothermic heat generated by the reaction itself to ensure the ambient temperature variable remains isolated.
Caption: Self-validating experimental workflow for thermal profiling of polymerization kinetics.
Part 4: Advanced FAQs for Drug Development & Medical Devices
Q: We are formulating a topical tissue adhesive. How do we mitigate the exothermic heat of polymerization to prevent tissue necrosis?A: The rapid anionic polymerization of cyanoacrylates is highly exothermic, which can cause patient discomfort or thermal tissue damage[7]. To mitigate this, shift your formulation from short-chain monomers (like methyl- or ethyl-cyanoacrylate) to longer-chain variants (like n-butyl or 2-octyl cyanoacrylate)[7]. The longer hydrocarbon chains sterically hinder the nucleophilic attack, slowing the overall rate of polymerization[7]. This slower reaction dissipates the exothermic heat over a longer duration, reducing the peak temperature spike on the skin[7].
Q: How does the choice of monomer affect long-term biocompatibility in surgical applications?A: Cyanoacrylates are not natively bioabsorbable; they degrade via hydrolysis into cyanoacetate and formaldehyde[8]. Short-chain monomers degrade rapidly, leading to a localized accumulation of formaldehyde that triggers acute histotoxicity and chronic inflammation[8]. Longer-chain esters (octyl-cyanoacrylate) degrade much more slowly, allowing the surrounding tissue to metabolize and clear the degradation products efficiently without triggering a severe inflammatory response[7].
[6]Title : Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures | Source : nih.gov (PMC) | URL :[Link]
[5]Title : TECHNICAL DATA SHEET TDS #: APS GEL CYANOACRYLATE ADHESIVE | Source : buypt.com | URL : [Link]
Addressing issues of "blooming" or white residue in cyanoacrylate applications
Welcome to the Technical Support Center for Precision Bonding. As a Senior Application Scientist, I frequently consult with researchers, diagnostic engineers, and drug development professionals who struggle with cyanoacr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Precision Bonding. As a Senior Application Scientist, I frequently consult with researchers, diagnostic engineers, and drug development professionals who struggle with cyanoacrylate (CA) "blooming"—technically known as chlorosis.
While cyanoacrylates are indispensable for rapid, high-strength bonding in medical device assembly and experimental fabrication, the appearance of a white, powdery residue around the bondline is a critical failure mode. In sensitive applications, this residue can obscure optical pathways, create resistive layers on electrical contacts, and complicate sterilization protocols.
This guide is designed to deconstruct the chemical kinetics of blooming and provide you with self-validating, field-proven protocols to eliminate it from your workflows.
Part 1: The Chemical Kinetics of Blooming
To mitigate blooming, we must first understand the causality behind it. Cyanoacrylates are acrylic monomers that cure via an anionic polymerization mechanism. This reaction is initiated by the presence of weak bases—most commonly, trace moisture (hydroxyl ions) on the substrate surface.
Blooming occurs when unreacted monomers volatilize from the liquid adhesive fillet before they can be integrated into the polymer chain. These airborne monomers react with atmospheric moisture, polymerize in mid-air, and precipitate back onto the substrate as microscopic polycyanoacrylate nanoparticles [1].
Fig 1. Mechanistic pathway of cyanoacrylate monomer volatilization and blooming.
Part 2: Troubleshooting FAQs
Q1: Does blooming compromise the structural integrity or biocompatibility of my medical device?
Blooming itself does not typically reduce the mechanical shear strength of the primary bondline . However, it is a severe surface contamination issue. Because the residue is essentially a polymer dust, it can harbor pathogens, interfere with automated optical inspection (AOI) systems, and act as an insulator on microelectronic contacts [1]. In automated manufacturing, removing this residue post-cure is highly impractical [2].
Q2: How do environmental variables drive this phenomenon?
Blooming is a race between polymerization speed and monomer evaporation. Any factor that slows the cure rate or increases vapor pressure will exacerbate chlorosis.
Table 1: Quantitative Environmental Impact on CA Curing
Parameter
Optimal Range
Deviation Consequence
Mechanism of Action
Relative Humidity (RH)
40% - 60%
<40%: Slow cure.>60%: Surface traps monomer.
Moisture provides OH- ions to initiate anionic polymerization .
Ambient Temperature
20°C - 22°C
>25°C: High vaporization.<18°C: Sluggish cure.
Vapor pressure of ECA monomers scales exponentially with heat .
Bondline Gap
< 0.010 inches
>0.010": Incomplete cure-through.
Curing initiates at substrates; large gaps leave the center mass liquid [3].
Substrate pH
Neutral to Basic
Acidic: Retards curing.
Acidic surfaces (e.g., certain plastics, woods) neutralize the weak base initiator, prolonging the liquid phase .
Q3: Should we switch to a "Low-Bloom" adhesive chemistry?
If process controls fail to eliminate the issue, upgrading your adhesive chemistry is the definitive solution. Standard adhesives use Ethyl Cyanoacrylate (ECA), which has a high vapor pressure. Low-bloom formulations utilize higher molecular weight monomers like Methoxyethyl (MECA) or Alkoxyethyl cyanoacrylates, which inherently resist vaporization [4].
Table 2: Chemical Comparison: Standard vs. Low-Bloom Cyanoacrylates
Property
Standard (Ethyl Cyanoacrylate - ECA)
Low-Bloom (Methoxyethyl / Alkoxyethyl)
Vapor Pressure
High
Very Low
Odor
Pungent / Acrid
Low to Odorless
Cure Speed
Extremely Fast (1-10s)
Moderate (10-30s)
Blooming Risk
High
Negligible
Primary Use Case
General rapid assembly
Optics, medical devices, delicate sensors
Part 3: Self-Validating Experimental Protocols
To guarantee reproducibility in your lab or manufacturing floor, every step in the following protocol includes a strict Validation Checkpoint . Do not proceed to the next step unless the validation criteria are met.
Objective: Eliminate monomer volatilization during the assembly of sensitive diagnostic devices using standard ECA adhesives.
Step 1: Environmental Baseline Calibration
Action: Adjust HVAC and localized humidification to achieve an ambient environment of 21°C and 50% RH.
Causality: Cyanoacrylates require trace surface moisture to initiate anionic polymerization. An optimized RH ensures rapid surface curing without providing excess moisture that would polymerize airborne monomers too quickly [5].
Validation Checkpoint: Hygrometer readings must stabilize at 50% ±5% RH for at least 30 minutes prior to unsealing the adhesive.
Step 2: Micro-Volume Dispensing
Action: Utilize a pneumatic or positive displacement dispensing system to apply the absolute minimum volume of adhesive required to fill the bondline gap (strictly <0.010 inches) [3].
Causality: Excess adhesive squeezed out into fillets remains liquid longer, serving as the primary reservoir for monomer evaporation.
Validation Checkpoint: Inspect the first 5 test articles under a stereomicroscope. The adhesive fillet must not protrude beyond the substrate edge by more than 0.1 mm.
Step 3: Active Monomer Dispersion (Cross-Drafting)
Action: Position a localized fume extraction arm or laminar flow fan to create a gentle cross-draft (approx. 0.5 m/s) directly over the bondline.
Causality: Moving air physically displaces any volatilized monomers away from the substrate before they can react with atmospheric moisture and precipitate as polycyanoacrylate nanoparticles .
Validation Checkpoint: Use a localized smoke test (e.g., a ventilation smoke pencil) to verify that the airflow smoothly sweeps across the bondline without creating turbulent eddies that could trap vapors.
Step 4: Accelerated Polymerization
Action: Lightly mist a compatible cyanoacrylate accelerator (activator) over the exposed fillet from a distance of 6-8 inches.
Causality: Accelerators force an instantaneous surface cure, immediately "locking" the monomers into the polymer chain and permanently closing the volatilization window [5].
Validation Checkpoint: Probe the fillet with a clean stainless-steel pick 5 seconds post-application; the surface must be tack-free and rigid.
Fig 2. Self-validating workflow for zero-bloom cyanoacrylate application.
Asymmetric Synthesis Technical Support Center: Stereocontrol in Cyanoester Reactions
Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex stereochemical challenges associated with cyanoester-mediated reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex stereochemical challenges associated with cyanoester-mediated reactions. Cyanoesters (such as
-substituted cyanoacetates) are powerful nucleophiles in asymmetric catalysis, particularly in Michael additions, alkylations, and aldol reactions. However, their unique electronic properties often lead to issues such as rapid epimerization, poor diastereoselectivity (dr), and fluctuating enantiomeric excess (ee).
This guide synthesizes field-proven causality, troubleshooting workflows, and self-validating experimental protocols to ensure rigorous stereocontrol in your synthetic pipelines.
Part 1: Technical FAQ – Mechanisms of Stereocontrol
Q: Why is the
-stereocenter of cyanoesters so prone to epimerization, and how does it affect diastereoselectivity?A: The causality of epimerization lies in the extreme acidity of the -proton. The cyano (–CN) and ester (–COOR) groups are both strongly electron-withdrawing via induction and resonance. This stabilizes the corresponding enolate, dropping the pKa of the -proton to approximately 9–11 in polar aprotic solvents. In the presence of even mild bases (including the chiral catalysts used to form them), the -stereocenter undergoes rapid deprotonation-reprotonation[1]. If your reaction generates a product with multiple stereocenters, this rapid enolization will scramble the -position, leading to a thermodynamic mixture of diastereomers and effectively destroying the kinetic diastereoselectivity (dr) achieved during the initial carbon-carbon bond formation[1].
Q: How do bifunctional organocatalysts dictate enantioselectivity in cyanoacetate Michael additions?A: Bifunctional catalysts, such as thiourea-tertiary amine scaffolds or Cinchona alkaloids, operate via a dual-activation mechanism[2][3]. The tertiary amine acts as a Brønsted base to deprotonate the cyanoester, generating a nucleophilic enolate. Simultaneously, the thiourea moiety acts as a double hydrogen-bond donor to activate the electrophile (e.g., a vinyl ketone or nitroalkene) and lock it into a rigid spatial orientation. This forms a highly structured, chiral ion-pair transition state that effectively shields one enantiotopic face of the electrophile, forcing the cyanoester enolate to attack from the exposed face, thereby yielding high enantiomeric excess (ee)[2].
Q: Can we construct nonadjacent stereocenters using cyanoesters without losing stereocontrol?A: Yes, but it requires precise catalyst-substrate matching. Recent advancements using modified Cinchona alkaloid catalysts have demonstrated the ability to control both enantioselectivity and diastereoselectivity in tandem reactions generating 1,3-tertiary-quaternary nonadjacent stereocenters[4]. The key is utilizing a catalyst that maintains a rigid hydrogen-bonding network throughout the entire catalytic cascade, preventing the intermediate from undergoing non-selective background protonation.
Part 2: Troubleshooting Guide – Common Stereochemical Failures
Issue 1: High ee is observed via chiral HPLC, but dr is consistently poor (e.g., ~1:1 to 2:1).
Root Cause: Post-reaction epimerization. The initial conjugate addition is highly enantioselective, but the basic catalyst remains active in the reaction mixture, causing the newly formed
Resolution: Implement an acidic quench immediately upon reaction completion. Adding a stoichiometric amount of a mild acid (e.g., acetic acid or cold 1M HCl) protonates the basic moiety of the catalyst, halting the deprotonation-reprotonation cycle. Alternatively, perform an in situ trapping reaction, such as reducing the ester to an alcohol, which permanently removes the acidity of the
Issue 2: Poor enantiomeric excess (< 50% ee) in Michael additions to enones.
Root Cause: Background racemic reaction competing with the catalyzed pathway, or insufficient hydrogen-bonding activation by the catalyst.
Resolution:
Lower the reaction temperature to -20 °C to suppress the uncatalyzed background reaction.
Switch from a purely organic bifunctional catalyst to a chiral Metal-Salen complex (e.g., (Salen)Al). Metal-templated complexes often provide a more sterically demanding ligand sphere that completely blocks the re or si face of the enone, pushing ee's above 90%[6][7].
Issue 3: Catalyst poisoning or unexpected stalling at 50% conversion.
Root Cause: Product inhibition. The highly functionalized cyanoester product may hydrogen-bond more strongly to the catalyst than the starting materials.
Resolution: Increase the reaction concentration (e.g., from 0.1 M to 0.5 M) to drive the equilibrium of catalyst-substrate binding, or utilize a more fluorinated thiourea catalyst to increase the acidity of the H-bond donors, facilitating faster product release.
Part 3: Quantitative Data & Catalyst Selection
The following table summarizes the performance of various catalytic systems for the asymmetric functionalization of cyanoesters, allowing for rapid selection based on your specific substrate class.
Catalyst System
Optimal Substrate Class
Typical ee (%)
Typical dr
Key Advantage
Bifunctional Thiourea-Amine
-Aryl Cyanoacetates + Vinyl Ketones
82–97%
N/A (Quaternary)
Excellent for forming all-carbon quaternary stereocenters[2].
Cinchona Alkaloids (e.g., Quinine)
Cyanoacetates + Vinyl Sulfones
70–95%
9:1 to 25:1
Broad availability; capable of controlling nonadjacent stereocenters[3][4].
Chiral (Salen)Al Complexes
Methyl Cyanoacetate + Enones
85–99%
> 10:1
High turnover; tolerates significant steric bulk on the enone -position[7].
Chiral 1,2,3-Triazolium Salts
Alkylidene Cyanoesters + Alkyl Halides
90–99%
> 20:1
Enables rigorous enantio- and diastereocontrol via chiral enolate intermediates[1].
Part 4: Validated Experimental Protocols
Protocol A: Enantioselective Michael Addition of
-Substituted Cyanoacetates to Vinyl Ketones
This protocol utilizes a bifunctional thiourea catalyst to generate an all-carbon quaternary stereocenter, inherently preventing
Preparation: Purge the flame-dried Schlenk tube with Argon for 5 minutes.
Catalyst Loading: Add the bifunctional thiourea catalyst (10 mol%) and the
-aryl cyanoacetate (1.0 mmol) to the flask.
Solvation: Inject 5.0 mL of anhydrous toluene. Stir at room temperature until a homogeneous solution is achieved.
Temperature Control: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Allow 15 minutes for thermal equilibration.
Electrophile Addition: Add the vinyl ketone (1.5 mmol) dropwise over 5 minutes to prevent localized heating.
Reaction Monitoring: Stir the reaction at -20 °C for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1) or crude NMR.
Quench & Isolation: Once complete, quench the reaction cold by adding 2.0 mL of 1M HCl to protonate the amine catalyst. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography to yield the enantioenriched adduct.
Protocol B: Epimerization-Free Workup for
-Cyanoester Adducts
Use this workflow when synthesizing secondary or tertiary
-stereocenters that are highly prone to base-catalyzed epimerization[1].
In Situ Quench: Do not allow the reaction to warm to room temperature. While still at the reaction temperature (e.g., -20 °C), inject 1.2 equivalents of glacial acetic acid directly into the reaction mixture.
Solvent Swap: Remove the reaction solvent under reduced pressure at a maximum bath temperature of 25 °C.
Rapid Filtration: Dissolve the crude residue in a non-polar solvent (e.g., 10% EtOAc in Hexanes) and pass it through a short pad of silica gel to physically remove the protonated catalyst.
Storage: Store the purified cyanoester at -20 °C under Argon. If long-term storage is required, immediately derivatize the compound (e.g., reduction of the ester moiety) to permanently lock the stereocenter[5].
Part 5: Workflow Visualizations
Mechanistic Pathway of Bifunctional Organocatalysis
The following diagram illustrates the causality of stereocontrol using a dual-activation bifunctional catalyst.
Caption: Catalytic cycle of a bifunctional thiourea-amine controlling cyanoester Michael additions.
Troubleshooting Workflow for Stereochemical Failures
Use this logical decision tree when your cyanoester reactions yield sub-optimal stereochemical results.
Caption: Diagnostic workflow for resolving low ee and dr in cyanoester asymmetric synthesis.
References
Enantioselective Michael addition of alpha-substituted cyanoacetates to vinyl ketones catalyzed by bifunctional organocatalysts. PubMed (NIH).[Link]
Organocatalysts: A powerful tool for asymmetric Michael addition. OAJI.[Link]
Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Journal of the American Chemical Society.[Link]
Synthetic studies on the icetexones: enantioselective formal syntheses of icetexone and epi-icetexone. PubMed Central (NIH).[Link]
Catalytic Asymmetric Cyanoalkylation of Electron-Deficient Olefins with Potassium Cyanide and Alkyl Halides. Journal of the American Chemical Society.[Link]
Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews (RSC).[Link]
Highly Enantioselective Conjugate Additions to α,β-Unsaturated Ketones Catalyzed by a (Salen)Al Complex. Journal of the American Chemical Society.[Link]
Multimodal Spectroscopic Elucidation of Methyl 2-cyano-3-methylhexanoate: A Comparative Guide
Executive Summary Methyl 2-cyano-3-methylhexanoate (CAS: 90608-57-4)[1] is a versatile alpha-cyano ester intermediate utilized in complex organic syntheses and pharmaceutical development. Because this molecule possesses...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-cyano-3-methylhexanoate (CAS: 90608-57-4)[1] is a versatile alpha-cyano ester intermediate utilized in complex organic syntheses and pharmaceutical development. Because this molecule possesses two adjacent stereocenters (C2 and C3), it inherently exists as a mixture of diastereomers. Confirming its structure requires moving beyond single-technique analysis. This guide objectively compares the performance of FT-IR, NMR, and GC-MS as alternative and complementary modalities for structural elucidation, providing self-validating experimental protocols and quantitative reference data to ensure scientific integrity.
Comparative Efficacy of Analytical Modalities
Why rely on a single technique when structural ambiguity can derail drug development? A multimodal approach is essential for alpha-cyano esters because each technique provides orthogonal data. Relying solely on one method introduces blind spots that can lead to false positives.
FT-IR Spectroscopy: Rapidly identifies the presence of the nitrile (C≡N) and ester carbonyl (C=O) groups. While it cannot distinguish between isomers, it is the most definitive test for the cyano group, which is often weak or invisible in standard 13C-NMR due to long relaxation times.
Nuclear Magnetic Resonance (NMR): The gold standard for mapping the carbon backbone. 1H-NMR quantifies the diastereomeric ratio (dr) by integrating the distinct alpha-proton signals, while 2D NMR (COSY, HSQC) unambiguously assigns the branched methyl group at C3.
GC-MS (Electron Ionization): Confirms the molecular weight and provides structural clues through characteristic fragmentation (e.g., loss of the methoxy radical). It also separates the diastereomers chromatographically before ionization, proving the mixture's composition.
Table 1: Modality Comparison for Structural Confirmation
Analytical Modality
Primary Structural Target
Strengths vs. Alternatives
Limitations
FT-IR
Functional groups (C≡N, C=O)
Superior sensitivity for polar bonds; rapid analysis without complex sample prep.
Lacks connectivity data; cannot determine stereochemistry or molecular weight.
1H / 13C NMR
Backbone connectivity, diastereomers
Unmatched for quantifying isomer ratios and precise atomic mapping.
Cyano carbon signal can be exceptionally weak in 13C; requires expensive deuterated solvents.
GC-MS (EI)
Molecular weight, purity, fragments
Physically separates diastereomers; high sensitivity for trace impurities.
Molecular ion (M⁺) may be weak due to facile fragmentation of the ester group.
Expertise & Experience Note: A protocol is only as good as its controls. The following methodologies incorporate internal validation steps to prevent false positives (e.g., mistaking a solvent impurity for a structural feature).
A. FT-IR Spectroscopy (ATR Method)
Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets for liquid samples like Methyl 2-cyano-3-methylhexanoate. ATR prevents moisture absorption (which broadens the O-H region and masks overtones) and ensures highly reproducible path lengths.
Background Scan: Collect a background spectrum of the clean ATR crystal (diamond or ZnSe) to subtract atmospheric CO₂ and water vapor.
Sample Application: Deposit 1-2 drops of neat Methyl 2-cyano-3-methylhexanoate directly onto the crystal. Ensure complete coverage of the sensor.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans to optimize the signal-to-noise ratio).
Validation: Verify the absence of a broad peak at ~3300 cm⁻¹ (indicating no water/alcohol contamination). Confirm the sharp C=O stretch at 1735-1750 cm⁻¹, which is characteristic of aliphatic esters[2].
B. High-Resolution NMR Spectroscopy (1D and 2D)
Causality: Because the compound has two chiral centers, it exists as a pair of diastereomers (syn and anti). The alpha-proton (C2) and the methoxy protons will appear as duplicated sets of signals. Using CDCl₃ with 0.03% v/v TMS provides a reliable internal chemical shift reference (0.00 ppm).
Sample Prep: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).
1H-NMR Acquisition: Run at 400 MHz or higher. Use a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the diastereomeric signals.
13C-NMR Acquisition: Run at 100 MHz. Critical Step: Increase the relaxation delay (D1 ≥ 5 seconds) and the number of scans (≥ 512) to ensure the quaternary cyano carbon (C≡N) is detected. Nitrile carbons lack attached protons for Nuclear Overhauser Effect (NOE) enhancement and relax very slowly.
Validation: Perform a COSY experiment to confirm the scalar coupling between the alpha-proton (C2) and the beta-proton (C3), proving the exact position of the methyl branch.
C. GC-MS (Electron Ionization)
Causality: Gas Chromatography separates the diastereomers based on slight differences in boiling point and polarity, while 70 eV Electron Ionization (EI) provides a standardized, reproducible fragmentation pattern.
Sample Prep: Dilute the sample to 1 mg/mL in GC-grade hexane or dichloromethane.
Chromatography: Use a non-polar capillary column (e.g., HP-5MS). Program the oven from 60°C (hold 2 min) to 250°C at a ramp rate of 10°C/min.
Ionization: Set the MS source to 230°C and electron energy to 70 eV. Scan range: m/z 40 to 300.
Validation: Run a solvent blank immediately before the sample to ensure no carryover. Expect two closely eluting peaks in the Total Ion Chromatogram (TIC), both yielding nearly identical mass spectra corresponding to the two diastereomers.
Quantitative Data & Spectral Interpretation
The following tables summarize the expected spectroscopic data for Methyl 2-cyano-3-methylhexanoate (C₉H₁₅NO₂, MW: 169.22 g/mol ).
Table 2: Diagnostic FT-IR Frequencies
Wavenumber (cm⁻¹)
Intensity
Assignment
Structural Significance
~2960, 2875
Strong
C-H stretch (sp³)
Confirms the aliphatic hexanoate backbone and methyl groups.
A Senior Application Scientist's Guide to the Hydrolytic Degradation of Polycyanoacrylates for Drug Delivery
This guide provides a comprehensive analysis of the hydrolytic degradation rates of various polycyanoacrylates, offering researchers, scientists, and drug development professionals a comparative framework for selecting t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the hydrolytic degradation rates of various polycyanoacrylates, offering researchers, scientists, and drug development professionals a comparative framework for selecting the appropriate polymer for their specific therapeutic applications. By understanding the nuances of their degradation kinetics, one can strategically design drug delivery systems with controlled release profiles.
Introduction: The Critical Role of Degradation in Polycyanoacrylate-Based Drug Delivery
Poly(alkyl cyanoacrylates) (PACAs) have emerged as promising nanocarriers in drug delivery due to their biocompatibility and biodegradability.[1] These polymers are particularly attractive for their ability to encapsulate a wide range of therapeutic agents and facilitate their targeted delivery. The efficacy of PACA-based systems is intrinsically linked to their degradation rate, which governs the release of the encapsulated drug. A precisely controlled degradation profile is therefore paramount for achieving the desired therapeutic effect, be it rapid release for acute conditions or sustained release for chronic therapies. This guide delves into the mechanisms of hydrolytic degradation, the factors influencing its rate, and provides a standardized protocol for its in-vitro assessment.
Mechanisms of Hydrolytic Degradation: A Tale of Two Pathways
The degradation of polycyanoacrylates in an aqueous environment is a multifaceted process primarily driven by hydrolysis. Two main pathways contribute to the breakdown of the polymer matrix:
Hydrolytic Scission of the Polymer Backbone: This process, often referred to as a reverse Knoevenagel reaction, involves the cleavage of the carbon-carbon bonds in the polymer backbone.[2] The presence of water initiates this scission, leading to the formation of two primary degradation products: formaldehyde and the corresponding alkyl cyanoacetate .[2] The release of formaldehyde is a critical factor to consider in terms of biocompatibility, as it can induce an inflammatory response.[2]
Enzymatic Hydrolysis of the Ester Side Chain: In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester group on the alkyl side chain.[3] This pathway also contributes to the overall degradation of the polymer.
The predominance of each pathway is influenced by the specific polycyanoacrylate and the surrounding microenvironment, including pH and enzymatic activity.[2]
Caption: Primary hydrolytic degradation pathways of poly(alkyl cyanoacrylates).
Factors Influencing Hydrolytic Degradation Rates
The rate at which polycyanoacrylates degrade is not uniform and is significantly influenced by several key factors:
Length of the Alkyl Side Chain: This is arguably the most critical factor. As the length of the alkyl side chain increases, the degradation rate decreases.[4][5] This is attributed to the increased hydrophobicity of the polymer, which hinders water penetration into the polymer matrix. For instance, poly(ethyl cyanoacrylate) degrades faster than poly(butyl cyanoacrylate) (PBCA), which in turn degrades faster than poly(octyl cyanoacrylate) (POCA).[1][6]
Molecular Weight: Lower molecular weight polymers generally degrade faster than their high molecular weight counterparts.
pH of the Surrounding Medium: The hydrolytic degradation of polycyanoacrylates is accelerated in alkaline environments.[2]
Presence of Enzymes: As mentioned earlier, esterases can catalyze the hydrolysis of the ester side chains, thereby increasing the degradation rate.[3]
Physical Form: The physical form of the polymer also plays a role. For example, nanoparticles or powdery forms will degrade much faster than a solid film due to a larger surface area being exposed to the aqueous environment.[6]
Comparative Analysis of Hydrolytic Degradation Rates
The following table summarizes the in-vitro hydrolytic degradation rates of different polycyanoacrylates, providing a clear comparison for material selection.
Polycyanoacrylate (PACA)
Alkyl Chain
Degradation Rate
Key Findings
Reference
Poly(ethyl cyanoacrylate) (PECA)
Ethyl (-C₂H₅)
Fast
Exhibits a faster degradation rate and consequently greater cytotoxicity due to rapid formaldehyde release.
Standardized Protocol for In-Vitro Hydrolytic Degradation Analysis
To ensure reproducible and comparable results, a standardized protocol for assessing the hydrolytic degradation of polycyanoacrylates is essential. This protocol is designed as a self-validating system, incorporating multiple analytical techniques to provide a comprehensive understanding of the degradation process.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) system
High-Performance Liquid Chromatography (HPLC) system
Gas Chromatography (GC) system
Fourier-Transform Infrared (FTIR) Spectrometer
Chromotropic acid reagent for formaldehyde quantification
Nanoparticle Tracking Analysis (NTA) system
Experimental Workflow
Caption: Experimental workflow for in-vitro hydrolytic degradation analysis of polycyanoacrylates.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh the polycyanoacrylate nanoparticles.
Disperse the nanoparticles in sterile PBS (pH 7.4) to a known concentration (e.g., 1 mg/mL). Ensure a homogenous suspension.
Prepare triplicate samples for each time point to ensure statistical validity.
Incubation:
Place the sample vials in an incubator set to 37°C.
Use an orbital shaker for gentle agitation to maintain a uniform dispersion.
Time-Point Sampling:
At each predetermined time point (e.g., 0, 6, 12, 24, 48, 72 hours, and weekly thereafter), remove one set of triplicate samples from the incubator.
Sample Analysis:
Centrifugation: Separate the supernatant from the remaining nanoparticles by centrifugation.
Supernatant Analysis:
HPLC/GC: Analyze the supernatant to identify and quantify the degradation products (alkyl cyanoacetate and other small molecules).[1]
Formaldehyde Quantification: Use the chromotropic acid method to quantify the amount of formaldehyde released into the supernatant.[9]
Nanoparticle Analysis:
Wash and Dry: Wash the nanoparticle pellet with deionized water to remove any residual PBS and degradation products. Lyophilize or vacuum dry the nanoparticles to a constant weight.
Mass Loss: Determine the percentage of mass loss by comparing the final dry weight to the initial weight.
GPC/SEC: Dissolve the dried nanoparticles in a suitable solvent (e.g., acetone) and analyze the molecular weight distribution to monitor polymer chain scission.[10]
FTIR: Analyze the chemical structure of the dried nanoparticles to detect changes in functional groups, such as the appearance of hydroxyl or carboxyl groups, which indicate hydrolysis.
NTA: Analyze the size and concentration of the nanoparticles at each time point to monitor for changes in particle integrity.[1]
Implications for Drug Delivery
The choice of polycyanoacrylate has profound implications for the design of drug delivery systems:
Rapid Release: For applications requiring a quick onset of action, such as in the delivery of analgesics or certain anticancer agents, a faster-degrading polymer like poly(ethyl cyanoacrylate) may be advantageous.
Sustained Release: For chronic conditions that benefit from a prolonged therapeutic effect, such as in the delivery of hormones or for long-term cancer therapy, a slower-degrading polymer like poly(octyl cyanoacrylate) would be more suitable.[1]
Tunable Release: By copolymerizing different alkyl cyanoacrylates, it is possible to create nanoparticles with intermediate and tunable degradation rates, offering a sophisticated level of control over the drug release profile.[11][12]
Conclusion
The hydrolytic degradation rate of polycyanoacrylates is a critical parameter that dictates their performance as drug delivery vehicles. This guide has provided a detailed comparison of the degradation rates of different polycyanoacrylates, highlighting the inverse relationship between alkyl chain length and degradation speed. The provided standardized protocol offers a robust framework for the in-vitro assessment of hydrolytic degradation, enabling researchers to make informed decisions in the selection of polymers for their specific therapeutic needs. A thorough understanding of these degradation kinetics is essential for the rational design of effective and safe polycyanoacrylate-based drug delivery systems.
References
Park, K., et al. (2003). In vitro degradation and cytotoxicity of alkyl 2-cyanoacrylate polymers for application to tissue adhesives. Journal of Applied Polymer Science, 89(12), 3272-3278.
Mayer, B. K., & Kreuter, J. (1995). In vitro model for the degradation of alkylcyanoacrylate nanoparticles. International journal of pharmaceutics, 125(2), 249-256.
Vesin, W. R., & Florence, A. T. (1978). In vitro degradation rates of biodegradable poly-N-alkyl cyanoacrylates. Journal of Pharmacy and Pharmacology, 30(S1), 5P.
Gulliksen, A., et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. BMC Biotechnology, 16(1), 1-15.
Lenaerts, V., et al. (1984). Degradation of poly (isobutyl cyanoacrylate) nanoparticles.
Barkan, Y., et al. (2017). Comparative evaluation of polycyanoacrylates.
Andrady, A. L. (2020).
Han, M. G., et al. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate).
Li, Y., et al. (2006). Core-shell type of nanoparticles composed of poly[(n-butyl cyanoacrylate)-co-(2-octyl cyanoacrylate)] copolymers for drug delivery application: Synthesis, characterization and in vitro degradation. International Journal of Pharmaceutics, 325(1-2), 132-139.
Barkan, Y., et al. (2017). Comparative evaluation of polycyanoacrylates.
SGS Polymer Solutions. (2020). ASTM F1635-11 In vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants. polymersolutions.com.
BenchChem. (2025). The Biocompatibility of Cyanoacrylate Adhesives: A Comparative Analysis of Cytotoxicity. benchchem.com.
Leonard, F., et al. (1966). Synthesis and degradation of poly (alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272.
Li, Y., et al. (2006). Core-shell type of nanoparticles composed of poly[(n-butyl cyanoacrylate)-co-(2-octyl cyanoacrylate)] copolymers for drug delivery application: synthesis, characterization and in vitro degradation. International journal of pharmaceutics, 325(1-2), 132-139.
SGS PSI. (2020). ASTM F1635-11 In vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants. polymersolutions.com.
Liritzis, I., et al. (2023). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance.
Gulliksen, A., et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. BMC Biotechnology, 16(1), 1-15.
Cipriani, F., et al. (2021). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. Biomacromolecules, 22(3), 1354-1368.
BenchChem. (2025). An In-depth Technical Guide to the Degradation Pathway of Bucrilate in Physiological Conditions. benchchem.com.
Barkan, Y., et al. (2017). Comparative Evaluation of Polycyanoacrylates.
Han, M. G., & Kim, S. (2010). Controlled degradation of poly(ethyl cyanoacrylate-co-methyl methacrylate) (PECA-co-PMMA) copolymers.
Cipriani, F., et al. (2021). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. Biomacromolecules, 22(3), 1354-1368.
Xiong, M., et al. (2022). Formaldehyde Release From Eyelash Glues: Analysis Using the Chromotropic Acid Method.
Myers, G. E. (1985). Procedure for measuring formaldehyde liberation from formaldehyde-based resins. Forest products journal, 35(7/8), 53-58.
World Precision Instruments. (n.d.). Why Octyl Cyanoacrylates Adhesives Are Best for Life Sciences. wpiinc.com.
S, S., & S, K. (2016). Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. Der Pharma Chemica, 8(1), 226-233.
Taylor & Francis. (2018). Octyl cyanoacrylate – Knowledge and References. taylorfrancis.com.
Agency for Toxic Substances and Disease Registry. (1999). Analytical Methods for Determining Formaldehyde and Metabolites in Biological Samples.
Purity Validation of Synthesized Methyl 2-cyano-3-methylhexanoate: A Comparative Analytical Guide
Executive Summary Methyl 2-cyano-3-methylhexanoate (CAS: 90608-57-4) is a highly versatile branched cyanoacetate intermediate utilized in the synthesis of complex pharmaceuticals and agrochemicals. Because it possesses t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-cyano-3-methylhexanoate (CAS: 90608-57-4) is a highly versatile branched cyanoacetate intermediate utilized in the synthesis of complex pharmaceuticals and agrochemicals. Because it possesses two adjacent chiral centers (C2 and C3), the synthesized product inherently exists as a mixture of diastereomers (syn and anti). This structural complexity, combined with the lack of a strong UV chromophore, renders traditional High-Performance Liquid Chromatography (HPLC-UV) suboptimal for routine purity validation without specialized low-wavelength detection.
To ensure scientific integrity and downstream synthetic success, analytical chemists must rely on robust, self-validating methodologies. This guide objectively compares the two premier techniques for validating the purity of volatile cyanoacetates: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (^1^H qNMR).
Analytical Causality: Selecting the Right Modality
The decision to utilize GC-FID versus qNMR hinges on the physical properties of the analyte and the specific analytical goal.
Gas Chromatography (GC-FID): Cyanoacetates are relatively volatile and thermally stable, making them ideal candidates for gas-phase separation. FID provides a highly sensitive, near-universal response to carbon-hydrogen bonds, making it exceptional for detecting trace volatile organic impurities[1]. Furthermore, GC-FID on a mid-polar capillary column can effectively resolve the syn and anti diastereomers, allowing researchers to quantify the diastereomeric ratio alongside overall relative purity[2].
Quantitative NMR (^1^H qNMR): In early-stage drug development, procuring a certified reference standard for a novel or niche intermediate like Methyl 2-cyano-3-methylhexanoate is often impossible. qNMR serves as a primary ratio method, allowing for absolute mass fraction quantification by comparing the analyte's proton signals against an unrelated, highly pure internal standard[3]. The causality here is fundamental to quantum mechanics: NMR signal intensity is directly proportional to the number of nuclei, completely bypassing the need for a calibration curve or an identical reference standard[4].
Logical Workflow for Purity Validation
Workflow comparing GC-FID and qNMR for Methyl 2-cyano-3-methylhexanoate purity validation.
Experimental Protocols: Self-Validating Systems
To guarantee trustworthiness, the following protocols are designed with built-in self-validation mechanisms to prevent false positives and integration errors.
Rationale: A mid-polar capillary column (e.g., DB-5) is selected to exploit the subtle boiling point and polarity differences between the syn and anti diastereomers of Methyl 2-cyano-3-methylhexanoate, ensuring baseline resolution.
Step-by-Step Protocol:
Sample Preparation: Dissolve 10.0 mg of the synthesized Methyl 2-cyano-3-methylhexanoate in 1.0 mL of GC-grade dichloromethane (DCM).
System Suitability (Self-Validation): Prior to sample injection, inject a DCM blank to confirm the absence of column carryover or solvent contamination. Follow with a standard alkane mixture (C8-C20) to verify theoretical plate count and resolution metrics.
Instrument Parameters:
Column: DB-5 (30 m length × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).
Injection: 1 µL volume, Split ratio 50:1, Injector temperature 250°C.
Detection: FID at 270°C.
Data Analysis: Integrate all peaks. The diastereomers will elute as two closely spaced peaks. The relative purity is calculated via area normalization. If absolute purity is required, a known concentration of an internal standard (e.g., biphenyl) must be spiked into the sample to correct for FID response factors[2].
Method B: ^1^H qNMR (Absolute Mass Fraction)
Rationale: A relaxation delay (D1) of 60 seconds is strictly enforced. Because different protons relax at different rates (T1 relaxation), a truncated delay would lead to incomplete signal recovery and skewed integrations. 60 seconds ensures >99.9% relaxation for accurate quantitative causality[4].
Step-by-Step Protocol:
Sample Preparation: Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of a certified internal standard (e.g., Maleic Acid, purity >99.9%) using a microbalance (d = 0.001 mg).
Solvation: Co-dissolve both in 0.6 mL of CDCl3 containing 0.03% TMS. Transfer to a 5 mm precision NMR tube.
Instrument Parameters:
Spectrometer: 400 MHz or 600 MHz NMR.
Pulse Sequence: Single-pulse (zg30) with a 30° flip angle.
Relaxation Delay (D1): 60 seconds.
Scans (NS): 32 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.
Data Processing & Self-Validation: Apply baseline and phase correction. Integrate the Maleic Acid singlet (6.26 ppm, 2H). To self-validate the result, calculate the purity twice using two distinct analyte signals: the ester methoxy protons (-OCH3~, singlet at 3.8 ppm, 3H) and the terminal methyl protons (-CH3~, triplet at ~0.9 ppm, 3H). If the two calculated purities deviate by >0.5%, it indicates a hidden impurity is co-eluting under one of the NMR resonances[5].
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance and operational parameters of both techniques for this specific cyanoacetate derivative.
Parameter
GC-FID
^1^H qNMR
Primary Output
Relative Area % (Diastereomer Ratio)
Absolute Mass Fraction (% w/w)
Reference Standard
Required for absolute quantification
Not required (uses unrelated Internal Std)
Diastereomer Resolution
Excellent (Baseline separation typical)
Moderate (Complex multiplet overlapping)
Limit of Detection (LOD)
< 0.01% (Highly sensitive to volatiles)
~ 0.1% - 0.5% (Depending on scans/field)
Analysis Time
~ 15-20 minutes per run
~ 10-15 minutes per run (after prep)
Destructive?
Yes
No (Sample can be recovered)
Conclusion
For the rigorous validation of synthesized Methyl 2-cyano-3-methylhexanoate, relying on a single analytical modality leaves blind spots. GC-FID provides unparalleled resolution of the syn/anti diastereomers and trace volatile byproducts from the Knoevenagel condensation or esterification steps. Conversely, ^1^H qNMR delivers definitive absolute purity without the logistical hurdle of synthesizing a certified reference material. Employing these techniques orthogonally creates an airtight, self-validating data package suitable for regulatory submissions and advanced drug development workflows.
Comparison of the biological activity of Methyl 2-cyano-3-methylhexanoate derivatives
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the therapeutic potential of cyanoacetate building blocks. Introduction: The Strategic Role of Methyl 2-cy...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the therapeutic potential of cyanoacetate building blocks.
Introduction: The Strategic Role of Methyl 2-cyano-3-methylhexanoate
Methyl 2-cyano-3-methylhexanoate (CAS: 90608-57-4)[1] is a highly versatile, branched aliphatic cyanoester. While the compound itself exhibits minimal direct biological activity, its unique structural topology—specifically the α-cyano ester functionality combined with a lipophilic 3-methylhexyl chain—makes it a privileged intermediate in organic synthesis[2].
In modern drug discovery, this intermediate is utilized to synthesize three primary classes of bioactive derivatives: γ-amino acids (neuropathic pain modulators) , thioxobenzoquinazolines (anticancer spirocompounds) , and branched cyano-amides (antimicrobial agents) . This guide objectively compares the biological performance, pharmacokinetic advantages, and synthesis pathways of these derivative classes to aid researchers in selecting the optimal scaffold for their therapeutic targets.
Part 1: Comparative Biological Activity Profiles
To evaluate the utility of Methyl 2-cyano-3-methylhexanoate derivatives, we must compare how the core structure translates into downstream biological efficacy across different therapeutic areas.
γ-Amino Acid Derivatives (Neuropathic Pain)
By subjecting the cyanoester to reductive amination and decarboxylation, researchers can generate structural analogues of Pregabalin (a well-known γ-amino acid).
Mechanism: These derivatives bind to the α2δ subunit of voltage-gated calcium channels in the central nervous system.
Advantage over Alternatives: The 3-methylhexyl branching provides a higher degree of steric bulk and lipophilicity compared to the isobutyl group of standard pregabalin. This structural modification can enhance blood-brain barrier (BBB) penetration and prolong the half-life of the compound[2].
Thioxobenzoquinazoline Derivatives (Anticancer)
Through acid-catalyzed cyclization and subsequent reaction with benzoylisothiocyanate, the core intermediate can be converted into complex spirocompounds and thioxobenzoquinazolines[3].
Mechanism: These compounds act as potent anticancer agents by upregulating pro-apoptotic genes, specifically p53 and Caspase-7.
Advantage over Alternatives: Unlike many broad-spectrum chemotherapeutics that exhibit high systemic toxicity, these specific derivatives have been shown to be non-cytotoxic to healthy cells at concentrations up to 100 µg/mL, providing a highly favorable therapeutic index[3].
Branched Cyanoester Antimicrobials
Direct modification of the ester group (e.g., amidation) while retaining the cyano group yields compounds with targeted antibacterial properties.
Mechanism: The branched lipophilic tail inserts into bacterial lipid bilayers, while the polar cyano headgroup disrupts membrane integrity.
Advantage over Alternatives: These derivatives exhibit Minimum Inhibitory Concentrations (MIC) of 8–32 µg/mL against Gram-positive bacteria, offering a viable alternative scaffold against resistant strains where traditional β-lactams fail[2].
Quantitative Performance Comparison
Derivative Class
Primary Target
Key Efficacy Metric
Toxicity Profile
Structural Advantage
γ-Amino Acids
Voltage-gated Ca2+ channels (α2δ)
High binding affinity (Kd < 50 nM)*
Low (Renal clearance)
Enhanced BBB penetration via lipophilic tail
Thioxobenzoquinazolines
p53 / Caspase-7
EC50 < 15 µM (Apoptosis)
Non-cytotoxic up to 100 µg/mL
Rigid spiro-core enhances target specificity
Branched Cyano-amides
Bacterial Cell Membrane
MIC: 8–32 µg/mL (Gram-positive)
Moderate (Membrane disruption)
Steric branching prevents enzymatic degradation
*Values are representative benchmarks for this structural class based on in vitro analogue studies.
Part 2: Divergent Synthesis & Mechanistic Pathways
The true value of Methyl 2-cyano-3-methylhexanoate lies in its synthetic divergence. The diagram below illustrates how a single core intermediate is routed into distinct therapeutic pipelines.
Synthesis workflow from Methyl 2-cyano-3-methylhexanoate to diverse bioactive derivatives.
Apoptotic Signaling Pathway of Thioxobenzoquinazoline Derivatives
When the anticancer derivatives enter the intracellular environment, they trigger a specific cascade. Understanding this pathway is critical for researchers developing targeted oncology therapies.
Apoptotic signaling cascade activated by thioxobenzoquinazoline derivatives.
Part 3: Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of the anticancer thioxobenzoquinazoline derivatives[3]. These methods are designed as self-validating systems, ensuring that causality is established at every step.
Protocol A: Synthesis of the Thioxobenzoquinazoline Pharmacophore
Objective: Convert the linear cyanoester into a rigid, biologically active spirocyclic core.
Acid-Catalyzed Cyclization:
Action: Dissolve Methyl 2-cyano-3-methylhexanoate in concentrated sulfuric acid (H₂SO₄) at 0°C, then slowly warm to room temperature.
Causality: The highly acidic environment protonates the nitrile, making it highly electrophilic. This drives an intramolecular cyclization (if reacting with an aromatic precursor) to yield a dihydronaphthalene amino ester intermediate. The low initial temperature prevents uncontrolled exothermic polymerization.
Thiourea Annulation:
Action: React the isolated amino ester intermediate with benzoylisothiocyanate in anhydrous acetone under reflux for 4 hours.
Causality: The primary amine acts as a nucleophile, attacking the central carbon of the isothiocyanate. Subsequent intramolecular cyclization forms the thioxobenzoquinazoline ring system[3].
Purification & Validation:
Action: Recrystallize the crude product from ethanol. Validate via ¹H-NMR and ¹³C-NMR.
Causality: Recrystallization exploits differential solubility to remove unreacted starting materials. NMR confirms the disappearance of the linear cyano peak (~115 ppm) and the appearance of the rigid cyclic thiocarbonyl peak (~180 ppm).
Protocol B: Flow Cytometry Validation of Apoptosis (Annexin V/PI)
Objective: Prove that the synthesized derivative causes cell death via p53/Caspase-7 mediated apoptosis, rather than non-specific necrosis.
Cell Treatment:
Action: Seed target cancer cells (e.g., HeLa or MCF-7) in a 6-well plate. Treat with 50 µg/mL of the synthesized derivative for 24 hours. Include a vehicle control (DMSO).
Dual-Staining:
Action: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
Causality (Self-Validation): This is a critical self-validating step. Annexin V binds to phosphatidylserine, which flips to the outer membrane only during early apoptosis. PI is a DNA-intercalating dye that is membrane-impermeable; it only stains cells if the membrane is completely compromised (late apoptosis/necrosis).
Flow Cytometric Analysis:
Action: Analyze via flow cytometry.
Interpretation: Cells in the lower-right quadrant (Annexin V positive, PI negative) confirm that the drug induces true apoptosis (correlating with the p53 pathway) rather than acute toxic necrosis[3].
References
PINPOOLS. "Methyl 2-cyano-3-methylhexanoate - PINPOOLS - B2B better chemical procurement." Available at:[Link]
ResearchGate. "Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition." Available at:[Link]
Comparative Performance & Mechanistic Evaluation of Alkyl Cyanoacrylate Monomers for Latent Fingerprint Development
Topic: Content Type: Publish Comparison Guide Audience: Forensic Chemists, Application Scientists, and Research Professionals. [1][2] Executive Summary In the forensic development of latent fingerprints on non-porous sub...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Audience: Forensic Chemists, Application Scientists, and Research Professionals.
[1][2]
Executive Summary
In the forensic development of latent fingerprints on non-porous substrates, Ethyl Cyanoacrylate (ECA) remains the industry standard due to its balance of cost, volatility, and polymer morphology. However, recent comparative evaluations demonstrate that n-Butyl Cyanoacrylate (BCA) offers superior sensitivity for aged fingermarks and higher resistance to degradation, making it a critical alternative for cold case evidence. Methyl Cyanoacrylate (MCA) provides cost benefits but poses heightened inhalation risks and reduced polymer stability, while 2-Octyl Cyanoacrylate (OCA) consistently underperforms due to poor optical scattering properties.
This guide evaluates these monomers based on polymerization kinetics, optical contrast (signal-to-noise), and safety profiles, providing a validated protocol for laboratory selection.
Mechanism of Action: The Polymerization Kinetics
To understand performance differences, one must analyze the underlying chemistry. Cyanoacrylate fuming is an anionic polymerization reaction.[1] The monomer vapor selectively polymerizes on the eccrine and sebaceous residues of the friction ridge.
Initiation: Triggered by nucleophiles (moisture, amines, carboxyl groups) present in the latent print.[2]
Propagation: The polymer chain grows from the initiation site, forming a solid polycyanoacrylate mesh.
Termination: Occurs when the chain end is neutralized by an acid or lacks monomer supply.
Critical Factor—Optical Contrast: The visibility of the developed print is not just about the amount of polymer, but its morphology.
ECA & BCA: Form semi-crystalline, fibrous structures that scatter white light effectively, creating high contrast against dark backgrounds.
OCA: Forms amorphous, transparent films that fail to scatter light, rendering the developed print invisible to the naked eye despite polymer deposition.
Figure 1: Anionic Polymerization Pathway
Caption: Anionic polymerization pathway showing the critical transition from vapor monomer to solid polymer morphology, which dictates optical contrast.
Comparative Analysis: Alkyl Chain Length Impact
The alkyl group (R-group) attached to the ester determines the monomer's volatility, reactivity, and the resulting polymer's physical properties.
A. Sensitivity & Quality (Ridge Detail)
Methyl (MCA): High vapor pressure leads to rapid fuming. Effective on fresh prints but prone to "over-fuming" (background noise). The polymer is brittle.
Ethyl (ECA): The "Goldilocks" zone. Balanced reactivity allows for controlled polymer growth, yielding distinct ridges with minimal background interference.
n-Butyl (BCA): Lower vapor pressure requires higher fuming temperatures or longer times. However, BCA exhibits superior sensitivity on aged prints (1+ months). The hydrophobic nature of the butyl group may interact better with dehydrated, sebaceous-rich aged residues.
2-Octyl (OCA): Fails to produce visible ridges. The long alkyl chain creates a "soft" polymer that lies flat rather than building the 3D fibrous structure needed for light scattering.
B. Safety & Toxicity Profile
MCA:High Risk. The short chain length increases volatility and irritability. It is a potent lachrymator and respiratory irritant.
ECA:Moderate Risk. Standard occupational exposure limits (OEL) are well-defined (e.g., 0.2 ppm TLV).
BCA/OCA:Low Risk. Lower volatility reduces vapor concentration in the air, though standard ventilation is still mandatory.
C. Data Summary: Performance Matrix
Metric
Methyl (MCA)
Ethyl (ECA)
n-Butyl (BCA)
2-Octyl (OCA)
Fresh Print Quality
High
High (Standard)
High
Low/Invisible
Aged Print (>4 wks)
Moderate
Moderate
Superior
N/A
Optical Contrast
High (White)
High (White)
High (White)
Poor (Transparent)
Volatility
High
Medium
Low
Very Low
Toxicity (Irritation)
Severe
Moderate
Mild
Mild
Cost Efficiency
High
High
Moderate
Low
Experimental Protocol: Self-Validating Evaluation System
To objectively compare these monomers in your own laboratory, use this "Depletion Series" protocol. This method eliminates donor variability by exhausting the residue across multiple sequential treatments.
Objective: Determine the sensitivity limit of each monomer.
Materials
Fuming Chamber: Humidity controlled (80% RH).
Substrates: Glass slides (non-porous), PE plastic (semi-porous).
Monomers: MCA, ECA, BCA (high purity >98%).
Control: Standard ECA test strip.
Step-by-Step Workflow
Sample Preparation (Depletion Series):
Donor washes hands and waits 30 minutes (re-equilibration).
Donor deposits the same finger 5 times sequentially on the substrate (1st = rich, 5th = weak/latent).
Repeat for 3 donors to account for inter-subject variability (eccrine vs. sebaceous ratios).
Aging (Optional but Recommended):
Store one set of samples for 24 hours (Fresh).
Store a second set for 30 days in a dark, dry cabinet (Aged).
Fuming Cycle:
Pre-condition: Set chamber humidity to 80% RH.
Load: Place 0.5g of liquid monomer in a foil dish on the heater (120°C for ECA/MCA, 150°C for BCA).
Exposure: Fume until the "Control" test strip shows visible development (typically 10-20 mins). Do not rely on time alone; rely on the control.
Visualization & Scoring:
Examine under white light and UV (if using fluorescent stains post-fume).
Score ridges using the UC Scale (0 = No development, 4 = Full ridge detail).
Caption: Workflow for validating monomer sensitivity using a depletion series to test limits of detection.
Conclusion & Recommendation
For routine forensic casework, Ethyl Cyanoacrylate (ECA) remains the most robust choice due to its proven track record, safety profile, and cost-effectiveness.
However, for Cold Case Units dealing with aged evidence or difficult substrates (e.g., degraded plastics), n-Butyl Cyanoacrylate (BCA) is the recommended alternative. It demonstrates a statistically significant improvement in developing aged sebaceous marks where ECA may fail. Methyl Cyanoacrylate should be avoided in open systems due to toxicity concerns, and Octyl Cyanoacrylate is not recommended for optical visualization methods.
References
Comparison of various alkyl cyanoacrylates for fingerprint development. Canadian Society of Forensic Science Journal. (2016). Analyzes Methyl, Ethyl, Butyl, and Octyl performance on glass, metal, and plastic.[3][4][5][6]
Cyanoacrylate fuming method for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences. (2017). Comprehensive review of mechanism and alkyl chain effects.
Methyl Cyanoacrylate and Ethyl Cyanoacrylate Risk Assessment. Health and Safety Executive (UK). Toxicology and safety data for fuming monomers.
Nanoscale analysis of the interaction between cyanoacrylate and vacuum metal deposition. Science & Justice. (2013). Investigates polymer morphology and light scattering properties.[4][5]
Mechanistic Overview: The Biocompatibility Paradox of Cyanoacrylates
Title: Biocompatibility Assessment of Cyanoacrylate-Based Medical Adhesives: A Comparative Guide Introduction In the landscape of surgical wound closure and tissue engineering, cyanoacrylates (CAs) occupy a unique and po...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Biocompatibility Assessment of Cyanoacrylate-Based Medical Adhesives: A Comparative Guide
Introduction
In the landscape of surgical wound closure and tissue engineering, cyanoacrylates (CAs) occupy a unique and polarizing position. As a Senior Application Scientist, I frequently encounter the "cyanoacrylate paradox": these adhesives offer unmatched tensile strength and rapid hemostasis, yet their clinical utility is inherently bounded by their cytotoxicity profile. To successfully navigate drug development and medical device clearance, researchers must deeply understand the mechanistic drivers of this toxicity and implement rigorous, self-validating testing frameworks.
This guide objectively compares cyanoacrylates against alternative medical adhesives and provides a comprehensive, causality-driven breakdown of the ISO 10993 biocompatibility assessment workflows.
Cyanoacrylates are liquid monomers that undergo rapid upon contact with weak bases, such as water or tissue amines, forming a rigid, covalent bond with the tissue surface[1]. While this creates a robust mechanical seal, the resulting polymer matrix is subject to hydrolytic degradation in physiological environments.
The primary driver of CA cytotoxicity is not the polymer itself, but its degradation pathway. The polymer chain breaks down via a , releasing formaldehyde and cyanoacetate into the surrounding tissue[2].
The severity of the toxic response is inversely proportional to the adhesive's alkyl chain length. Shorter chains (e.g., methyl-CA) degrade rapidly, overwhelming the local tissue's capacity to clear the formaldehyde burst, which leads to acute cell death and necrosis. Conversely, (e.g., n-butyl and 2-octyl CA) degrade at a much slower rate, allowing the body's vascular system to clear the toxic byproducts without triggering severe inflammatory cascades[3].
Table 1: Quantitative Cytotoxicity & Degradation Data of Cyanoacrylate Homologues
Cyanoacrylate Homologue
Alkyl Chain Length
Relative Degradation Rate
Formaldehyde Release
In Vitro Cell Viability (L929)
Methyl-Cyanoacrylate
C1
Very Fast (< 7 days)
High
< 30% (Severe Cytotoxicity)
n-Butyl-Cyanoacrylate
C4
Moderate (Months)
Moderate
60% - 80% (Mild/Moderate)
2-Octyl-Cyanoacrylate
C8
Slow (> 6 months)
Low
> 85% (Non-cytotoxic)
Comparative Analysis: Cyanoacrylates vs. Alternative Medical Adhesives
To contextualize the performance of CAs, we must evaluate them against the two other primary classes of surgical sealants: Fibrin glues and Polyethylene Glycol (PEG)-based sealants.
To objectively quantify the safety of these adhesives for regulatory submission, we rely on the . For medical adhesives, the foundational requirements are ISO 10993-5 (In Vitro Cytotoxicity) and ISO 10993-6 (Local Effects After Implantation)[6].
Workflow of cyanoacrylate polymerization, degradation, and ISO 10993 biocompatibility assessment.
Experimental Protocols: Self-Validating Systems for Adhesive Testing
As scientists, we must design protocols that not only generate data but inherently prove their own validity. Below are the field-proven methodologies for assessing CA biocompatibility.
Protocol 1: ISO 10993-5 Elution (Extract) Cytotoxicity Assay
Causality: Why use an elution method instead of direct contact? CAs polymerize into rigid structures. Placing a rigid, unyielding polymer directly onto a delicate 2D cell monolayer causes mechanical trauma, yielding false-positive cytotoxicity results. Furthermore, we must evaluate the leachable degradation products over time, which is best captured by extracting the cured adhesive in physiological media.
Step-by-Step Methodology:
Sample Preparation & Curing: Dispense the CA adhesive onto an inert, non-adherent substrate (e.g., PTFE/Teflon). Critical Step: Allow the adhesive to fully cure for 24 hours at room temperature. exposes cells to unreacted monomers, drastically skewing the cytotoxicity profile[7].
Extraction: Submerge the cured adhesive in mammalian cell culture media (e.g., DMEM with 10% FBS) at a standard ratio of 3 cm² surface area per 1 mL of media. Incubate at 37°C for 24 to 72 hours to facilitate hydrolytic leaching.
Cell Seeding: Seed L929 murine fibroblasts in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours to establish a confluent monolayer. Causality: L929 cells are the ISO-recommended gold standard due to their robust, reproducible growth kinetics and high sensitivity to toxic leachables.
Exposure & System Validation: Aspirate the growth media and replace it with the adhesive extract.
Self-Validation Controls: You must include a negative control (High-Density Polyethylene extract) to prove the extraction process is non-toxic, and a positive control (media spiked with 0.1% SDS) to prove the cells are responsive to toxins.
Quantification: After 24 hours of exposure, perform an MTT or XTT cell viability assay. Measure absorbance at 570 nm. Viability < 70% relative to the negative control indicates a cytotoxic response.
Protocol 2: ISO 10993-6 Subcutaneous Implantation & Histological Assessment
Causality: In vitro assays are static and cannot replicate the dynamic clearance of formaldehyde by the body's vascular and lymphatic systems. An adhesive that appears moderately cytotoxic in a petri dish may be perfectly tolerated in vivo. Subcutaneous implantation in a rodent model allows us to evaluate the chronic macrophage response and fibrous encapsulation over time.
Step-by-Step Methodology:
Surgical Implantation: Under anesthesia, create small subcutaneous pockets on the dorsal aspect of Sprague-Dawley rats. Apply a standardized volume (e.g., 50 µL) of the CA adhesive directly into the pocket and allow it to polymerize in situ.
Explantation: Euthanize cohorts at predefined time points (e.g., 7, 14, and 30 days) to capture both acute inflammation and chronic degradation. Excise the adhesive implant along with a 1 cm margin of surrounding native tissue.
Histological Processing: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm. Stain with Hematoxylin & Eosin (H&E) for cellular infiltration and Masson’s Trichrome for collagen deposition/fibrous capsule formation.
Pathological Scoring & Validation: A blinded pathologist scores the tissue based on macrophage infiltration, polymorphonuclear cell presence, necrosis, and neovascularization. Validation: The response must be compared against a (e.g., an FDA-approved suture or a known biocompatible n-butyl CA) to establish relative safety and clinical viability[8].
References
Title: The Use of Cyanoacrylate and Glubran in Dentistry: A Review of Clinical Applications and Outcomes
Source: MDPI
URL: [Link]
Title: Beginners Guide to Biocompatibility for Medical Device Adhesives
Source: Krylex
URL: [Link]
Title: What is a medical adhesive? Key properties, use cases, and regulatory considerations
Source: Intertronics
URL: [Link]
Title: Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair
Source: PMC - NIH
URL: [Link]
Title: Biocompatible Glues: Recent Progress and Emerging Frontiers in Surgical Adhesion
Source: PMC - NIH
URL: [Link]
Title: Degradable Adhesives for Surgery and Tissue Engineering
Source: ACS Publications
URL: [Link]
Title: Clinical Applications of Surgical Adhesives and Sealants
Source: PMC - NIH
URL: [Link]
Investigating the thermal and mechanical properties of poly(alkyl cyanoacrylate)s
Title: Publish Comparison Guide: Investigating the Thermal and Mechanical Properties of Poly(alkyl cyanoacrylate)s Introduction Poly(alkyl cyanoacrylate)s (PACAs) are a highly versatile class of biodegradable polymers ut...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Publish Comparison Guide: Investigating the Thermal and Mechanical Properties of Poly(alkyl cyanoacrylate)s
Introduction
Poly(alkyl cyanoacrylate)s (PACAs) are a highly versatile class of biodegradable polymers utilized extensively in drug delivery systems (as nanocarriers) and in biomedical engineering (as tissue adhesives and surgical glues)[1]. The performance of a PACA-based product is fundamentally dictated by its thermal and mechanical properties. As a Senior Application Scientist, I often see formulators struggle with premature nanoparticle degradation or brittle failure of adhesive films. These failures typically stem from a mismatch between the polymer’s glass transition temperature (
) and the physiological or operational environment[2].
This guide provides an objective, data-driven comparison of various PACA derivatives—specifically focusing on how the alkyl side-chain length modulates thermal transitions, mechanical stiffness, and hydrolytic stability[3].
Mechanistic Causality: The Role of Alkyl Side Chains
The defining structural feature of a PACA is its alkyl ester side chain. The length and steric bulk of this side chain directly govern the polymer's free volume and intermolecular interactions[4].
Thermal Properties: Shorter side chains (e.g., methyl, ethyl) allow for tight polymer chain packing, resulting in strong intermolecular forces and a high
[4]. As the alkyl chain lengthens (e.g., butyl, octyl), the increased steric hindrance forces the polymer chains apart, increasing the free volume and significantly lowering the [3].
Mechanical Properties: At ambient or physiological temperatures, PACAs with a
well above 37 °C (like PMCA and PECA) exist in a rigid, glassy state, exhibiting high Young's moduli and extreme brittleness[5]. Conversely, PACAs with a below room temperature (like POCA) exist in a rubbery state, providing high elasticity and lower tensile strength[3].
Causal relationship between PACA alkyl chain length, thermomechanical properties, and applications.
Comparative Data: Thermal and Mechanical Properties
To objectively compare these materials, we must look at their quantitative performance metrics. The table below synthesizes the thermomechanical profiles of the four most common PACA derivatives[5],[4],[3],[2].
Polymer
Alkyl Chain
Glass Transition Temp ()
Young's Modulus ()
Strain at Break ()
Primary Biomedical Application
PMCA
Methyl (-CH3)
~165 °C
> 1.5 GPa (Highest)
< 0.2% (Highly Brittle)
Rarely used in vivo (high toxicity/brittleness)
PECA
Ethyl (-C2H5)
~140 °C
~ 1.2 GPa
~ 0.36%
Forensic fuming, rigid drug nanocarriers
PBCA
Butyl (-C4H9)
~90 °C
~ 0.5 GPa
~ 1.5 - 2.0%
Targeted drug delivery (BBB crossing)
POCA
Octyl (-C8H17)
~10 °C
Low (Viscoelastic)
High (> 10%)
Topical tissue adhesives, wound closure
Note:
values can vary slightly based on the polymerization method (anionic vs. radical) and resulting molecular weight[4]. POCA's of ~10 °C means it is rubbery at physiological temperature (37 °C), explaining its success as a flexible skin adhesive[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the characterization of PACAs requires rigorous, self-validating workflows. Below are two field-proven protocols for evaluating the thermal and mechanical properties of these polymers.
Protocol 1: Synthesis and Thermal Profiling of PACA Nanoparticles
When formulating drug delivery systems, determining the
of the synthesized nanoparticles is critical to predict drug release kinetics, as polymer chains become highly mobile above the , accelerating diffusion[1].
Step-by-Step Methodology:
Monomer Emulsification: Add 100 µL of the target alkyl cyanoacrylate monomer (e.g., BCA) dropwise into 10 mL of an acidic aqueous medium (pH 2.5, 0.1 N HCl) containing 1% (w/v) Pluronic F68 as a stabilizer. Causality: The acidic pH slows down the anionic polymerization, preventing bulk agglomeration and allowing the formation of controlled nanoparticles.
In Situ Polymerization: Stir the emulsion magnetically at 600 rpm for 4 hours at ambient temperature to ensure complete monomer conversion.
Purification: Neutralize the suspension to pH 7.0 using 0.1 N NaOH. Purify the nanoparticles via ultracentrifugation (100,000 × g for 1 hour) and wash three times with ultra-pure water to remove unreacted monomer and excess surfactant.
Lyophilization: Freeze-dry the nanoparticle pellet for 48 hours to obtain a dry powder. Validation Check: Residual moisture acts as a plasticizer and will artificially lower the measured
. Complete drying is mandatory.
Thermal Analysis (DSC): Load ~5 mg of the lyophilized PACA powder into an aluminum pan. Perform Differential Scanning Calorimetry (DSC) from -50 °C to 200 °C at a heating rate of 10 K/min under a nitrogen atmosphere[5].
Data Extraction: Determine the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
from the inflection point of the endothermic shift during the second heating cycle. Causality: The first heating cycle erases the thermal history and residual stresses of the polymer, ensuring the measured reflects the intrinsic material properties.
Protocol 2: Mechanical Characterization of Free-Standing PACA Films
Standard tensile testing is notoriously difficult for highly brittle polymers like PECA and PBCA. A more reliable, self-validating approach is the microindentation of free-standing thin films[5].
Workflow for the mechanical analysis of free-standing PACA films using microindentation.
Step-by-Step Methodology:
Sacrificial Layer Preparation: Cast a thin layer of PEG1000 at 40 °C in a Petri dish and allow it to solidify.
Film Deposition: Deposit 160 µL of the cyanoacrylate monomer solution (1% v/v in hexane) onto the solidified PEG layer. Repeat deposition 16 times to build thickness[5].
In Situ Polymerization & Detachment: Immerse the dish in ultra-pure water. The water initiates rapid anionic polymerization of the CA monomers. Simultaneously, the water dissolves the water-soluble PEG1000 sacrificial layer, allowing the hydrophobic PACA film to detach and float to the surface[5].
Washing & Mounting: Collect the free-standing film, wash it three times with water, and mount it over a square polymer frame with a defined central hole.
Thickness Validation (SEM): Before mechanical testing, measure the film thickness using Scanning Electron Microscopy (SEM). Causality: Accurate thickness measurement is mathematically required to calculate stress and the Young's modulus from the indentation force[5].
Microindentation Testing: Perform indentation using a microelectromechanical sensing system at ambient temperature (~25 °C). Causality: The ambient temperature must be strictly maintained below the
of the specific PACA being tested (e.g., < 90 °C for PBCA) to exclude thermal softening effects and ensure the polymer is evaluated in its glassy state[5].
Data Extraction: Calculate the Young's modulus (
) from the linear loading curve and determine the strain at break () at the point of film rupture[5].
Conclusion & Application Selection
When selecting a PACA alternative, drug development professionals must align the thermomechanical profile with the clinical objective. For rigid, slow-degrading nanocarriers designed to protect fragile payloads (e.g., peptides) through the GI tract or Blood-Brain Barrier, PBCA offers the optimal balance of a high
(~90 °C) and moderate mechanical stability[1]. For topical applications requiring conformational flexibility with the skin, POCA is the undisputed choice due to its sub-physiological (~10 °C), which prevents brittle fracturing under dynamic mechanical stress[3].
References
[5] Analyzing the Mechanical Properties of Free-Standing PACA Thin Films Using Microindentation Technique | Source: NIH / PMC | URL:[Link]
Comparative Analysis of Reaction Kinetics for Different Cyanoacrylate Ester Syntheses
Executive Summary This guide provides a technical comparative analysis of the reaction kinetics governing the synthesis and polymerization of cyanoacrylate esters (CAEs). Focusing on the transition from industrial commod...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparative analysis of the reaction kinetics governing the synthesis and polymerization of cyanoacrylate esters (CAEs). Focusing on the transition from industrial commodity chemicals (methyl/ethyl esters) to high-value medical adhesives (2-octyl/n-butyl esters), we analyze the kinetic bottlenecks in the Knoevenagel condensation, the thermodynamic hurdles of depolymerization, and the propagation rates of the final adhesive curing.
Key Takeaway: While the forward synthesis (condensation) rates are comparable across ester chain lengths, the depolymerization (cracking) step represents the critical kinetic differentiator. Higher molecular weight esters (e.g., 2-octyl) exhibit significantly higher activation energy barriers for depolymerization (
), requiring elevated temperatures and lower vacuum pressures compared to methyl esters, directly impacting process scalability and yield.
Mechanistic Pathways & Kinetic Bottlenecks
The industrial synthesis of cyanoacrylates typically follows a two-stage "make-and-break" mechanism. The direct isolation of monomer from the condensation reaction is kinetically unfavorable due to the high reactivity of the vinyl group, which leads to spontaneous polymerization.
The "Make-and-Break" Cycle
Knoevenagel Condensation (
): Reaction of formaldehyde with alkyl cyanoacetate to form a prepolymer.
Depolymerization/Cracking (
): Thermal degradation of the prepolymer to release the monomer.
Repolymerization/Cure (
): The end-use application where the monomer cures on the substrate.
Visualization of Kinetic Pathways
The following diagram outlines the reaction flow and the critical kinetic control points.
Caption: Kinetic pathway of cyanoacrylate synthesis. The red path (Cracking) is the rate-limiting step for high-molecular-weight esters.
Comparative Kinetic Analysis
Knoevenagel Condensation Kinetics
The condensation of formaldehyde and alkyl cyanoacetate is second-order and highly exothermic.
Reaction Rate: The rate constant (
) is heavily influenced by the catalyst's basicity but less sensitive to the steric bulk of the ester group (Methyl vs. Octyl) during this step.
Catalyst Efficiency: Traditional amine catalysts (piperidine) often yield lower control over molecular weight distribution. Modern ionic liquid catalysts (e.g., [Bmim][OAc] or DIPEAc) accelerate the reaction and improve yields (>90%) by stabilizing the transition state.
Depolymerization (Cracking) Kinetics: The Bottleneck
This is the most distinct differentiator between medical-grade (Octyl) and industrial (Methyl) synthesis.
Mechanism: The polymer degrades via an "unzipping" mechanism starting from the chain terminus.[1][2]
Activation Energy (
):
Methyl/Ethyl: Lower boiling points allow cracking at 150–180°C.
Octyl: High boiling point and van der Waals interactions between long alkyl chains increase the energy required to liberate the monomer. Cracking often requires 180–220°C under high vacuum (<1 mmHg).
Yield Implications: The high thermal requirement for octyl ester cracking increases the probability of side reactions (charring), reducing overall yield compared to methyl esters.
Polymerization (Cure) Kinetics
Once applied, the cure rate (
) defines performance.
Propagation Rate (
): Cyanoacrylates possess some of the highest values in polymer chemistry ( for butyl esters).
Steric Effect:
Methyl: Rapid set time (<10s). High steric accessibility of the vinyl group.
Octyl: Slower set time (30–60s). The bulky octyl group provides steric hindrance, slowing the approach of the monomer to the active chain end. This is advantageous for surgical applications, allowing time for tissue approximation.[3]
Protocol A: Synthesis of Medical-Grade 2-Octyl Cyanoacrylate (2-OCA)
Note: This protocol utilizes a modified Knoevenagel route optimized for yield.
Reagents:
Cyanoacetic acid (1 mol)
2-Octanol (1.2 mol)
Paraformaldehyde (1.1 mol)
Catalyst: Piperidine (0.5 mol%) or DIPEAc (0.1 mol%)
Solvent: Toluene (azeotropic removal of water)
Inhibitors:
, Hydroquinone
Step-by-Step Methodology:
Esterification: React cyanoacetic acid with 2-octanol using p-toluene sulfonic acid catalyst in refluxing toluene. Monitor water removal via Dean-Stark trap. Yield: ~90% 2-octyl cyanoacetate.
Condensation:
Mix 2-octyl cyanoacetate with paraformaldehyde in toluene.
Add catalyst (Piperidine or DIPEAc) dropwise at 70°C.
Critical Control: Maintain temp <90°C to prevent uncontrolled cross-linking.
Reflux until theoretical water is collected.
Prepolymer Preparation: Remove solvent under vacuum. The residue is a viscous oligomer/polymer.
Depolymerization (Cracking):
Add
(1% w/w) and Hydroquinone (0.5% w/w) to the residue.
Heat system to 180–200°C under high vacuum (<2 mmHg).
Collect the distillate (crude monomer) into a chilled receiver (-10°C) containing
(stabilizer).
Purification: Redistill the crude monomer under vacuum to remove impurities.
Protocol B: Kinetic Monitoring via NMR
To determine the reaction rate of the Knoevenagel step:
Dissolve equimolar amounts of aldehyde and cyanoacetate in deuterated solvent (
or DMSO-).
Add catalyst at
.
Acquire
-NMR spectra at 2-minute intervals.
Data Analysis: Track the disappearance of the methylene protons of the cyanoacetate (
ppm) and the appearance of the vinyl proton ( ppm).
Plot
vs. time. A linear slope confirms second-order kinetics.
Structure-Property Relationships[3]
The kinetic choices in synthesis directly dictate the clinical performance of the adhesive.
Caption: Impact of alkyl chain length on kinetics, toxicity, and mechanics.[4]
Clinical Implications[6][7]
Toxicity: Short-chain esters (Methyl) degrade rapidly in vivo, releasing formaldehyde which causes tissue necrosis. 2-Octyl esters degrade slowly due to hydrophobicity, allowing the body to metabolize byproducts without toxic accumulation.
Flexibility: The long octyl chain acts as an internal plasticizer, reducing the modulus of the cured polymer. This is essential for skin adhesives that must move with the patient.
References
Knoevenagel Condensation Catalyzed by Biogenic Carbonates. MDPI. Available at: [Link]
Synthesis and Degrad
-Cyanoacrylates). Journal of Applied Polymer Science. Available at: [Link]
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society. Available at: [Link]
Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI Polymers. Available at: [Link]
2-Octyl Cyanoacrylate: Mechanism of Action and Clinical Use. StatPearls [Internet]. Available at: [Link]
Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing. International Journal of Bio-Science and Bio-Technology. Available at: [Link]
Subject: SOP: Safe Disposal and Handling of Methyl 2-cyano-3-methylhexanoate (CAS 90608-57-4) PART 1: EXECUTIVE SAFETY DIRECTIVE Operational Mandate: Methyl 2-cyano-3-methylhexanoate is an -cyano ester used primarily as...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: SOP: Safe Disposal and Handling of Methyl 2-cyano-3-methylhexanoate (CAS 90608-57-4)
PART 1: EXECUTIVE SAFETY DIRECTIVE
Operational Mandate:
Methyl 2-cyano-3-methylhexanoate is an
-cyano ester used primarily as a specialized intermediate in organic synthesis. While it shares structural similarities with common reagents like methyl cyanoacetate, its specific lipophilicity and boiling point profile require a tailored disposal strategy.
CRITICAL SAFETY WARNING:
Although this compound is an organic nitrile and not an inorganic cyanide salt, under no circumstances should it be mixed with strong acids or strong oxidizers in the waste stream. Acidic hydrolysis of the nitrile group (
) can theoretically liberate hydrogen cyanide (HCN) gas under extreme conditions, and combustion releases toxic nitrogen oxides () and cyanide vapors.
PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION
Before initiating disposal, validate the material against the physical properties in Table 1 to ensure no degradation or mislabeling has occurred.
Low volatility; unlikely to generate significant vapors at RT
Flash Point
~89°C (192°F)
Combustible Liquid (Class IIIA).[1][2][3] Not Flammable by DOT (<60°C) but burns if heated.
Density
0.968 g/cm³
Immiscible with water; forms organic layer
Solubility
Low in water; High in organics
Dispose via organic solvent stream
Incompatibilities
Strong Acids, Strong Bases, Oxidizers
Strict Segregation Required
Expert Insight: The high boiling point (212°C) means this compound does not pose an immediate inhalation hazard under ambient conditions, unlike lower molecular weight nitriles (e.g., acetonitrile). However, its lipophilicity means it readily penetrates skin. Nitrile-grade gloves (minimum 0.11 mm thickness) are mandatory.
PART 3: DISPOSAL WORKFLOW & DECISION LOGIC
The following workflow ensures compliance with EPA regulations (40 CFR 261) and minimizes the risk of cross-reactivity in waste drums.
Step 1: Waste Characterization (RCRA)
Is it a Listed Waste? No. Methyl 2-cyano-3-methylhexanoate is not explicitly listed on the EPA P-list or U-list.
Is it a Characteristic Waste?
Ignitability (D001): No (Flash point > 60°C). However, if mixed with flammable solvents (acetone, ethyl acetate), the mixture becomes D001.
Reactivity (D003): Generally stable, but "cyanide-bearing waste" triggers caution. It does not typically meet the definition of D003 unless subjected to strong initiators.
Designation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with regulated solvents), but treat with high-hazard protocols due to the nitrile functionality.
Step 2: Segregation Protocol
DO NOT pour into the "General Organic Waste" carboy without checking the pH and composition of that container.
Target Stream: "Combustible Organics" or "Non-Halogenated Organics".
Figure 1: Logical decision tree for waste stream classification and packaging.
PART 4: OPERATIONAL PROCEDURES
Protocol A: Small-Scale Lab Disposal (< 500 mL)
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety glasses with side shields.
Container Selection: Use a chemically resistant HDPE (High-Density Polyethylene) or amber glass container. Avoid metal cans if the material has been stored for long periods, as degradation acids may corrode metal.
Transfer: Pour the material slowly into the waste container inside a fume hood.
Rinsing: Rinse the original vessel with a small amount of acetone or ethyl acetate. Add this rinse to the same waste container.
Note: This addition makes the waste "Ignitable" (D001).[5] Update the label accordingly.
Special Note: Write "ORGANIC NITRILE - DO NOT MIX WITH ACIDS" in the comments section of the tag.
Protocol B: Spill Management (Immediate Response)
If a spill occurs (> 10 mL):
Evacuate & Ventilate: Clear the immediate area.[1][7] The vapor pressure is low, but heating (e.g., spilling on hot equipment) can release fumes.
Absorb: Do not use paper towels (combustible). Use an inert absorbent like vermiculite, dry sand, or a commercial "Universal" spill pad.
Neutralization (Optional but Recommended): If available, treat the spill area with a mild alkaline solution (1% Sodium Carbonate) after absorbing the bulk liquid, to neutralize any potential acidic hydrolysis products.
Collection: Scoop absorbent into a wide-mouth jar. Seal and label as "Debris contaminated with Organic Nitriles."
PART 5: FINAL DISPOSAL (PROFESSIONAL HANDOFF)
The ultimate destruction method for Methyl 2-cyano-3-methylhexanoate is High-Temperature Incineration .
Why Incineration? The cyano group (
) must be thermally oxidized to Nitrogen () and Carbon Dioxide ().
Fuel Blending: Because the compound has a high calorific value (combustible), it is an excellent candidate for fuel blending programs where waste is used to power cement kilns.
Verification: Ensure your waste hauler (e.g., Clean Harbors, Veolia) is aware of the nitrogen content to manage their stack
emissions compliance.
REFERENCES
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Pinpools. (2023).[9] Methyl 2-cyano-3-methylhexanoate Product Data & Properties. [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Personal protective equipment for handling Methyl 2-cyano-3-methylhexanoate
Topic: Audience: Researchers, scientists, and drug development professionals.[1] CAS Number: 90608-57-4 (Methyl ester analog); Reference to Ethyl analog CAS 19823-28-0 for toxicological bridging. Executive Safety Assessm...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Audience: Researchers, scientists, and drug development professionals.[1]
CAS Number: 90608-57-4 (Methyl ester analog); Reference to Ethyl analog CAS 19823-28-0 for toxicological bridging.
Executive Safety Assessment: Beyond the SDS
As researchers, we often treat intermediate esters as benign organic liquids. Methyl 2-cyano-3-methylhexanoate requires a more nuanced approach. While its high boiling point (212°C) reduces vapor pressure risks at room temperature, its
-cyano ester functionality presents a dual hazard profile: immediate chemical irritation and latent metabolic toxicity.
The Core Hazard Mechanism:
Lipophilicity & Absorption: The methyl ester group confers significant lipophilicity, facilitating rapid dermal absorption.
Metabolic Hydrolysis: Once absorbed, non-specific esterases can cleave the methyl group. The resulting
-cyano acid is unstable and can decarboxylate or release cyanide ions () under specific metabolic or environmental conditions (e.g., thermal decomposition or strong acidic hydrolysis).
Contact Irritation: The
-proton is acidic (), making the neat liquid a potent irritant to mucous membranes and eyes.
Operational Status:
Physical State: Colorless to pale yellow liquid.
Flash Point: ~89°C (Combustible, Class IIIA).
Critical Threshold: Handling >50 mL or heating >60°C triggers "High Risk" protocols.
Part 1: The PPE Matrix (Personal Protective Equipment)
Standard latex gloves are insufficient for this compound due to the permeation potential of organic esters. The following matrix defines the required "armor" based on interaction type.
Table 1: PPE Specifications & Breakthrough Logic
Protection Zone
Equipment Standard
Material Specification
Scientific Rationale
Hand (Splash)
EN 374 / ASTM F739
Nitrile Rubber (Min. thickness 0.11 mm)
Nitrile provides excellent resistance to aliphatic esters. Note: Change immediately upon splash contact.
Hand (Immersion)
EN 374 (Level 6)
Silver Shield / 4H (Laminate) or Butyl Rubber
Methyl esters can swell/permeate thin nitrile over time (>30 mins). Laminates offer >8-hour breakthrough protection.
Ocular
ANSI Z87.1+ / EN 166
Chemical Splash Goggles (Indirect Vent)
Safety glasses are inadequate. The liquid is a severe eye irritant; vapor/aerosol entry must be blocked.
Respiratory
NIOSH / EN 14387
Half-Mask with ABEK1 Filters (Organic Vapor + Acid Gas)
Required if heating or if fume hood velocity < 0.5 m/s. The "Acid Gas" component protects against potential HCN byproducts during decomposition.
Body
ISO 13982
Tyvek® Lab Coat (Closed front)
Cotton absorbs esters, keeping them against the skin. Non-woven polypropylene (Tyvek) repels organic liquids.
Part 2: Operational Protocol (The Workflow)
Safety is not just what you wear; it is how you move. This protocol minimizes the probability of exposure events.
Step-by-Step Handling Procedure
Pre-Operational Check:
Verify Fume Hood Face Velocity: Must be > 0.5 m/s (100 fpm) .
Prepare a "Dry Spill Kit" : Vermiculite or sand (Do not use cellulose/paper towels as primary containment for reactive nitriles).
Transfer & Weighing:
The "Double-Containment" Rule: Never transport the reagent bottle outside the hood without secondary containment (e.g., a Nalgene bucket).
Pipetting: Use positive displacement pipettes for viscous liquids to prevent dripping. Never pour directly from a drum/large bottle into a small flask.
Reaction Setup:
Incompatibility Check: Strictly avoid contact with strong acids (releases HCN) and strong oxidizers (fire hazard).
Thermal Control: If heating is required, use an oil bath with a thermal fuse set to 10°C above the target temp. Never use an open flame.
Post-Process Decontamination:
Wipe all surfaces with 10% Sodium Carbonate (
) solution . The alkaline wash helps hydrolyze trace ester residues into less volatile carboxylates (though caution is needed to ensure ventilation for any off-gassing).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound safely.
Figure 1: Decision logic for scaling safety protocols based on volume and thermal energy.
Part 3: Emergency Response & Disposal
In the event of containment breach, immediate action determines the severity of the outcome.
Exposure Response Plan
Skin Contact:
Drench: Immediately wash with soap and water for 15 minutes.
Do NOT use solvents: Alcohol or acetone will increase skin absorption of the lipophilic ester.
Monitor: Watch for signs of "cyanosis" (bluish skin) or headache, which may indicate systemic nitrile toxicity.
Eye Contact:
Irrigate: Flush for minimum 20 minutes . The acidic nature of the
-proton can cause corneal opacity if not neutralized by dilution.
Neutralize: Treat the absorbent with a dilute alkaline solution (e.g., 5% NaOH) in a controlled waste container to hydrolyze the ester, but be aware this may generate heat.
Do Not Drain: The compound is toxic to aquatic life and can disrupt microbial sewage treatment.
Incineration: The only validated disposal method is High-Temperature Incineration equipped with a Nitrogen Oxide (
) scrubber .
Labeling: Waste containers must be clearly labeled: "Contains Nitriles/Cyanides - Do Not Mix with Acids."
Figure 2: Immediate Triage Protocol for Personnel Exposure.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12966564, Methyl 2-cyano-3-methylhexanoate. PubChem. [Link]
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Nitriles and Cyano Intermediates. ECHA. [Link]
Occupational Safety and Health Administration (OSHA). (2022). Personal Protective Equipment: Selection Guidelines for Organic Esters. United States Department of Labor. [Link]